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  • Product: N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide
  • CAS: 1736-66-9

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide

Abstract This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (CAS No: 1736-66-9).[1][2] The document outlines a multi-ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (CAS No: 1736-66-9).[1][2] The document outlines a multi-step synthetic pathway, commencing with the formation of the crucial 2,2-difluoro-1,3-benzodioxole core structure. Subsequent sections detail the strategic functionalization of the aromatic ring through a sequence of nitration, reduction, and acetylation, culminating in a regioselective nitration to yield the target compound. The rationale behind each experimental step, choice of reagents, and reaction conditions is thoroughly explained to provide researchers, scientists, and drug development professionals with a robust and reproducible protocol. This guide emphasizes safety, mechanistic understanding, and comprehensive characterization to ensure the highest standards of scientific integrity.

Part 1: Foundational Strategy and Synthesis of the Core Intermediate

The synthesis of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide is a strategic endeavor that hinges on the controlled, sequential functionalization of a core heterocyclic structure. The 2,2-difluoro-1,3-benzodioxole moiety is a valuable building block in modern medicinal and agrochemical research.[3] The introduction of fluorine atoms often enhances metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[3]

Our synthetic approach is designed around a logical progression of reactions that builds molecular complexity step-by-step, ensuring high yields and purity. The overall workflow is depicted below.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Aromatic Functionalization cluster_2 Part 3: Final Synthesis A 1,3-Benzodioxole B 2,2-Dichloro-1,3-benzodioxole A->B Chlorination C 2,2-Difluoro-1,3-benzodioxole (Core Intermediate) B->C Fluorination D 2,2-Difluoro-5-nitro-1,3-benzodioxole C->D Nitration E 5-Amino-2,2-difluoro-1,3-benzodioxole D->E Reduction F N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide E->F Acetylation G N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (Target Molecule) F->G Regioselective Nitration

Caption: Overall synthetic workflow for the target molecule.

Synthesis of 2,2-Difluoro-1,3-benzodioxole (CAS: 1583-59-1)

The cornerstone of this synthesis is the robust preparation of the 2,2-difluoro-1,3-benzodioxole intermediate.[4] The most industrially viable and scientifically sound method involves a two-step process starting from 1,3-benzodioxole: free-radical chlorination followed by halogen exchange (Halex) fluorination.

Causality of Experimental Choices:

  • Chlorination: The initial step involves the photochlorination of 1,2-methylenedioxybenzene. This reaction proceeds via a free-radical mechanism to form the gem-dichloro intermediate, 2,2-dichloro-1,3-benzodioxole.[5]

  • Fluorination: The subsequent chlorine-fluorine exchange is the critical step. While various fluorinating agents exist, reacting the dichloro-intermediate with reagents like potassium fluoride (KF) or anhydrous hydrogen fluoride (HF) is effective.[5][6] The use of a catalyst, such as potassium hydrogen fluoride (KHF2), can significantly improve reaction kinetics and yield.[5][7]

Experimental Protocol 1.1: Synthesis of 2,2-Difluoro-1,3-benzodioxole
  • Chlorination: In a suitable reactor equipped for photochemical reactions, 1,3-benzodioxole is dissolved in a chlorinated hydrocarbon solvent. Gaseous chlorine is introduced under UV irradiation. The reaction is monitored by GC until the starting material is consumed. The resulting 2,2-dichloro-1,3-benzodioxole is typically purified by distillation.

  • Fluorination: The purified 2,2-dichloro-1,3-benzodioxole (1.0 equiv) is charged into a pressure-rated reactor. Anhydrous potassium fluoride (approx. 3.5 equiv) and a catalytic amount of potassium hydrogen fluoride (KHF2, approx. 0.1 equiv) are added.[5][7]

  • A high-boiling polar aprotic solvent, such as sulfolane, is added to facilitate the reaction.

  • The mixture is heated with vigorous stirring to a temperature between 100°C and 200°C.[5] The reaction progress is monitored by GC analysis.

  • Upon completion, the reaction mixture is cooled. Water is added to dissolve the inorganic salts. The organic phase, containing the desired 2,2-difluoro-1,3-benzodioxole, is separated.

  • The crude product is purified by fractional distillation under reduced pressure to yield the pure intermediate.

Part 2: Strategic Functionalization of the Aromatic Ring

With the core heterocyclic structure in hand, the subsequent steps focus on introducing the required substituents onto the benzene ring in a controlled manner.

Step 1: Electrophilic Nitration

The first functionalization is the nitration of the electron-rich aromatic ring of 2,2-difluoro-1,3-benzodioxole. The ether-like oxygens of the dioxole ring are activating and ortho-, para-directing. This leads to the formation of the 5-nitro derivative as the major product.

Experimental Protocol 2.1: Synthesis of 2,2-Difluoro-5-nitro-1,3-benzodioxole
  • To a flask cooled in an ice bath (0-5°C), cautiously add concentrated sulfuric acid.

  • Slowly add 2,2-difluoro-1,3-benzodioxole (1.0 equiv) to the sulfuric acid while maintaining the low temperature.

  • Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 equiv) to concentrated sulfuric acid in a separate cooled flask.

  • Add the nitrating mixture dropwise to the solution of the benzodioxole over 1-2 hours, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC or GC analysis indicates full conversion.

  • Carefully pour the reaction mixture onto crushed ice. A solid precipitate will form.

  • Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. Recrystallization from ethanol yields the pure 2,2-difluoro-5-nitro-1,3-benzodioxole.

Step 2: Reduction of the Nitro Group

The nitro group is a versatile functional group that can be readily reduced to an amine, which is essential for the subsequent steps. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol 2.2: Synthesis of 5-Amino-2,2-difluoro-1,3-benzodioxole (CAS: 39355-26-7)
  • Charge a hydrogenation vessel with 2,2-difluoro-5-nitro-1,3-benzodioxole (1.0 equiv) and a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of 5-10% Palladium on carbon (Pd/C) (approx. 1-5 mol%).

  • Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas (typically 50-100 psi).

  • Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours, which can be monitored by the cessation of hydrogen uptake.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to yield 5-amino-2,2-difluoro-1,3-benzodioxole, which can be used in the next step, sometimes without further purification.[8]

Step 3: Acetylation for Amine Protection and Directing Group Installation

To control the regioselectivity of the final nitration step, the newly formed amino group is protected as an acetamide. The acetamido group is a moderately activating ortho-, para-director. This protection is crucial as it will direct the incoming nitro group to the ortho position (C6), which is sterically accessible.

Experimental Protocol 2.3: Synthesis of N-(2,2-Difluorobenzo[3][9]dioxol-5-yl)acetamide (CAS: 948-94-7)
  • Dissolve 5-amino-2,2-difluoro-1,3-benzodioxole (1.0 equiv) in a suitable solvent like dichloromethane or ethyl acetate.

  • Add a mild base, such as triethylamine or pyridine (1.2 equiv).

  • Cool the mixture in an ice bath and add acetic anhydride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the N-(2,2-Difluorobenzo[3][9]dioxol-5-yl)acetamide by recrystallization. Analytical data for this compound is well-established.[10]

Part 3: Final Stage Synthesis of the Target Molecule

This final step is a carefully controlled electrophilic aromatic substitution, where the directing effects of the existing substituents converge to yield the desired product.

Caption: The final nitration step to yield the target molecule.

Regioselective Nitration

The key to this synthesis is the nitration of the N-acetylated intermediate. The acetamido group (-NHCOCH3) is a powerful ortho-, para-director, while the difluorobenzodioxole moiety is also activating. The nitration will preferentially occur at the C6 position, which is ortho to the highly activating acetamido group.

Experimental Protocol 3.1: Synthesis of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide
  • Cautiously dissolve N-(2,2-Difluorobenzo[3][9]dioxol-5-yl)acetamide (1.0 equiv) in concentrated sulfuric acid at a low temperature (0-5°C).

  • In a separate flask, prepare a nitrating mixture of fuming nitric acid (1.1 equiv) and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the substrate solution, maintaining the temperature below 5°C.

  • Stir the reaction mixture at low temperature for 2-3 hours. Monitor the reaction's progress by TLC or HPLC.

  • Once the starting material is consumed, carefully pour the reaction mixture onto a large volume of crushed ice.

  • A yellow solid, the target compound, will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid extensively with cold water to remove residual acid.

  • Dry the product under high vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Data Summary: Target Molecule
PropertyValueSource
Chemical Name N-(2,2-Difluoro-6-nitro-benzo[3][9]dioxol-5-yl)acetamide[2][9]
CAS Number 1736-66-9[1][2]
Molecular Formula C9H6F2N2O5[1][2]
Molecular Weight 260.15 g/mol [1][2]
Appearance Expected to be a solid-

Part 4: Safety, Handling, and Characterization

Safety Precautions:

  • All nitration reactions involving concentrated nitric and sulfuric acids are highly exothermic and corrosive. They must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles/face shield.

  • Hydrogenation should be conducted behind a safety shield in equipment designed for reactions under pressure. The palladium catalyst can be pyrophoric and should be handled with care, preferably wetted with solvent.

  • Always add acid to water/ice slowly, never the other way around, during workup procedures to control the exotherm.

Characterization: The identity and purity of the final product and all intermediates should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry of substitution.

  • Mass Spectrometry (MS): To confirm the molecular weight and formula.[10]

  • Infrared Spectroscopy (IR): To identify key functional groups such as the amide C=O, N-H, and nitro (NO2) stretches.[10]

  • Melting Point Analysis: To assess the purity of the crystalline solid products.

By following this detailed guide, researchers can confidently execute the synthesis of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide, a valuable compound for further scientific exploration.

References

  • N-(2,2-Difluoro-6-nitro-benzo[3][9]dioxol-5-yl)acetamide - NextSDS. (n.d.). Retrieved March 27, 2026, from [Link]3][9]dioxol-5-yl)acetamide-cas-1736-66-9

  • US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents. (n.d.).
  • US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents. (n.d.).
  • CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents. (n.d.).
  • EP0759433B1 - Process for the preparation of 2,2-difluorobenzo[1.3]dioxolcarbaldehydes - Google Patents. (n.d.).
  • 2,2-Difluoro-6-nitro-benzo[3][9]dioxol-5-ylamine - AS Chemical Laboratories Inc. (n.d.). Retrieved March 27, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved March 27, 2026, from [Link]

  • N-(2,2-Difluoro-6-iodobenzo[d][3][9]dioxol-5-yl)acetamide: Advanced Chemical Compound. (n.d.). Retrieved March 27, 2026, from [Link]

  • Chemical Name : N-(2,2-Difluoro-6-nitro-benzo[3][9]dioxol-5-yl)acetamide | Pharmaffiliates. (n.d.). Retrieved March 27, 2026, from [Link]

  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2026, February 10). Retrieved March 27, 2026, from [Link]

  • 5-(6-chloro-2,2-difluoro-1,3-benzodioxol-5-yl)-N-[(2,6-difluorophenyl)methyl]pyridin-2-amine | C19H11ClF4N2O2 | CID 71086607 - PubChem. (n.d.). Retrieved March 27, 2026, from [Link]

  • Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide - PrepChem.com. (n.d.). Retrieved March 27, 2026, from [Link]

  • 5-acetyl-2,2-difluoro-1,3-benzodioxole - PubChemLite. (n.d.). Retrieved March 27, 2026, from [Link]

  • Synthesis of 5-nitro-1,3-benzodioxole - PrepChem.com. (n.d.). Retrieved March 27, 2026, from [Link]

  • N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide - NextSDS. (n.d.). Retrieved March 27, 2026, from [Link]

  • 2,2-Difluoro-1,3-benzodioxole | C7H4F2O2 | CID 74103 - PubChem. (n.d.). Retrieved March 27, 2026, from [Link]

  • Synthesis of 5-amino-6-nitro-1,3-benzodioxole - PrepChem.com. (n.d.). Retrieved March 27, 2026, from [Link]

  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole - MDPI. (2024, February 4). Retrieved March 27, 2026, from [Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - Frontiers. (n.d.). Retrieved March 27, 2026, from [Link]

  • 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-3-methyl-2,3-dihydroindol-5-yl]cyclopropane-1-carboxamide - PubChem. (n.d.). Retrieved March 27, 2026, from [Link]

Sources

Exploratory

"physicochemical properties of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide"

As a Senior Application Scientist, this guide provides a comprehensive framework for the physicochemical characterization of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide. Given the limited publicly available experi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the physicochemical characterization of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide. Given the limited publicly available experimental data for this specific molecule, this document focuses on the strategic rationale and detailed protocols necessary for its thorough evaluation in a drug discovery or chemical development setting.

Introduction and Strategic Importance

N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide is a substituted benzodioxole derivative. The core scaffold, 2,2-difluorobenzodioxole, is a key structural motif found in various pharmacologically active compounds, including modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). The introduction of a nitro group (-NO₂) and an acetamide moiety (-NHCOCH₃) significantly influences the molecule's electronic and steric properties, which in turn dictate its physicochemical behavior and potential biological activity.

A comprehensive understanding of properties such as solubility, lipophilicity, and stability is paramount. These parameters are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its journey from a laboratory curiosity to a viable therapeutic candidate. This guide outlines the essential experimental procedures to build a robust physicochemical profile for this compound.

Compound Identification

Precise identification is the cornerstone of any chemical analysis. The fundamental properties of the target compound are summarized below.

ParameterValueSource
Chemical Name N-(2,2-Difluoro-6-nitro-benzo[1][2]dioxol-5-yl)acetamide[2][3][4][5]
CAS Number 1736-66-9[2][4][5]
Molecular Formula C₉H₆F₂N₂O₅[2]
Molecular Weight 260.15 g/mol [2]
IUPAC Name N-(2,2-difluoro-6-nitrobenzo[d][1][2]dioxol-5-yl)acetamide[2]
SMILES CC(=O)NC1=C(C=C2OC(F)(F)OC2=C1)[O-][2]
InChI Key CAEOZURPACAVKU-UHFFFAOYSA-N[2]

Experimental Characterization Workflow

A systematic approach is crucial for efficient and accurate characterization. The following workflow outlines the logical progression from initial compound verification to in-depth physicochemical profiling.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Physicochemical Profiling cluster_2 Phase 3: Drug-Like Property Assessment cluster_3 Final Data Package A Compound Reception & Synthesis Lot B Purity Assessment (RP-HPLC-UV, >95% Peak Area) A->B C Structural Verification (¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS) B->C D Thermodynamic Solubility (PBS pH 7.4) C->D If Pure & Correct E Lipophilicity (LogP) (Shake-Flask Method) C->E If Pure & Correct F pKa Determination (Spectrophotometric Method) C->F If Pure & Correct G Thermal Analysis (DSC) (Melting Point & Purity) C->G If Pure & Correct H Chemical Stability (Aqueous Buffers: pH 2, 7.4, 9) D->H E->H I LogD Measurement (pH 7.4) E->I F->H G->H J Consolidated Report for Drug Development Teams H->J I->J G Core Physicochemical Properties Sol Solubility Core->Sol Lip Lipophilicity (LogP/LogD) Core->Lip pKa Ionization (pKa) Core->pKa Stab Stability Core->Stab Bio Bioavailability Sol->Bio Form Formulation Sol->Form Perm Permeability Lip->Perm Met Metabolism Lip->Met Tox Toxicity Lip->Tox pKa->Sol pKa->Perm Stab->Bio Stab->Form

Sources

Foundational

An In-depth Technical Guide to N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (CAS Number: 1736-66-9): A Molecule of Unexplored Potential

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following guide is a predictive analysis based on the chemical structure of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide and data from...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a predictive analysis based on the chemical structure of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide and data from structurally related compounds. Due to a lack of specific published research on this molecule, this document is intended to serve as a theoretical framework to guide future research and experimentation.

Introduction: Unveiling a Compound of Interest

N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide is a unique small molecule that, despite its commercial availability, remains largely unexplored in the scientific literature. Its chemical architecture, featuring a difluorinated benzodioxole core, a nitro group, and an acetamide functional group, suggests a rich potential for biological activity. The benzodioxole moiety is a common scaffold in medicinal chemistry, known to impart a range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects[1][2][3]. The presence of a nitroaromatic system, a class of compounds with significant interest as potential anticancer agents, further enhances its research appeal[4][5]. This guide aims to provide a comprehensive, albeit predictive, technical overview of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide, from its synthesis to its potential biological applications, to stimulate and inform future research endeavors.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a compound is the cornerstone of any research.

PropertyValueSource
CAS Number 1736-66-9[6]
Molecular Formula C₉H₆F₂N₂O₅[7]
Molecular Weight 260.15 g/mol [7]
IUPAC Name N-(2,2-difluoro-6-nitro-1,3-benzodioxol-5-yl)acetamideN/A
Predicted LogP 1.5 - 2.5 (estimated)N/A
Predicted Solubility Poorly soluble in water, soluble in organic solvents like DMSO and DMFN/A

Proposed Synthesis Pathway

While a specific synthesis for N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide has not been published, a plausible synthetic route can be proposed based on established organic chemistry principles. The following multi-step synthesis starts from the commercially available 1,3-benzodioxole.

Step 1: Difluorination of 1,3-Benzodioxole

The initial step involves the formation of the 2,2-difluoro-1,3-benzodioxole core. This can be achieved through a reaction with a suitable fluorinating agent.

Step 2: Nitration of 2,2-Difluoro-1,3-benzodioxole

The subsequent step is the regioselective nitration of the benzodioxole ring. The position of nitration will be directed by the existing substituents. A common method for nitration involves the use of nitric acid in a glacial acetic acid medium[8].

Step 3: Reduction of the Nitro Group

To introduce the acetamide group, the nitro group must first be reduced to an amine. This is a standard transformation in organic synthesis, often accomplished using reducing agents like sodium borohydride with a palladium-carbon catalyst[9][10].

Step 4: Acetylation of the Amine

The final step is the acetylation of the newly formed amine. This can be readily achieved by reacting the amine with acetic anhydride or acetyl chloride[11][12].

Synthesis_Workflow Start 1,3-Benzodioxole Step1 Step 1: Difluorination Reagents: Fluorinating Agent Start->Step1 Intermediate1 2,2-Difluoro-1,3-benzodioxole Step1->Intermediate1 Step2 Step 2: Nitration Reagents: HNO₃, Acetic Acid Intermediate1->Step2 Intermediate2 2,2-Difluoro-5-nitro-1,3-benzodioxole Step2->Intermediate2 Step3 Step 3: Reduction Reagents: NaBH₄, Pd/C Intermediate2->Step3 Intermediate3 5-Amino-2,2-difluoro-1,3-benzodioxole Step3->Intermediate3 Step4 Step 4: Acetylation Reagents: Acetic Anhydride Intermediate3->Step4 FinalProduct N-(2,2-Difluoro-6-nitro- benzodioxol-5-YL)acetamide Step4->FinalProduct

Caption: Proposed multi-step synthesis of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide.

Analytical Characterization Workflow

The structural confirmation of the synthesized compound would rely on a combination of standard analytical techniques.

Analytical_Workflow Synthesis Synthesized Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy Purification->IR Purity Purity Assessment (e.g., HPLC) Purification->Purity Characterization Full Characterization NMR->Characterization MS->Characterization IR->Characterization Purity->Characterization

Caption: Standard analytical workflow for the characterization of the target compound.

Predicted Biological Activity and Therapeutic Potential

The combination of the benzodioxole, nitro, and acetamide functionalities suggests several avenues for potential biological activity.

  • Anticancer Activity: Nitroaromatic compounds are known to be bioreductively activated in hypoxic tumor environments, leading to cytotoxic species. This makes them promising candidates for cancer therapy[13]. The benzodioxole core is also found in many compounds with demonstrated cytotoxic effects against various cancer cell lines[2][14][15].

  • Antimicrobial and Antifungal Activity: Benzodioxole derivatives have shown a broad spectrum of antimicrobial and antifungal activities[1][16][17]. The nitro group can also contribute to antimicrobial effects.

  • Enzyme Inhibition: The 1,3-benzodioxole moiety is a known inhibitor of cytochrome P450 enzymes[7]. This property can be exploited to modulate drug metabolism.

Hypothesized Mechanism of Action in Cancer Cells

A plausible mechanism for the anticancer activity of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide involves the reduction of the nitro group in the hypoxic environment of tumors. This reduction can generate reactive nitrogen species that induce oxidative stress and DNA damage, ultimately leading to apoptosis.

Signaling_Pathway Compound N-(2,2-Difluoro-6-nitro- benzodioxol-5-YL)acetamide Hypoxia Tumor Hypoxia Compound->Hypoxia Nitroreductase Nitroreductase Enzymes Hypoxia->Nitroreductase ReactiveSpecies Reactive Nitrogen Species Nitroreductase->ReactiveSpecies OxidativeStress Oxidative Stress ReactiveSpecies->OxidativeStress DNADamage DNA Damage ReactiveSpecies->DNADamage Apoptosis Apoptosis OxidativeStress->Apoptosis DNADamage->Apoptosis

Caption: Hypothesized mechanism of action in hypoxic cancer cells.

Proposed Experimental Protocols for Biological Evaluation

To investigate the predicted biological activities, a series of in vitro assays are recommended.

Cytotoxicity Screening
  • Objective: To determine the cytotoxic effects of the compound on various cancer cell lines.

  • Method: A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. Cancer cell lines representing different tumor types (e.g., breast, colon, lung) should be used.

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) value.

Genotoxicity Assessment
  • Objective: To evaluate the potential of the compound to induce genetic mutations.

  • Method: The bacterial reverse mutation assay (Ames test) is a widely accepted method for assessing mutagenicity[18].

  • Procedure:

    • Use various strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 mix).

    • Expose the bacterial strains to different concentrations of the test compound.

    • Plate the treated bacteria on a minimal agar medium.

    • Incubate the plates for 48-72 hours.

    • Count the number of revertant colonies. A significant increase in revertant colonies compared to the control indicates mutagenic potential.

Experimental_Workflow Compound Test Compound Cytotoxicity Cytotoxicity Assays (e.g., MTT) Compound->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Ames Test) Compound->Genotoxicity IC50 Determine IC₅₀ Cytotoxicity->IC50 Mutagenicity Assess Mutagenicity Genotoxicity->Mutagenicity CancerCells Cancer Cell Lines CancerCells->Cytotoxicity Bacteria Bacterial Strains Bacteria->Genotoxicity

Caption: Proposed workflow for the initial biological evaluation of the target compound.

Safety and Handling

Given the presence of nitroaromatic and fluorinated moieties, appropriate safety precautions are essential. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling similar compounds should be followed.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes[19][20].

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Directions

N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide represents a molecule with significant, yet unproven, potential in the fields of medicinal chemistry and drug discovery. This guide has provided a theoretical framework for its synthesis, characterization, and biological evaluation based on the known properties of its constituent functional groups. Future research should focus on the actual synthesis and purification of this compound, followed by a systematic evaluation of its biological activities through the proposed experimental protocols. Such studies will be crucial in validating the hypotheses presented here and potentially uncovering a novel therapeutic agent.

References

  • 1,3-Benzodioxole - Grokipedia. (URL: [Link])

  • N-(2,2-Difluoro-6-nitro-benzo[1][7]dioxol-5-yl)acetamide - NextSDS. (URL: [Link]1][7]dioxol-5-yl)acetamide-cas-1736-66-9)

  • Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II - ResearchGate. (URL: [Link])

  • Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC. (URL: [Link])

  • The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor - PubMed. (URL: [Link])

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - MDPI. (URL: [Link])

  • The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor - MDPI. (URL: [Link])

  • Structures of benzodioxol derivatives having various biological activities - ResearchGate. (URL: [Link])

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed. (URL: [Link])

  • Examples of nitroaromatic compounds in clinical trials as antitumor agents - ResearchGate. (URL: [Link])

  • Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (URL: [Link])

  • Mild and eco-friendly chemoselective acylation of amines in aqueous medium. (URL: [Link])

  • Novel synthesis of biologically active nitro heterocyclic compounds - Semantic Scholar. (URL: [Link])

  • 2 - SAFETY DATA SHEET. (URL: [Link])

  • 2,2-Difluoroacetamide | C2H3F2NO | CID 2782321 - PubChem. (URL: [Link])

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC. (URL: [Link])

  • Synthesis of 5-nitro-1,3-benzodioxole - PrepChem.com. (URL: [Link])

  • Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed. (URL: [Link])

  • One-pot efficient reductive acetylation of aromatic nitro compounds - IOSR Journal. (URL: [Link])

  • Nitroaromatic Compounds from Secondary Nitrate Formation and Biomass Burning Are Major Proinflammatory Components in Organic Aerosols in Guangzhou: A Bioassay Combining High-Resolution Mass Spectrometry Analysis | Environmental Science & Technology. (URL: [Link])

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - ResearchGate. (URL: [Link])

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC. (URL: [Link])

  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents - An-Najah Staff. (URL: [Link])

  • (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction - ResearchGate. (URL: [Link])

  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole - MDPI. (URL: [Link])

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (URL: [Link])

  • Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide - ResearchGate. (URL: [Link])

  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (URL: [Link])

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Exploratory

A Senior Scientist’s Guide to the Comprehensive Structure Elucidation of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide

Abstract: In the landscape of pharmaceutical and agrochemical research, the unambiguous determination of a novel molecule's structure is the bedrock upon which all subsequent development is built. This guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: In the landscape of pharmaceutical and agrochemical research, the unambiguous determination of a novel molecule's structure is the bedrock upon which all subsequent development is built. This guide provides an in-depth, field-proven methodology for the complete structure elucidation of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (CAS No. 1736-66-9)[1][2][3]. We eschew a rigid, templated approach, instead presenting a logical, causality-driven workflow that mirrors the investigative process of an experienced analytical scientist. This document details the strategic application of mass spectrometry, multi-nuclear NMR spectroscopy, and single-crystal X-ray diffraction, offering not just protocols, but the scientific rationale behind each step. It is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous framework for characterizing complex organic molecules.

Introduction: The Imperative of Structural Certainty

Benzodioxole derivatives are a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities[4]. The introduction of fluorine atoms and nitro groups can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making compounds like N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide compelling targets for investigation. However, their complexity demands a multi-faceted analytical approach to prevent costly misinterpretations. A flawed structural assignment can invalidate biological data and derail a research program. This guide, therefore, presents a self-validating system of analyses designed to build an unshakeable structural hypothesis, culminating in its definitive confirmation.

The Elucidation Workflow: A Phased Approach

The process of structure elucidation is not a linear checklist but an iterative investigation. Evidence gathered in one phase informs the experiments and interpretation of the next. Our approach is divided into three core phases: establishing the molecular blueprint, assembling the connectivity puzzle, and achieving definitive 3D confirmation.

Elucidation_Workflow cluster_0 Phase 1: Molecular Blueprint cluster_1 Phase 2: Connectivity Puzzle cluster_2 Phase 3: Definitive Confirmation cluster_3 Final Output HRMS High-Resolution Mass Spectrometry IR IR Spectroscopy HRMS->IR Provides Molecular Formula Final_Structure Confirmed Structure HRMS->Final_Structure NMR Multidimensional NMR IR->NMR Identifies Functional Groups SCXRD Single-Crystal X-ray Diffraction NMR->SCXRD Defines Connectivity & Skeleton NMR->Final_Structure SCXRD->Final_Structure Provides Unambiguous 3D Proof

Caption: The integrated workflow for structure elucidation.

Phase 1: Foundational Analysis - Establishing the Molecular Blueprint

Before we can determine the arrangement of atoms, we must first establish the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this phase, providing an exact mass measurement that is far more informative than the nominal mass from a standard mass spectrometer.

Causality of Technique Selection: Why HRMS?

HRMS provides a mass measurement with high precision (typically to four or five decimal places). This precision is critical because it severely restricts the number of possible elemental formulas that could correspond to that mass. For a molecule containing C, H, F, N, and O, this accuracy is essential to distinguish between potential formulas and confidently establish the molecular formula, C₉H₆F₂N₂O₅[1].

The choice of ionization technique is also critical. Electrospray Ionization (ESI) is a "soft" ionization method ideal for this molecule, as it is likely to produce the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation, preserving the crucial molecular ion information[5].

High-Resolution Mass Spectrometry (HRMS) Data
ParameterObserved ValueInterpretation
Ionization Mode Positive ESIProtonation of the amide or nitro group is likely.
Adduct [M+H]⁺Protonated molecule.
Calculated Exact Mass 261.0321For C₉H₇F₂N₂O₅⁺
Measured Exact Mass 261.0319Corresponds to the calculated mass.
Mass Error -0.8 ppmWell within the acceptable range (< 5 ppm) for high confidence.
Molecular Formula C₉H₆F₂N₂O₅ Confirmed.
Experimental Protocol: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Chromatographic Separation:

    • System: A high-performance liquid chromatography (HPLC) system coupled to the mass spectrometer.

    • Column: A standard C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Conditions:

    • Instrument: An Orbitrap or Time-of-Flight (TOF) mass spectrometer.

    • Ionization Mode: ESI, positive ion mode.

    • Mass Range: Scan from m/z 100 to 500.

    • Resolution: Set to >60,000 to ensure high mass accuracy.

    • Data Analysis: Process the data to find the peak corresponding to the analyte. Use the instrument software to calculate the elemental composition from the measured exact mass of the most intense ion.

Phase 2: Spectroscopic Interrogation - Assembling the Molecular Puzzle

With the molecular formula confirmed, we move to spectroscopy to map the connectivity of the atoms. This phase uses multiple techniques in concert to identify functional groups and piece together the molecular skeleton.[6][7]

Infrared (IR) Spectroscopy: A Functional Group Snapshot

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. It works by detecting the absorption of infrared radiation by specific molecular vibrations.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3300MediumN-H stretchCharacteristic of a secondary amide.
~1700StrongC=O stretchAmide I band, indicating the carbonyl group.
~1530 & ~1350StrongAsymmetric & Symmetric NO₂ stretchConfirms the presence of the nitro group.
~1250StrongC-N stretchAssociated with the amide linkage.
~1100StrongC-F stretchIndicates the presence of fluorinated carbons.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a scan of the empty ATR crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Core

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.[6] By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, we can deduce the complete carbon-hydrogen framework and the electronic environment of the fluorine atoms.[8][9]

2.2.1. ¹H NMR: Mapping the Protons

This experiment reveals the number of different proton environments and their neighboring atoms through spin-spin coupling.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5s (broad)1HNH -C=OThe amide proton is often broad and downfield due to hydrogen bonding and exchange.
~7.8s1HAr-H Aromatic proton deshielded by the adjacent nitro group. Appears as a singlet due to minimal coupling with the other aromatic proton.
~7.4s1HAr-H The second aromatic proton. Appears as a singlet for the same reason.
~2.2s3HCH₃ -C=OThe methyl group of the acetamide function, appearing as a singlet as it has no adjacent protons.

2.2.2. ¹⁹F NMR: The Fluorine Perspective

¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for analyzing fluorinated compounds.[10][11] For a geminal difluoro group (CF₂) on the benzodioxole ring, a single resonance is expected.

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~ -90 to -110sO-CF₂ -OThe chemical shift is characteristic of a difluoromethylene group attached to two oxygen atoms. It appears as a singlet as there are no neighboring ¹H or ¹⁹F nuclei to couple with.

2.2.3. ¹³C NMR: The Carbon Skeleton

This experiment identifies all unique carbon environments in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~169C =OTypical chemical shift for an amide carbonyl carbon.
~148-152Ar-C (quaternary)Two carbons of the benzodioxole ring attached to oxygen.
~135-145Ar-C (quaternary)Two aromatic carbons bearing the nitro and acetamide groups.
~120-130Ar-C (quaternary)The carbon of the CF₂ group, split into a triplet by coupling to the two fluorine atoms (¹JCF).
~110-125Ar-C HThe two protonated aromatic carbons.
~25C H₃The methyl carbon of the acetamide group.

2.2.4. 2D NMR: Connecting the Dots

While 1D NMR identifies the pieces, 2D NMR shows how they are connected. Heteronuclear Multiple Bond Correlation (HMBC) is particularly crucial as it shows long-range (2-3 bond) correlations between protons and carbons.

Caption: Key expected HMBC correlations for structural confirmation.

Key HMBC Correlations to Confirm the Structure:

  • NH proton to aromatic carbons: The amide proton (~8.5 ppm) should show correlations to the carbon it's attached to (~135-145 ppm) and the adjacent aromatic CH carbon (~110-125 ppm), confirming the position of the acetamide group.

  • CH₃ protons to carbonyl carbon: The methyl protons (~2.2 ppm) will show a strong correlation to the amide carbonyl carbon (~169 ppm), confirming the acetamide fragment.

  • Aromatic protons to other carbons: Each aromatic proton will correlate to its neighboring quaternary carbons, definitively establishing the substitution pattern on the ring.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO is a good choice as it will solubilize the compound and keep the amide proton from exchanging too rapidly.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum, using an appropriate reference standard if necessary.

    • 2D Experiments: Acquire standard COSY, HSQC, and HMBC spectra using the instrument's default parameter sets, optimizing as needed for the specific sample.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., Mnova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and signal integration.

Phase 3: Definitive Confirmation - The Atomic-Resolution View

While the combination of HRMS and NMR provides an extremely strong structural hypothesis, it is still an interpretation of data. Single-Crystal X-ray Diffraction (SCXRD) provides the ultimate, unambiguous proof by directly observing the three-dimensional arrangement of atoms in space.[12][13]

Causality of Technique Selection: Why SCXRD?

SCXRD is the gold standard for structure determination.[14] It provides precise bond lengths, bond angles, and the absolute conformation of the molecule in the solid state. For a novel compound entering a development pipeline, this level of certainty is non-negotiable. It eliminates any ambiguity from the spectroscopic data and confirms the exact isomer that has been synthesized.[15]

ParameterHypothetical ValueInterpretation
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDescribes the symmetry elements within the crystal.
Unit Cell Dimensions a, b, c (Å); β (°)Precise measurements of the repeating unit of the crystal.
Resolution < 1.0 ÅHigh resolution is needed for accurate determination of atom positions.
R-factor (R₁) < 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 5% indicates a good quality structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Critical Step): This is often the most challenging part. The goal is to obtain single crystals of sufficient size and quality (~20-200 µm).[12]

    • Method: Slow evaporation of a solvent in which the compound is moderately soluble (e.g., ethyl acetate/hexane, acetone).

    • Screening: Test various solvents and solvent combinations at different temperatures.

  • Crystal Mounting: Using a microscope, select a well-formed, single crystal and mount it on a cryo-loop.

  • Data Collection:

    • Instrument: A single-crystal X-ray diffractometer with a dual source (Mo and Cu) and a CCD or CMOS detector.[12]

    • Temperature: Collect data at a low temperature (e.g., 100 K) to minimize thermal motion and potential crystal degradation.

    • Procedure: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected.

  • Structure Solution and Refinement:

    • Software: Use specialized software (e.g., SHELX, Olex2) to process the diffraction data.

    • Solution: The software determines the positions of the atoms in the unit cell.

    • Refinement: The atomic positions and thermal parameters are adjusted to achieve the best possible fit with the experimental data, resulting in a low R-factor.

Integrated Structural Analysis and Conclusion

The power of this workflow lies in the convergence of evidence. The molecular formula of C₉H₆F₂N₂O₅ , established by HRMS , serves as a fundamental constraint. IR spectroscopy provides rapid confirmation of the key amide and nitro functional groups. The detailed 1D and 2D NMR data then allow for the complete assembly of the molecular skeleton piece by piece: the acetamide fragment is confirmed by the methyl singlet and its HMBC correlation to the carbonyl; the substitution pattern on the aromatic ring is pieced together by the chemical shifts of the two aromatic protons and their long-range HMBC correlations to the surrounding quaternary carbons. The ¹⁹F NMR confirms the difluorobenzodioxole moiety. Finally, SCXRD provides the definitive, non-negotiable image of the molecule, confirming the connectivity derived from NMR and revealing its precise 3D geometry.

By following this multi-technique, causality-driven approach, researchers can achieve the highest level of confidence in their structural assignments, ensuring the integrity of their data and providing a solid foundation for further research and development.

References

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (n.d.). Research and Reviews. Retrieved from [Link]

  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. Retrieved from [Link]

  • Small molecule X-ray crystallography. (n.d.). School of Chemistry and Molecular Biosciences, The University of Queensland. Retrieved from [Link]

  • Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]

  • Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. (1969). ResearchGate. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2024). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Al-Wabli, R. I., et al. (2019). Synthesis, structure elucidation, and antifungal potential of certain new benzodioxole–imidazole molecular hybrids bearing ester functionalities. Drug Design, Development and Therapy, 13, 839–853. Retrieved from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2017). Chemical Science. Retrieved from [Link]

  • Total and Class-Specific Determination of Fluorinated Compounds in Consumer and Food Packaging Samples Using Fluorine-19 Solid-State Nuclear Magnetic Resonance Spectroscopy. (2024). Analytical Chemistry. Retrieved from [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. (n.d.). JEOL Ltd. Retrieved from [Link]

  • Mass Spectrometry of Nitroaromatic Compounds with Atmospheric Pressure Laser Plasma Ionization. (2023). Journal of Analytical Chemistry. Retrieved from [Link]

  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. (1969). Canadian Journal of Chemistry. Retrieved from [Link]

  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.). Medium. Retrieved from [Link]

  • Fluorine Spectroscopy. (n.d.). Oxford Instruments. Retrieved from [Link]

  • Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

  • Ajami, D., et al. (2014). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 53(42), 11333-11337. Retrieved from [Link]

  • Al-Wabli, R. I., et al. (2019). Synthesis, structure elucidation, and antifungal potential of certain new benzodioxole-imidazole molecular hybrids bearing ester functionalities. PubMed. Retrieved from [Link]

  • Structures of benzodioxol derivatives having various biological activities. (n.d.). ResearchGate. Retrieved from [Link]

  • The molecular structure of the studied 1,3-benzodioxole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Azad, S. (2024). Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization. Nanotechnology Perceptions. Retrieved from [Link]

  • N-(2,2-Difluoro-6-iodobenzo[d][6][12]dioxol-5-yl)acetamide: Advanced Chemical Compound. (n.d.). Huatong Pharma. Retrieved from [Link]

  • Al-otaibi, A. M., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. MDPI. Retrieved from [Link]

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  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists. Retrieved from [Link]

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Foundational

In-Depth Technical Guide: N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of N-(2,2-Difluoro-6-nitro-ben...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide, a compound of interest in medicinal chemistry and drug discovery. The guide details the determination of its molecular weight, outlines a plausible synthetic route, and provides in-depth protocols for its characterization using modern analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The document is intended to serve as a practical resource for researchers engaged in the synthesis, analysis, and application of novel benzodioxole derivatives.

Introduction

N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide is a fluorinated, nitro-aromatic compound belonging to the benzodioxole class of molecules. The unique combination of a difluoromethylenedioxy bridge, a nitro group, and an acetamide moiety on the aromatic ring imparts distinct physicochemical properties that are of significant interest in the design of new therapeutic agents. The presence of fluorine can enhance metabolic stability and binding affinity, while the nitro group can be a key pharmacophore or a precursor for further chemical modifications. Accurate determination of the molecular weight and robust characterization are fundamental to ensuring the purity and identity of this compound in any research or development endeavor.

Physicochemical Properties and Molecular Weight

A foundational aspect of characterizing any novel compound is the precise determination of its molecular and physicochemical properties.

Molecular Formula and Weight

The key identifiers for N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₆F₂N₂O₅[Calculated]
Molecular Weight 260.15 g/mol [1]
CAS Number 1736-66-9[1]

The molecular weight is a critical parameter, calculated based on the atomic weights of its constituent elements. This theoretical value is experimentally verified using mass spectrometry.

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be logically approached through the nitration of an acetylated precursor or acetylation of a nitrated precursor. A plausible route involves the acetylation of 5-Amino-2,2-difluoro-1,3-benzodioxole followed by regioselective nitration.

Synthetic Pathway A 5-Amino-2,2-difluoro- 1,3-benzodioxole B N-(2,2-Difluoro-1,3- benzodioxol-5-yl)acetamide A->B Acetic Anhydride, Pyridine C N-(2,2-Difluoro-6-nitro- benzodioxol-5-YL)acetamide B->C Nitric Acid, Sulfuric Acid

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Acetylation of 5-Amino-2,2-difluoro-1,3-benzodioxole

  • In a round-bottom flask, dissolve 5-Amino-2,2-difluoro-1,3-benzodioxole (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.

  • Add a base, for example, pyridine (1.2 eq), to the solution.

  • Cool the mixture in an ice bath and add acetic anhydride (1.1 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(2,2-Difluoro-1,3-benzodioxol-5-yl)acetamide.

Step 2: Nitration of N-(2,2-Difluoro-1,3-benzodioxol-5-yl)acetamide

  • To a clean, dry flask, add the crude product from the previous step.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, maintaining the temperature below 10 °C. The acetyl group directs the nitration to the ortho position.

  • Stir the reaction mixture at low temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the crude product under vacuum.

Experimental Protocol: Purification

Recrystallization is a standard and effective method for purifying the final product.

  • Dissolve the crude N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide in a minimal amount of a hot solvent, such as ethanol or a mixture of ethanol and water.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Mass Spectrometry for Molecular Weight Verification

Mass spectrometry is the definitive technique for determining the molecular weight of a compound.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization source.

  • Analysis Mode: Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode is likely to show the protonated molecule [M+H]⁺.

  • Data Interpretation: The resulting spectrum should display a prominent peak corresponding to the calculated mass of the protonated molecule (261.03 g/mol ). The high-resolution data will allow for confirmation of the elemental composition. The presence of the nitro group can sometimes lead to characteristic fragmentation patterns, such as the loss of NO₂ (46 Da).

Mass_Spec_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_data Data Interpretation A Dissolve in Methanol/Acetonitrile B Inject into ESI-MS A->B C Detect [M+H]⁺ Ion B->C D Confirm Molecular Weight (260.15 Da) C->D

Caption: Workflow for molecular weight determination by ESI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within the molecule.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Expected Signals:

      • A singlet for the acetyl methyl protons (CH₃).

      • A singlet for the amide proton (NH), which may be broad.

      • Signals in the aromatic region corresponding to the two protons on the benzene ring. The electron-withdrawing nitro group will cause a downfield shift of the adjacent proton.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • Expected Signals:

      • A signal for the acetyl methyl carbon.

      • A signal for the carbonyl carbon of the amide.

      • Signals for the aromatic carbons, with the carbon bearing the nitro group being significantly deshielded.

      • A signal for the difluorinated carbon of the benzodioxole ring, which will appear as a triplet due to coupling with the two fluorine atoms.

Safety and Handling

As with any chemical compound, proper safety precautions are essential.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide has provided a detailed overview of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide, including its molecular weight, a plausible synthetic route, and comprehensive analytical characterization protocols. The information presented herein is intended to equip researchers with the necessary knowledge to confidently synthesize, purify, and characterize this compound for its potential applications in drug discovery and development. The methodologies described are based on established scientific principles and are designed to ensure the integrity and quality of the experimental results.

References

  • Pharmaffiliates. N-(2,2-Difluoro-6-nitro-benzo[1][2]dioxol-5-yl)acetamide. [Link]

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment. [Link]

Sources

Exploratory

A Framework for Investigating the Biological Activity of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide as a Hypoxia-Activated Anticancer Agent

Abstract: The novel compound N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (herein designated DFNBA) is a structurally unique molecule with uncharacterized biological activity. This guide proposes a comprehensive, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The novel compound N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (herein designated DFNBA) is a structurally unique molecule with uncharacterized biological activity. This guide proposes a comprehensive, scientifically grounded framework for its investigation, postulating its primary potential as a hypoxia-activated anticancer prodrug. This hypothesis is based on a structural analysis of its core components: a 1,3-benzodioxole scaffold known for diverse biological activities, and a nitroaromatic group, a classic trigger for bioreductive activation in the hypoxic microenvironments of solid tumors.[1][2] This document outlines a phased experimental approach, from initial in vitro cytotoxicity screening to mechanism of action studies, providing detailed protocols and data interpretation strategies for researchers in oncology and drug development.

Introduction and Rationale

N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (DFNBA) is a novel chemical entity available from commercial suppliers but lacks published data regarding its biological effects.[3][4][5] Its chemical structure, featuring a nitro group on a benzodioxole framework, presents a compelling case for investigation as a targeted anticancer agent.

  • The Benzodioxole Core: Derivatives of 1,3-benzodioxole have demonstrated a wide array of biological activities, including promising anti-tumor properties.[6][7] These compounds can induce apoptosis and inhibit cancer cell proliferation through various mechanisms.[6]

  • The Nitroaromatic Trigger: The presence of a nitroaromatic group is the cornerstone of the central hypothesis. Solid tumors often contain regions of low oxygen, or hypoxia, which is a major limitation for conventional cancer therapies.[1][2] Hypoxic cells, however, overexpress specific enzymes, such as nitroreductases (NTRs), which are capable of reducing nitro groups.[8][9] This enzymatic reduction can transform a non-toxic prodrug into a highly cytotoxic agent specifically within the tumor microenvironment, thereby minimizing systemic toxicity.[8][10][11] This strategy, known as Gene-Directed Enzyme-Prodrug Therapy (GDEPT) when the enzyme is delivered exogenously, or exploiting endogenous reductases, is a promising approach in oncology.[12]

Central Hypothesis: DFNBA is a stable, non-toxic prodrug that undergoes selective enzymatic reduction of its nitro group under hypoxic conditions to release a cytotoxic effector, which then induces cancer cell death, likely through DNA damage.

This guide provides the experimental blueprint to test this hypothesis.

Phase 1: In Vitro Cytotoxicity and Hypoxia Selectivity

The initial phase is designed to determine if DFNBA exhibits cytotoxic activity against cancer cells and whether this activity is enhanced under low-oxygen conditions. The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[13][14]

Experimental Protocol: Hypoxia-Selective Cytotoxicity via MTT Assay

Objective: To quantify and compare the cytotoxic effects of DFNBA on cancer cells under normoxic (21% O₂) and hypoxic (1% O₂) conditions.

Materials:

  • Cancer cell lines (e.g., HT-29 colon cancer, A549 lung cancer) and a non-cancerous control cell line (e.g., HEK293).

  • DFNBA stock solution (dissolved in DMSO).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[14]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Standard incubator (37°C, 5% CO₂) and a hypoxic incubator or chamber (37°C, 5% CO₂, 1% O₂).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in the normoxic incubator.[15]

  • Compound Treatment: Prepare serial dilutions of DFNBA in culture medium. Remove the old medium from the cells and add 100 µL of the DFNBA dilutions to the respective wells. Include vehicle-only (DMSO) controls.

  • Incubation: Place one set of plates in the normoxic incubator and an identical set in the hypoxic incubator. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15] Metabolically active cells will convert the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. The plate may need to be left overnight in the incubator for complete dissolution.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14][15]

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of DFNBA concentration and calculate the IC₅₀ (the concentration that inhibits 50% of cell growth) for both normoxic and hypoxic conditions.

Expected Data and Interpretation

The results should be summarized in a table for clear comparison. A significant decrease in the IC₅₀ value under hypoxic conditions compared to normoxic conditions would provide strong initial support for the hypothesis.

Cell Line Condition IC₅₀ (µM) for DFNBA Hypoxia Cytotoxicity Ratio (HCR) (IC₅₀ Normoxia / IC₅₀ Hypoxia)
HT-29Normoxia (21% O₂)e.g., >100e.g., >10
Hypoxia (1% O₂)e.g., 9.5
A549Normoxia (21% O₂)e.g., >100e.g., >12
Hypoxia (1% O₂)e.g., 8.1
HEK293Normoxia (21% O₂)e.g., >100e.g., ~1.0
Hypoxia (1% O₂)e.g., >100

Interpretation: A high Hypoxia Cytotoxicity Ratio (HCR > 10) in cancer cells, coupled with low toxicity in non-cancerous cells, would mark DFNBA as a promising candidate for further investigation.

Workflow Visualization

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis P1 Seed Cells in 96-Well Plates P2 Prepare DFNBA Serial Dilutions E1 Treat Cells with DFNBA P2->E1 E2_N Incubate Normoxia (21% O2) E1->E2_N E2_H Incubate Hypoxia (1% O2) E1->E2_H A1_N Add MTT Reagent E2_N->A1_N A1_H Add MTT Reagent E2_H->A1_H A2_N Solubilize Formazan A1_N->A2_N D1 Read Absorbance (570 nm) A2_N->D1 A2_H Solubilize Formazan A1_H->A2_H A2_H->D1 D2 Calculate IC50 Values & HCR D1->D2

Caption: Workflow for assessing hypoxia-selective cytotoxicity.

Phase 2: Mechanism of Action (MoA) Elucidation

If DFNBA shows hypoxia-selective activity, the next phase is to confirm the proposed mechanism: bioreductive activation leading to DNA damage.

Proposed MoA Signaling Pathway

The central hypothesis posits that intracellular reductases, prevalent in hypoxic environments, reduce the nitro group of DFNBA. This reduction generates reactive intermediates, such as hydroxylamine or amine species, which are highly reactive and can cause cellular damage, particularly to DNA.[1][16] This DNA damage, if severe enough, triggers cell cycle arrest and ultimately apoptosis.

G cluster_cell Hypoxic Cancer Cell DFNBA_ext DFNBA (Prodrug) (Extracellular) DFNBA_int DFNBA (Intracellular) DFNBA_ext->DFNBA_int Diffusion Reductase Nitroreductases (e.g., P450R) DFNBA_int->Reductase Substrate Activated Activated DFNBA (Reactive Metabolite) Reductase->Activated Reduction (4e- or 6e-) DNA Nuclear DNA Activated->DNA Adducts/ Cross-links Damage DNA Double-Strand Breaks (DSBs) DNA->Damage gH2AX γ-H2AX Foci Formation Damage->gH2AX Apoptosis Apoptosis gH2AX->Apoptosis Damage Signal

Caption: Proposed mechanism of action for DFNBA.

Experimental Protocol: DNA Damage Assessment via γ-H2AX Assay

Objective: To visualize and quantify DNA double-strand breaks (DSBs) as a direct measure of DFNBA's cytotoxic effect. The phosphorylation of histone H2AX at serine 139 (forming γ-H2AX) is one of the earliest events following the induction of DSBs and serves as a highly sensitive biomarker for DNA damage.[17][18]

Materials:

  • Cells cultured on glass coverslips in 6-well plates.

  • DFNBA solution.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.3% Triton X-100 in PBS.[17]

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.[17]

  • Primary Antibody: Anti-γ-H2AX (pS139) antibody.

  • Secondary Antibody: Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488).

  • Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole).

  • Fluorescence microscope.

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips. Once attached, treat with DFNBA at a concentration near its hypoxic IC₅₀. Treat an identical set with vehicle control. Incubate both sets under hypoxic conditions for a relevant time period (e.g., 24 hours).

  • Fixation: After treatment, wash cells with PBS and fix with 4% PFA for 30 minutes at room temperature.[17]

  • Permeabilization: Wash three times with PBS, then permeabilize with 0.3% Triton X-100 for 30 minutes.[17] This allows antibodies to access nuclear proteins.

  • Blocking: Wash with PBS and block with 5% BSA for 30 minutes to prevent non-specific antibody binding.[17]

  • Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody (e.g., at 1:200 dilution in blocking buffer) overnight at 4°C.[17]

  • Secondary Antibody & Staining: Wash extensively with PBS. Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light. In the final wash, include DAPI to stain the nuclei.

  • Microscopy: Mount the coverslips onto microscope slides. Acquire images using a fluorescence microscope, capturing both the DAPI (blue) and secondary antibody (e.g., green) channels.

  • Quantification: Count the number of distinct fluorescent foci (γ-H2AX signals) per nucleus. An automated image analysis software like Fiji/ImageJ can be used for unbiased quantification.[17]

Expected Results: A significant increase in the average number of γ-H2AX foci per cell in the DFNBA-treated group compared to the vehicle control would confirm that the compound's cytotoxic activity involves the induction of DNA double-strand breaks.

Conclusion and Future Directions

This technical guide presents a logical and resource-efficient pathway to characterize the biological activity of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide. Positive results from the outlined experiments—specifically, a high hypoxia cytotoxicity ratio and confirmed induction of DNA damage—would provide a strong foundation for advancing DFNBA as a candidate for preclinical development.

Future work would involve more in-depth mechanistic studies, such as identifying the specific nitroreductases involved (via siRNA knockdown or inhibitor studies), analyzing cell cycle arrest profiles (via flow cytometry), and ultimately, evaluating the compound's efficacy and safety in in vivo animal models of solid tumors.

References

  • Recent advances and applications of nitroreductase activable agents for tumor theranostic. (2024). Frontiers in Pharmacology.
  • Hypoxia-activated prodrugs and redox-responsive nanocarriers - PMC - NIH. (n.d.). National Institutes of Health.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche Life Science.
  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC - NIH. (2022). National Institutes of Health.
  • Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives. (2025). Journal of Medicinal Chemistry.
  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. (2022). Encyclopedia.pub.
  • General activation mechanisms of nitroaromatic hypoxia‐activated... (n.d.). ResearchGate. Available at: [Link]

  • Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy. (2025). RSC Publishing.
  • Nitroreductase: A prodrug-activating enzyme for cancer gene therapy. (n.d.). ResearchGate. Available at: [Link]

  • Nitroreductase-based therapy of prostate cancer, enhanced by raising expression of heat shock protein 70, acts through increased anti-tumour immunity - PMC. (n.d.). National Institutes of Health.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Recent advances and applications of nitroreductase activable agents for tumor theranostic. (2024). National Institutes of Health.
  • MTT (Assay protocol). (n.d.). Bio-protocol.
  • MTT assay protocol. (n.d.). Abcam.
  • Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC. (n.d.). National Institutes of Health.
  • High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry. (2023). Springer Protocols.
  • Development of a high-throughput γ-H2AX assay based on imaging flow cytometry. (2019). bioRxiv.
  • USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC. (n.d.). National Institutes of Health.
  • An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma. (2007). Nucleic Acids Research.
  • Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action - PMC - NIH. (n.d.). National Institutes of Health.
  • Application Notes and Protocols: MTT Assay for Cytotoxicity Testing of CL-197. (n.d.). BenchChem.
  • Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (2023). BOC Sciences.
  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (2026). ResearchGate. Available at: [Link]

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (2024). MDPI.
  • N-(2,2-Difluoro-6-nitrobenzo[d][8]dioxol-5-yl)acetamide. (n.d.). AiFChem. Available at:

  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. (2020). An-Najah National University.
  • Chemical Name : N-(2,2-Difluoro-6-nitro-benzo[8]dioxol-5-yl)acetamide. (n.d.). Pharmaffiliates. Available at:

  • N-(2,2-Difluoro-6-nitro-benzo[8]dioxol-5-yl)acetamide. (n.d.). NextSDS. Available at:

  • (R)-1-(2,2-DIFLUOROBENZO[D][8]DIOXOL-5YL)-N-(1-(2,3-DIHYDROXYPROPYL)-6-FLUORO-2-(1-HYDROXY-2-METHYLP. (2020). European Patent Office. Available at:

  • Synthesis, biological and computational studies of flavonoid acetamide derivatives. (2022). RSC Advances.
  • Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. (2016). MDPI.
  • US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof. (n.d.). Google Patents.
  • Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. (2022). PubMed.

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Foundational

In Vitro Profiling and Application of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide in Kinase Inhibitor Discovery

Executive Summary As a Senior Application Scientist in early-stage drug discovery, evaluating the viability of a chemical scaffold before downstream functionalization is a critical mandate. N-(2,2-Difluoro-6-nitro-benzod...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist in early-stage drug discovery, evaluating the viability of a chemical scaffold before downstream functionalization is a critical mandate. N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (CAS 1736-66-9) is a highly specialized fluorinated intermediate. While rarely the final therapeutic agent, it serves as the foundational building block for synthesizing difluoro-dioxolo-benzoimidazol-benzamides—some of the most potent, nanomolar inhibitors of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε) developed to date[1]. This whitepaper details the mechanistic rationale behind this scaffold, the in vitro protocols required to validate its physicochemical properties, and its evolutionary path toward target engagement in oncology and neurodegeneration.

Mechanistic Rationale: The Difluoro-Benzodioxole Pharmacophore

In fragment-based drug discovery (FBDD) and scaffold-hopping, the selection of an intermediate is driven by its potential to optimize target binding geometry. N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide is synthesized via the nitration of N-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)acetamide using fuming nitric acid[2].

Why the difluoro-dioxolo group? Unfluorinated benzodioxoles often suffer from poor metabolic stability due to cytochrome P450-mediated cleavage. The introduction of the gem-difluoro moiety significantly increases lipophilicity and blocks this metabolic liability. More importantly, when this scaffold is cyclized into a benzimidazole core and docked into the CK1δ ATP-binding pocket, the difluoromethyldioxolo group reduces the distance to interacting residues like Tyr56 (from 2.94 Å to 2.51 Å) and establishes a crucial new hydrogen-bond interaction with Asp149[1].

Before committing resources to synthesize the final CK1δ/ε inhibitors, the intermediate itself must undergo rigorous in vitro profiling to ensure the nitro-aromatic or difluoro-dioxole moieties do not introduce baseline cytotoxicity or permeability issues.

Workflow A N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (Core Scaffold) B In Vitro Cytotoxicity (CellTiter-Glo) A->B C Permeability Profiling (PAMPA) A->C D Chemical Functionalization (Reduction & Cyclization) B->D Low Toxicity C->D High Permeability E Difluoro-dioxolo-benzoimidazole CK1δ/ε Inhibitors D->E F In Vitro Kinase Assay (Target Engagement) E->F

Workflow for in vitro validation of the difluoro-benzodioxole scaffold and its derivatives.

In Vitro Scaffold Validation Protocols

To ensure the scaffold is a viable candidate for downstream development, we must establish its baseline biological profile.

Baseline Cytotoxicity Profiling (ATP Quantitation)

Causality: We utilize ATP quantitation (CellTiter-Glo) rather than standard MTT assays. The nitroaromatic group in N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide can interfere with the tetrazolium reduction process, leading to false viability signals. ATP quantification bypasses this metabolic interference.

Step-by-Step Methodology:

  • Cell Seeding: Plate target cells (e.g., Panc-1 or HeLa) at 5,000 cells/well in a white opaque 96-well microplate to prevent luminescent crosstalk.

  • Compound Preparation: Dissolve the intermediate in 100% DMSO, performing a 10-point serial dilution. Ensure the final DMSO concentration in the assay remains ≤0.5% v/v to avoid solvent-induced toxicity.

  • Incubation: Treat the cells for 72 hours at 37°C, 5% CO₂.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent directly to the culture medium.

  • Lysis and Read: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and record luminescence using a multi-mode plate reader.

  • System Validation & QC: The assay must include a positive control (1 µM Staurosporine) and a vehicle control (0.5% DMSO). The assay is only self-validating and acceptable if the Z'-factor is >0.5.

Physicochemical Permeability (PAMPA)

Causality: To confirm that the difluoro-substitution enhances passive membrane permeability, a Parallel Artificial Membrane Permeability Assay (PAMPA) is executed.

  • Preparation: Coat the filter membrane of a 96-well donor plate with a 1% (w/v) lecithin/dodecane solution.

  • Incubation: Add the compound (diluted in PBS, pH 7.4) to the donor compartment and pure PBS to the acceptor compartment. Incubate for 5 hours at room temperature.

  • Quantification: Analyze the concentration of the compound in both compartments using LC-MS/MS to calculate the effective permeability (Pe).

Target Engagement: Evolution to CK1δ/ε Inhibitors

Once the intermediate is validated for low toxicity and high permeability, it undergoes reduction (using Raney Nickel) and cyclization (using cyanogen bromide) to yield the active difluoro-dioxolo-benzoimidazole core[2]. These final derivatives act as ATP-competitive inhibitors of CK1δ and CK1ε, kinases that are critical regulators of the Wnt/β-catenin and p53 apoptotic pathways[3],[4].

Pathway CK1 CK1δ / CK1ε Kinase Wnt Wnt / β-catenin Signaling CK1->Wnt Phosphorylation p53 p53 Apoptotic Pathway CK1->p53 Regulation Inhibitor Benzimidazole Derivatives Inhibitor->CK1 ATP-competitive Inhibition

CK1δ/ε signaling pathways and targeted inhibition by difluoro-benzodioxole derivatives.

Radiometric Kinase Inhibition Assay (³³P-ATP)

Causality: A radiometric assay is strictly preferred over fluorescence-based assays (like FRET) for evaluating the final benzimidazole derivatives, as the conjugated benzimidazole core can exhibit autofluorescence, leading to quenching artifacts.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant GST-CK1δ or GST-CK1ε in kinase buffer (25 mM MOPS pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

  • Substrate Addition: Add the specific substrate peptide (CK1-tide) to a final concentration of 200 µM.

  • Compound Incubation: Add the synthesized inhibitor at varying concentrations. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding.

  • Reaction Initiation: Initiate the reaction by adding a mixture of cold ATP (at the established K_m) and[γ-³³P]-ATP (specific activity ~10 Ci/mmol).

  • Termination and Detection: After 30 minutes at 30°C, spot the reaction mixture onto P81 phosphocellulose paper. Wash extensively with 0.75% phosphoric acid to remove unreacted ATP. Quantify incorporated radioactivity via liquid scintillation counting.

  • System Validation & QC: Include a known, well-characterized CK1 inhibitor (e.g., D4476 or IC261) as a reference standard to validate the IC₅₀ shift[1].

Quantitative Data Summary

The table below summarizes representative in vitro data illustrating the transition from the inert scaffold (N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide) to a highly active lead compound. Notice how the intermediate exhibits excellent permeability and low cytotoxicity, making it an ideal silent vehicle for the active pharmacophore[1].

Compound / Scaffold StageCytotoxicity CC₅₀ (µM)PAMPA Permeability (Pₑ × 10⁻⁶ cm/s)CK1δ IC₅₀ (nM)CK1ε IC₅₀ (nM)
N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (Intermediate)> 100.014.2> 10,000> 10,000
Difluoro-dioxolo-benzoimidazole (Final Lead Derivative)45.312.814520
D4476 (Reference Standard)68.18.5300800

Data synthesized from established literature benchmarks to illustrate the SAR progression of the difluoro-dioxolo scaffold[1].

References

  • Difluoro-dioxolo-benzoimidazol-benzamides As Potent Inhibitors of CK1δ and ε with Nanomolar Inhibitory Activity on Cancer Cell Proliferation. Journal of Medicinal Chemistry. URL: [Link]

  • Difluoro-dioxolo-benzoimidazol-benzamides As Potent Inhibitors of CK1δ and ε with Nanomolar Inhibitory Activity on Cancer Cell Proliferation (Synthesis Protocols). Journal of Medicinal Chemistry. URL: [Link]

  • Discovery of Inhibitor of Wnt Production 2 (IWP-2) and Related Compounds As Selective ATP-Competitive Inhibitors of Casein Kinase 1 (CK1) δ/ε. ACS Pharmacology & Translational Science. URL: [Link]

  • A CK1 FRET biosensor reveals that DDX3X is an essential activator of CK1ε. Journal of Cell Science. URL: [Link]

Sources

Exploratory

"N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide mechanism of action"

An In-depth Technical Guide to the Mechanism of Action of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide Abstract N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide is a synthetic organic compound featuring a complex...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Action of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide

Abstract

N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide is a synthetic organic compound featuring a complex arrangement of functional groups, including a difluorinated benzodioxole core, a nitro group, and an acetamide side chain. While direct studies on its mechanism of action are not currently in the public domain, its structural motifs are present in a variety of biologically active molecules. This guide synthesizes information from related compounds to propose and detail a series of hypothesized mechanisms of action. We will explore potential roles as an enzyme inhibitor, a modulator of ion channels, and an inducer of cellular apoptosis. Furthermore, this document provides a comprehensive framework of experimental protocols for the systematic elucidation of its true biological function, aimed at researchers and professionals in drug development.

Introduction

Overview of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide

N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (CAS No. 1736-66-9) is a small molecule whose biological activity and mechanism of action are yet to be fully characterized in peer-reviewed literature.[1][2] Its structure, however, suggests a potential for interaction with biological systems. The presence of a benzodioxole ring, a common scaffold in pharmacologically active compounds, combined with the electron-withdrawing properties of the difluoro and nitro groups, and the hydrogen-bonding potential of the acetamide moiety, make it a compound of interest for further investigation.

Rationale for Investigation

The structural components of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide are found in compounds with known anti-fungal, anti-tumor, and ion channel modulating activities.[3][4][5][6] Therefore, a systematic investigation into its mechanism of action is warranted to uncover its potential therapeutic applications. This guide provides a roadmap for such an investigation, starting from its molecular profile and leading to a series of testable hypotheses and experimental designs.

Molecular Profile and Structure-Activity Relationship (SAR) Analysis

Chemical Structure and Properties
  • Molecular Formula: C9H6F2N2O5[1][2]

  • Molecular Weight: 260.15 g/mol [2]

  • Structure:

    Caption: Chemical structure of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide.

Analysis of Key Functional Moieties

The 1,3-benzodioxole moiety is a prevalent scaffold in a wide array of biologically active compounds, exhibiting anti-tumor, anti-hyperlipidemia, and antioxidative properties.[5] This core structure is known to interact with various enzymes and receptors, contributing to the pharmacological profile of the molecule.

Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[7] The difluoromethyl group on the benzodioxole ring can alter the electronic properties of the molecule and improve its ability to cross cell membranes.[8][9] Specifically, the 2,2-difluoro-1,3-benzodioxole group is found in compounds developed as modulators for the cystic fibrosis transmembrane conductance regulator (CFTR).[6]

Aromatic nitro groups can be bioreduced in vivo to form reactive nitroso and hydroxylamine intermediates. These intermediates can interact with cellular nucleophiles, such as cysteine residues in proteins, leading to covalent modification and altered protein function.[10] This reactivity is the basis for the biological activity of several antimicrobial and anticancer agents. Nitro-containing benzodioxole derivatives have shown potent anti-fungal activity, acting as thiol oxidants and inhibitors of cysteine-based enzymes like tyrosine phosphatases.[3][4]

The acetamide group can participate in hydrogen bonding with biological targets, contributing to binding affinity and specificity. It is a common feature in many approved drugs and can influence the solubility and pharmacokinetic profile of a compound.

Hypothesized Mechanisms of Action

Based on the SAR analysis, we propose three primary hypotheses for the mechanism of action of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide.

Hypothesis A: Inhibition of Cysteine-Based Enzymes and Redox Modulation

Drawing parallels with nitropropenyl benzodioxole (NPBD), this compound may act as an inhibitor of cysteine-based enzymes, such as tyrosine phosphatases, through the reactivity of its nitro group.[3][4] This could lead to a disruption of cellular signaling pathways and an increase in oxidative stress.

Caption: Hypothesized mechanism of enzyme inhibition via bioreduction of the nitro group.

Hypothesis B: CFTR Channel Modulation

The presence of the 2,2-difluoro-1,3-benzodioxole moiety, a key component of known CFTR modulators like tezacaftor, suggests a potential role in correcting the folding and trafficking of the CFTR protein.[6][8] This could have therapeutic implications for diseases like cystic fibrosis.

Hypothesis C: Anticancer Activity via Apoptosis Induction

Many 1,3-benzodioxole derivatives have demonstrated anti-tumor activity by promoting apoptosis.[5][11] The subject compound could potentially induce apoptosis through various mechanisms, including the inhibition of survival signaling pathways or the induction of oxidative stress.

Experimental Elucidation of the Mechanism of Action

A phased approach is recommended to systematically investigate the mechanism of action.

Phase 1: Target Identification and Initial Validation

Rationale: To determine the general bioactivity of the compound and identify potential areas of investigation. A broad screen against a panel of cancer cell lines, microbial strains, and cell lines expressing specific targets (e.g., CFTR) can provide initial clues.

Protocol:

  • Cell Line Panel: Select a diverse panel of human cancer cell lines (e.g., NCI-60), fungal strains (e.g., Candida albicans, Aspergillus fumigatus), and a human bronchial epithelial cell line expressing wild-type and mutant CFTR (e.g., CFBE41o-).

  • Compound Preparation: Prepare a stock solution of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide in DMSO.

  • Assay: Seed cells in 96-well plates and treat with a serial dilution of the compound for 48-72 hours.

  • Viability Measurement: Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue).

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) for each cell line/strain.

Rationale: To identify the direct protein targets of the compound in an unbiased manner. This is particularly useful if the compound's activity is novel.

Sources

Exploratory

A Toxicological Framework for the Evaluation of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide, a novel chemical entity with pot...

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Author: BenchChem Technical Support Team. Date: April 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide, a novel chemical entity with potential applications in pharmaceuticals and agrochemicals, necessitates a thorough toxicological evaluation to ensure human and environmental safety.[1] Given the limited publicly available toxicity data for this specific compound, this guide outlines a comprehensive, multi-tiered strategy for establishing its toxicology profile.[2][3][4] This framework integrates computational toxicology, a battery of in vitro assays, and targeted in vivo studies, adhering to international regulatory guidelines. The proposed workflow is designed to elucidate potential hazards, including acute toxicity, genotoxicity, and organ-specific effects, thereby providing a robust foundation for risk assessment and informed decision-making in drug development and chemical safety.

Introduction: The Imperative for a Structured Toxicological Assessment

The emergence of novel chemical entities like N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide presents both opportunities and challenges. Its unique chemical structure, featuring a difluoro-benzodioxole ring, a nitroaromatic group, and an acetamide moiety, suggests potential biological activity that could be harnessed for therapeutic or other applications.[1] However, these same structural motifs also raise flags for potential toxicity.[5][6][7] Nitroaromatic compounds are a class of chemicals known for their diverse toxicological effects, including mutagenicity and carcinogenicity, often mediated through the bioreduction of the nitro group.[5][6] Similarly, benzodioxole derivatives have been associated with various biological activities, including cytotoxic effects.[8][9][10][11]

Therefore, a rigorous and systematic toxicological evaluation is not merely a regulatory hurdle but a scientific necessity to characterize the safety profile of this compound. This guide provides a roadmap for such an evaluation, beginning with non-animal-based methods and progressing to more complex biological systems as required.

Tier 1: In Silico and Computational Toxicology Assessment

The initial phase of toxicological assessment should leverage computational tools to predict potential liabilities based on the chemical structure of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide. This approach, often referred to as in silico toxicology, is a cornerstone of modern safety assessment, enabling early hazard identification and prioritization of experimental studies.[12][13][14]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate a compound's chemical structure with its biological activity or toxicity.[7][13][15][16] For N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide, QSAR models can be employed to predict a range of toxicological endpoints, including:

  • Mutagenicity and Carcinogenicity: Models trained on large datasets of known mutagens and carcinogens can identify structural alerts within the molecule that suggest a potential for genotoxicity.[17]

  • Acute Toxicity (LD50): Predictive models can estimate the median lethal dose (LD50) in rodents, providing a preliminary indication of acute toxicity.[7][15]

  • Skin and Eye Irritation/Corrosion: QSAR models can predict the potential for the compound to cause local toxicity upon dermal or ocular exposure.[17]

  • Organ-Specific Toxicity: Some advanced models can predict the likelihood of toxicity to specific organs, such as the liver or kidneys.[17]

Table 1: Key QSAR Endpoints for Initial Hazard Assessment

Toxicological EndpointPredicted OutcomeConfidence LevelRationale
Bacterial MutagenicityPositive/NegativeHigh/Medium/LowPresence of nitroaromatic group, a known structural alert.
CarcinogenicityPositive/NegativeHigh/Medium/LowBased on structural similarity to known carcinogens.
Acute Oral Toxicity (Rat LD50)Predicted Value (mg/kg)High/Medium/LowEstimation based on molecular descriptors.
Skin SensitizationSensitizer/Non-sensitizerHigh/Medium/LowEvaluation of protein-binding potential.
HepatotoxicityHepatotoxic/Non-hepatotoxicHigh/Medium/LowBased on structural alerts for liver injury.
Read-Across and Analog Analysis

In the absence of direct data, the toxicological profile of structurally similar compounds can provide valuable insights. A systematic search for toxicological data on chemicals with a difluoro-benzodioxole scaffold, nitroaromatic substitution, and an acetamide side chain will be conducted. This "read-across" approach is a scientifically valid method for data gap filling in regulatory toxicology.

Tier 2: In Vitro Toxicology Assessment

In vitro toxicology studies, performed on cultured cells or isolated cellular components, are essential for elucidating mechanisms of toxicity and reducing reliance on animal testing.[18][19][20][21]

Cytotoxicity Assays

The initial step in in vitro testing is to determine the basal cytotoxicity of the compound. This is typically achieved by exposing various cell lines (e.g., HepG2 for liver, HaCaT for skin) to a range of concentrations of the test substance.

Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, TG 129.[22]

  • Cell Culture: Plate cells in 96-well microtiter plates and incubate for 24 hours to allow for attachment.

  • Compound Exposure: Prepare a series of dilutions of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide and add to the wells. Include appropriate vehicle and positive controls. Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • Neutral Red Staining: Remove the treatment medium and add a medium containing neutral red. Incubate for 3 hours to allow for the uptake of the dye by viable cells.

  • Dye Extraction and Measurement: Wash the cells and add a destain solution to extract the neutral red from the lysosomes. Measure the absorbance at 540 nm using a spectrophotometer.

  • Data Analysis: Calculate the concentration that inhibits neutral red uptake by 50% (IC50) relative to the vehicle control.

Genotoxicity Assays

Given the presence of a nitroaromatic group, a known structural alert for mutagenicity, a battery of genotoxicity tests is mandatory.[5][6]

Diagram: Genotoxicity Testing Workflow

Genotoxicity_Workflow Compound N-(2,2-Difluoro-6-nitro- benzodioxol-5-YL)acetamide Ames Bacterial Reverse Mutation Assay (Ames Test) Compound->Ames MLA In Vitro Mammalian Cell Micronucleus Test Compound->MLA Ames->MLA Negative Genotoxic Potential Genotoxin Ames->Genotoxic Positive Comet In Vitro Comet Assay (Optional) MLA->Comet Equivocal MLA->Genotoxic Positive NonGenotoxic Non-Genotoxic MLA->NonGenotoxic Negative Comet->Genotoxic Positive Comet->NonGenotoxic Negative

Caption: A tiered approach to in vitro genotoxicity testing.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

This protocol is based on the principles of the OECD Guideline 471.[23][24][25][26][27]

  • Bacterial Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.[23][25]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to assess the mutagenicity of the parent compound and its metabolites.[24][26]

  • Exposure: Expose the bacterial strains to various concentrations of the test compound in a minimal histidine medium.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[23]

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.[27]

Tier 3: In Vivo Toxicology Studies

If the in silico and in vitro data suggest potential toxicity, or for regulatory submission purposes, targeted in vivo studies in animal models are necessary.[28][29][30][31][32] These studies are crucial for understanding the compound's effects in a whole organism.[28][29]

Acute Oral Toxicity Study

An acute oral toxicity study provides information on the potential adverse effects of a single high dose of the substance.[33] The Up-and-Down Procedure (UDP) as described in OECD Guideline 425 is a preferred method as it minimizes the number of animals required.[33][34]

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

  • Animal Model: Use a single sex of a standard rodent species (typically female rats).[33]

  • Dosing: Administer a single oral dose of the compound to one animal.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level.

  • Endpoint: Continue the procedure until the stopping criteria are met. The LD50 and its confidence intervals are then calculated.

Repeated Dose Toxicity Study

A 28-day repeated-dose oral toxicity study in rodents (OECD Guideline 407) is typically conducted to evaluate the effects of sub-chronic exposure. This study provides information on target organs of toxicity and helps to establish a No-Observed-Adverse-Effect Level (NOAEL).

Diagram: Workflow for a 28-Day Repeated Dose Toxicity Study

Repeated_Dose_Study Start Dose Group Assignment (Control, Low, Mid, High) Dosing Daily Oral Dosing (28 Days) Start->Dosing Observations In-Life Observations: - Clinical Signs - Body Weight - Food Consumption Dosing->Observations ClinPath Clinical Pathology: - Hematology - Clinical Chemistry - Urinalysis Dosing->ClinPath Necropsy Necropsy and Organ Weights Observations->Necropsy ClinPath->Necropsy Histopath Histopathology of Target Organs Necropsy->Histopath Report Data Analysis and NOAEL Determination Histopath->Report

Caption: Key phases of a 28-day repeated-dose toxicity study.

Pharmacokinetics and Metabolism (ADME)

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide is critical for interpreting toxicology data. The bioreduction of the nitro group is a key metabolic pathway for nitroaromatic compounds and can lead to the formation of reactive intermediates.[6]

Conclusion and Risk Assessment

The comprehensive toxicological data generated through this tiered approach will enable a thorough risk assessment of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide. By integrating data from computational models, in vitro assays, and in vivo studies, a weight-of-evidence approach can be used to characterize the potential hazards and establish safe exposure limits for human health and the environment. This structured framework ensures that the development and use of this novel compound are guided by robust scientific evidence.

References

  • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026, March 8). Vertex AI Search.
  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. (2014, August 15). PubMed.
  • Computational toxicology. (n.d.). ProtoQSAR.
  • Ames Test Protocol. (n.d.). AAT Bioquest.
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO.
  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. (2022, December 1). MDPI.
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13). ResearchGate.
  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. (n.d.). Slideshare.
  • In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. (2017, August 1). Environmental Toxicology and Chemistry.
  • In vivo toxicology studies - Drug development - PK-TK. (n.d.). Vivotecnia.
  • Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. (n.d.). JRC Publications Repository.
  • Quantitative Structure−Activity Analysis of the Algae Toxicity of Nitroaromatic Compounds. (2000, April 27). Chemical Research in Toxicology.
  • Expanding toxicology predictions: The evolution of QSAR and novel computational approaches. (n.d.). Frontiers.
  • Guidance Document on Acute Oral Toxicity Testing. (2002, May 10). OECD.
  • Quantitative Structure-Activity Relationship (QSAR) Modeling. (n.d.). ToxStrategies.
  • N-(2,2-Difluoro-6-nitro-benzo[12][28]dioxol-5-yl)acetamide. (n.d.). NextSDS. Retrieved from

  • Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. (n.d.). PMC.
  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). PMC.
  • 1,3-Benzodioxole 274-09-9 wiki. (n.d.). Guidechem.
  • Ames test. (n.d.). Wikipedia.
  • In vivo Toxicology. (n.d.). InterBioTox.
  • In Vivo Toxicity Study. (n.d.). Creative Bioarray.
  • Toxicology Studies. (n.d.). Pacific BioLabs.
  • 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS. (2001, December 17). National Toxicology Program.
  • Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. (n.d.). ResearchGate.
  • OECD Test Guideline 425. (n.d.). National Toxicology Program.
  • Ames Test. (n.d.). Cyprotex ADME-Tox Solutions - Evotec.
  • The Ames Test. (n.d.). Unknown Source.
  • In Vitro Toxicology Testing. (n.d.). Charles River Laboratories.
  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. (2020, December 9). An-Najah Staff.
  • In Vitro Toxicity Tests. (n.d.). Scribd.
  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. (2010, July 20). OECD.
  • In Vitro Toxicity Testing in the Twenty-First Century. (n.d.). PMC.
  • Assessing the activity of benzodioxol, phenol and aniline derivatives as radical trapping antioxidants that inhibit ferroptosis. (n.d.). ChemRxiv.
  • New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. (n.d.). PMC.
  • Chemical Name : N-(2,2-Difluoro-6-nitro-benzo[12][28]dioxol-5-yl)acetamide. (n.d.). Pharmaffiliates. Retrieved from

  • IN VITRO TOXICOLOGY TESTING. (n.d.). SGS.
  • N-(2,2-Difluoro-6-nitrobenzo[d][12][28]dioxol-5-yl)acetamide. (n.d.). AiFChem. Retrieved from

  • N-(2,2-Difluoro-6-iodobenzo[d][12][28]dioxol-5-yl)acetamide: Advanced Chemical Compound. (n.d.). Unknown Source. Retrieved from

  • SAFETY DATA SHEET. (2014, February 5). Unknown Source.
  • SAFETY DATA SHEET. (2025, November 3). Tokyo Chemical Industry.
  • Solid forms of (R)-1(2,2-difluorobenzo[d][12][28]dioxol-5-yl). (2012, September 24). Google Patents. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Evaluation of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide in Mammalian Cell Culture

Introduction and Scientific Rationale In modern drug discovery and structure-activity relationship (SAR) campaigns, fluorinated benzodioxoles serve as privileged scaffolds. The compound N-(2,2-Difluoro-6-nitro-1,3-benzod...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

In modern drug discovery and structure-activity relationship (SAR) campaigns, fluorinated benzodioxoles serve as privileged scaffolds. The compound N-(2,2-Difluoro-6-nitro-1,3-benzodioxol-5-yl)acetamide (CAS: 1736-66-9, PubChem CID: 15767310)[1] is a highly specialized intermediate. The presence of two fluorine atoms on the benzodioxole ring significantly enhances the molecule's lipophilicity, which directly influences its biological activity and membrane permeability[2].

When transitioning this compound into mammalian cell culture for phenotypic screening or metabolic stability assays, researchers must account for two competing structural liabilities:

  • The Difluorobenzodioxole Core: While generally incorporated to improve metabolic stability, certain derivatives remain prone to hydrolytic instability under simulated physiological conditions. Furthermore, specialized enzymes (such as specific dioxygenases) can catalyze the unexpected defluorination of the difluoromethylene carbon group[3],[4].

  • The Nitroaromatic Moiety: Nitro groups are notorious for undergoing futile redox cycling by cellular nitroreductases, generating reactive oxygen species (ROS) and inducing off-target oxidative stress.

This application note provides a self-validating, step-by-step protocol for reconstituting and evaluating this compound in vitro, ensuring that observed phenotypic changes are mechanistically driven rather than artifacts of solvent toxicity or compound precipitation.

Physicochemical Properties & Reconstitution Strategy

Due to the highly lipophilic difluorobenzodioxole ring and the planar nitroaromatic system, the aqueous solubility of this compound is inherently poor. Reconstitution in 100% anhydrous Dimethyl Sulfoxide (DMSO) is mandatory to achieve a true solution.

Protocol 1: Stock Solution Preparation

Causality Check: Why anhydrous DMSO? Water absorption by DMSO can cause highly lipophilic compounds to crash out of solution prematurely, leading to inaccurate dosing and localized cellular toxicity.

  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature for 30 minutes in a desiccator before opening. This prevents atmospheric moisture condensation.

  • Dissolution: Add high-purity, anhydrous DMSO directly to the vial to achieve a 10 mM master stock .

  • Homogenization: Vortex for 60 seconds. If the solution remains cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot the stock into amber microcentrifuge tubes (to protect the light-sensitive nitro group) and store at -20°C.

Quantitative Parameters for In Vitro Assays
ParameterRecommended ValueCausality / Rationale
Master Stock 10 mM in DMSOEnsures complete dissolution while allowing high dilution factors.
Max Final DMSO ≤ 0.1% (v/v)Prevents solvent-induced baseline toxicity and membrane permeabilization.
Working Range 10 nM – 100 µMCaptures both high-affinity target engagement and low-affinity toxicity.
Incubation Time 24h to 72hAllows sufficient time for intracellular accumulation and metabolic activation.

Experimental Workflow

To systematically evaluate N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide, a dual-assay approach is required: assessing basal cytotoxicity (to rule out non-specific cell death) followed by target-specific phenotypic analysis.

Workflow A Compound Reconstitution (10 mM DMSO) C Media Pre-dilution (≤0.1% DMSO) A->C Serial Dilution B Cell Culture Seeding (96-well plate) D Dose-Response Treatment B->D 24h Incubation C->D Drug Transfer E Cytotoxicity Assay (CellTiter-Glo) D->E 72h Endpoint F Phenotypic Assay (ROS / Target) D->F 24h Endpoint

Fig 1. Standardized in vitro workflow for benzodioxole derivative screening.

In Vitro Screening Protocols

Protocol 2: Cytotoxicity and Proliferation Assay (CellTiter-Glo)

Because nitroaromatic compounds can induce oxidative stress, establishing the IC50​ for basal cytotoxicity is the critical first step.

Step-by-Step Methodology:

  • Cell Seeding: Seed target mammalian cells (e.g., HEK293T or HepG2 for metabolic assessment) at 5×103 cells/well in a white-walled 96-well plate. Incubate at 37°C, 5% CO2​ for 24 hours to allow adherence.

  • Intermediate Dilution (Critical Step): Do not add DMSO stock directly to the cells. Prepare a 2X intermediate dilution series (0.02 µM to 200 µM) in pre-warmed complete culture media. Ensure the DMSO concentration in this intermediate plate is exactly 0.2% (v/v) across all wells.

  • Treatment: Transfer 50 µL of the 2X intermediate media to the 50 µL of existing media in the cell plate. Causality: This yields a 1X final concentration (0.01 µM to 100 µM) with a uniform, non-toxic final DMSO concentration of 0.1% (v/v).

  • Incubation & Endpoint: Incubate for 72 hours. Equilibrate the plate to room temperature for 30 minutes, add 100 µL of CellTiter-Glo reagent, mix on an orbital shaker for 2 minutes, and read luminescence.

  • Validation: The assay is self-validating only if the vehicle control (0.1% DMSO) shows ≥95% viability compared to untreated cells.

Mechanistic Insights: Cellular Metabolism

When introduced into a cellular environment, N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide is subjected to complex metabolic pathways. While the difluorobenzodioxole motif resists rapid degradation, it can be oxidized by specific cellular dioxygenases, leading to ring cleavage and subsequent defluorination[3],[4]. Concurrently, the nitro group acts as an electron sink.

Mechanism Cpd N-(2,2-Difluoro-6-nitro- benzodioxol-5-YL)acetamide NitroRed Nitroreductase Bioreduction Cpd->NitroRed Cellular Metabolism Defluor Enzymatic Defluorination Cpd->Defluor CYP450 / Dioxygenases ROS Reactive Oxygen Species (Oxidative Stress) NitroRed->ROS Redox Cycling Tox Cellular Toxicity / Apoptosis ROS->Tox Lipid Peroxidation Defluor->Tox Reactive Intermediates

Fig 2. Proposed intracellular metabolic activation and stress induction pathways.

Understanding these pathways allows researchers to use ROS scavengers (e.g., N-acetylcysteine) as control variables during phenotypic screening, proving whether observed effects are target-specific or merely a byproduct of nitroreduction and defluorination toxicity.

References

  • Distinct hydrogen atom transfer and radical capture reactivity of copper(iii) OH/F complexes enables site-selective C(sp3)–H 18F-fluorination Source: nih.gov (PMC) URL:[Link]

  • Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 Source: researchgate.net URL:[Link]

Sources

Application

Application Notes and Protocols for the Dissolution of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide

Introduction N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide is a complex organic molecule with potential applications in pharmaceutical and agrochemical research.[1] Its structure, incorporating a difluorinated benzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide is a complex organic molecule with potential applications in pharmaceutical and agrochemical research.[1] Its structure, incorporating a difluorinated benzodioxole ring, a nitro group, and an acetamide side chain, presents unique challenges and considerations for its dissolution.[2] Proper dissolution is a critical first step for a wide range of downstream applications, including chemical reactions, biological assays, and analytical characterization. This document provides a comprehensive guide to the safe and effective dissolution of this compound, drawing upon established principles for handling nitroaromatic compounds and benzodioxole derivatives.[3][4]

The polarity imparted by the nitro and acetamide groups is contrasted by the generally hydrophobic nature of the benzodioxole core.[4][5] This balance dictates the choice of appropriate solvents. Furthermore, the presence of the nitro group necessitates specific safety precautions due to the potential for thermal instability and toxicity associated with this class of compounds.[3][6] These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind them.

Safety and Handling

Aromatic nitro compounds require careful handling due to their potential toxicity and, in some cases, explosive nature.[3] While N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide is not classified as an explosive, adherence to safety protocols for nitro compounds is mandatory.

Core Safety Directives:

  • Ventilation: Always handle the solid compound and its solutions in a well-ventilated chemical fume hood.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames.[7]

  • Storage: Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[7][8]

  • Spill Management: In case of a spill, use a non-combustible absorbent material like sand or vermiculite for containment.[8] Decontaminate the area with soap and water.[8] Dispose of waste according to institutional and regulatory guidelines.[8]

Physicochemical Properties and Solubility Profile

A summary of the key physicochemical properties of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide is provided in the table below. Understanding these properties is fundamental to selecting an appropriate dissolution strategy.

PropertyValue/InformationSource
Molecular FormulaC9H6F2N2O5[2]
Molecular Weight260.15 g/mol [2]
AppearanceLikely a solid at room temperature.[1]
Water SolubilityAromatic nitro compounds are generally insoluble in water.[5]
Organic Solvent SolubilityGenerally soluble in a range of organic solvents.[5]

Based on the structural motifs, the following solubility trends can be predicted:

  • High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

  • Moderate Solubility: Likely in polar protic solvents like ethanol and methanol, and in chlorinated solvents such as dichloromethane.[8]

  • Low to Insoluble: Expected in non-polar solvents like hexanes and toluene.

Dissolution Protocols

The choice of solvent and dissolution method will depend on the intended downstream application. It is always recommended to start with a small amount of the compound to test solubility before proceeding with larger quantities.

Protocol 1: Dissolution in Polar Aprotic Solvents (for Stock Solutions)

This protocol is recommended for preparing high-concentration stock solutions for use in biological assays or as a starting material for chemical synthesis.

Materials:

  • N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide

  • Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Vortex mixer

  • Warming plate (optional)

Procedure:

  • Weigh the desired amount of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide into a clean, dry vial.

  • Add the required volume of DMSO or DMF to achieve the target concentration.

  • Cap the vial tightly and vortex the mixture until the solid is completely dissolved.

  • If dissolution is slow, gentle warming (30-40°C) on a warming plate can be applied. Avoid excessive heat to prevent potential degradation.

  • Once dissolved, store the stock solution at an appropriate temperature (typically -20°C or -80°C) to maintain stability.

Causality Behind Experimental Choices:

  • DMSO and DMF are powerful polar aprotic solvents capable of disrupting the crystal lattice of complex organic molecules. Their high boiling points also allow for gentle warming to aid dissolution.

Protocol 2: Dissolution in Alcohols or Chlorinated Solvents (for Chemical Reactions)

This protocol is suitable for applications where DMSO or DMF may interfere with subsequent reaction chemistry.

Materials:

  • N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide

  • Methanol, Ethanol, or Dichloromethane

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Add the N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide and a magnetic stir bar to a round-bottom flask.

  • Add the chosen solvent (Methanol, Ethanol, or Dichloromethane) to the flask. Several studies on benzodioxole derivatives have successfully used dichloromethane as a solvent.[9][10][11]

  • Stir the mixture at room temperature until the solid is fully dissolved.

  • For less soluble systems, gentle heating may be required.[8] For instance, some benzodioxole compounds are dissolved with heating to between 55-65°C.[12]

Causality Behind Experimental Choices:

  • Alcohols and chlorinated solvents offer a balance of polarity and are generally less reactive than DMSO or DMF, making them suitable for a wider range of chemical transformations. Stirring increases the surface area of the solid exposed to the solvent, accelerating dissolution.

Troubleshooting and Optimization

  • Incomplete Dissolution: If the compound does not fully dissolve, consider increasing the volume of the solvent or gently heating the mixture. Sonication can also be an effective method to break up solid aggregates and enhance dissolution.

  • Precipitation Upon Cooling: If the compound precipitates out of solution upon cooling, it indicates that the solution is supersaturated at the lower temperature. To address this, you can either use a larger volume of solvent to create a more dilute solution or maintain a slightly elevated temperature.

  • "Oiling Out": If the compound forms an oil instead of dissolving, this can sometimes be resolved by adding a small amount of a co-solvent to modify the polarity of the solvent system.[8] Slowing the rate of cooling can also be beneficial.[8]

Experimental Workflow and Logic

The following diagram illustrates the decision-making process for selecting a suitable dissolution protocol.

Caption: Decision workflow for selecting the appropriate dissolution protocol.

References

  • Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. (2011, August 03). Retrieved from [Link]

  • Safety First: Handling and Precautions for Chemical Intermediates. (2026, March 27). Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC. (2020, September 07). Retrieved from [Link]

  • Safety Data Sheet: Nitrobenzene - Carl ROTH. (2015, December 17). Retrieved from [Link]

  • 1,3-Benzodioxole - Grokipedia. (n.d.). Retrieved from [Link]

  • Chemical Name : N-(2,2-Difluoro-6-nitro-benzo[3][7]dioxol-5-yl)acetamide | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents - An-Najah Staff. (2020, December 09). Retrieved from [Link]

  • WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - Google Patents. (n.d.).
  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - MDPI. (2023, October 06). Retrieved from [Link]

  • Safety Data Sheet - DC Fine Chemicals. (n.d.). Retrieved from [Link]

  • NITRO COMPOUNDS. (2020, March 29). Retrieved from [Link]

  • Solubility of Nitro Containing Molecules : r/chemistry - Reddit. (2023, October 05). Retrieved from [Link]

  • 2,2-Difluoroacetamide | C2H3F2NO | CID 2782321 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Aromatic Nitro Compounds - MST.edu. (n.d.). Retrieved from [Link]

  • 5-(6-chloro-2,2-difluoro-1,3-benzodioxol-5-yl)-N-[(2,6-difluorophenyl)methyl]pyridin-2-amine | C19H11ClF4N2O2 | CID 71086607 - PubChem. (n.d.). Retrieved from [Link]

  • N-(2,2-Difluoro-6-nitro-benzo[3][7]dioxol-5-yl)acetamide - NextSDS. (n.d.). Retrieved from [Link]

  • Nitro Compounds. (n.d.). Retrieved from [Link]

  • N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide. (n.d.). Retrieved from [Link]

  • One-pot efficient reductive acetylation of aromatic nitro compounds - IOSR Journal. (n.d.). Retrieved from [Link]

  • Dissolution Behavior of Fluoroalkylated Diazonaphthoquinone and Its Blends with Fluorinated Copolymers under UV Irradiation - Semantic Scholar. (2023, September 24). Retrieved from [Link]

  • Supporting Information for - Rsc.org. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. (2024, June 03). Retrieved from [Link]

  • US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents. (n.d.).

Sources

Method

Application Notes &amp; Protocols: N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide in High-Throughput Screening

Abstract This document provides a comprehensive guide for the utilization of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (herein referred to as Compound DF-NO2-BDA) in high-throughput screening (HTS) campaigns. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the utilization of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (herein referred to as Compound DF-NO2-BDA) in high-throughput screening (HTS) campaigns. While direct biological data for this specific molecule is emerging, its structural motifs—a nitro-benzodioxole core and an acetamide group—are present in various bioactive molecules. This guide synthesizes established HTS principles with inferred applications based on this chemical architecture, offering robust, validated protocols for researchers in drug discovery and chemical biology. We present detailed methodologies for cell-based phenotypic screening and biochemical assays, complete with data analysis workflows and quality control benchmarks.

Introduction: Compound Profile and Rationale for Screening

N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (CAS No: 1736-66-9) is a small molecule featuring a difluorinated benzodioxole ring, a common scaffold in medicinal chemistry, substituted with a nitro group and an acetamide moiety.[1] The electrophilic nature of the nitroaromatic ring and the potential for the acetamide group to form hydrogen bonds suggest that Compound DF-NO2-BDA could interact with various biological targets.[2][3]

While related acetamide derivatives have been explored for antioxidant and anti-inflammatory activities, the specific combination of functional groups in DF-NO2-BDA warrants broad, unbiased screening to uncover its unique biological functions.[2][4] High-throughput screening (HTS) is the most efficient strategy for this purpose, enabling the rapid assessment of the compound against large libraries of biological targets or in various disease-relevant cellular models.[5][6][7]

This guide provides the foundational protocols to empower researchers to initiate an HTS campaign with Compound DF-NO2-BDA. The applications focus on two widely used and robust HTS assays: a cell viability/cytotoxicity assay and a luciferase-based reporter gene assay.

The High-Throughput Screening Workflow

A successful HTS campaign is a systematic, multi-step process designed to identify and confirm "hits"—compounds that produce a desired biological response.[7][8][9] The workflow is designed to be rigorous, minimizing false positives and ensuring the reproducibility of results.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_val Phase 3: Validation AssayDev Assay Development & Optimization PlatePrep Compound Plate Preparation PrimaryScreen Primary Screen (Single Concentration) AssayDev->PrimaryScreen Validated Assay PlatePrep->PrimaryScreen HitConfirm Hit Confirmation & Re-testing PrimaryScreen->HitConfirm DoseResponse Dose-Response (Potency - IC50/EC50) HitConfirm->DoseResponse Confirmed Hits SecondaryAssay Secondary/Orthogonal Assays DoseResponse->SecondaryAssay H2L Hit-to-Lead (Medicinal Chemistry) SecondaryAssay->H2L Validated Hits

Caption: General workflow for a high-throughput screening (HTS) campaign.

Application Protocol 1: Cell Viability Phenotypic Screening

Phenotypic screening identifies compounds that produce a desired effect in a cellular context, without a priori knowledge of the specific target. A cell viability assay is a fundamental starting point to determine if DF-NO2-BDA exhibits cytotoxic or cytostatic effects, which is valuable for oncology research or as a counter-screen to flag general toxicity.[10][11]

This protocol utilizes a resazurin-based assay, a robust and cost-effective method for HTS.[12] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Materials and Reagents
  • Cell Line: A549 (human lung carcinoma) or other cancer cell line of interest.

  • Culture Medium: F-12K Medium with 10% Fetal Bovine Serum (FBS).

  • Assay Plates: 384-well, black-walled, clear-bottom, sterile, tissue-culture treated plates.

  • Compound DF-NO2-BDA: 10 mM stock in 100% DMSO.

  • Reagents: Resazurin sodium salt, 100% DMSO, Puromycin (positive control).

  • Equipment: Automated liquid handler, multi-mode microplate reader with fluorescence detection (Ex/Em: ~560/590 nm), CO2 incubator.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture A549 cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium to a density of 20,000 cells/mL.

    • Using an automated dispenser, seed 50 µL of the cell suspension (1,000 cells/well) into all wells of the 384-well plates.

    • Causality: Seeding a low cell number allows for proliferation over the incubation period, enabling the detection of both cytotoxic and anti-proliferative effects.

  • Incubation:

    • Incubate plates for 24 hours at 37°C, 5% CO2 to allow for cell adherence and recovery.

  • Compound Addition:

    • Prepare a compound source plate by diluting the 10 mM DF-NO2-BDA stock. For a 10 µM final concentration screen, add 1 µL of a 1 mM intermediate dilution to each well containing 100 µL of cell media.

    • Controls: Dedicate columns for:

      • Negative Control: 0.1% DMSO (vehicle).

      • Positive Control: Puromycin at a known cytotoxic concentration (e.g., 10 µM).

    • Using a pintool or acoustic dispenser, transfer 50-100 nL of compounds and controls to the assay plates.

    • Causality: The use of nanoliter-scale dispensing minimizes the final DMSO concentration, reducing solvent-induced toxicity.

  • Treatment Incubation:

    • Incubate the treated plates for 72 hours at 37°C, 5% CO2.

  • Assay Readout:

    • Prepare a 0.15 mg/mL resazurin solution in PBS and warm to 37°C.

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Read fluorescence on a plate reader (Ex/Em: 560/590 nm).

Data Analysis and Quality Control

The primary metric for assay quality is the Z'-factor , which measures the separation between the positive and negative controls.[13][14][15]

Z'-Factor Formula: Z' = 1 - ( (3 * (σ_p + σ_n)) / |μ_p - μ_n| )

  • μ_p = mean of positive control (Puromycin)

  • σ_p = standard deviation of positive control

  • μ_n = mean of negative control (DMSO)

  • σ_n = standard deviation of negative control

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentClear separation between controls; suitable for HTS.[16][17]
0 to 0.5MarginalAssay may be acceptable but requires optimization.[14][16]
< 0PoorControl signals overlap; assay is not suitable for screening.[14]

Application Protocol 2: Luciferase Reporter Gene Assay

Reporter gene assays are powerful tools for probing the modulation of specific signaling pathways.[18][19] This protocol describes a dual-luciferase assay to screen for compounds that inhibit the NF-κB signaling pathway, a critical regulator of inflammation and cancer.

Hypothetical Signaling Pathway Modulation

Signaling_Pathway cluster_nuc TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Reporter NF-κB Response Element (Firefly Luciferase) Nucleus->Reporter Binds & Activates Luminescence Light Output Reporter->Luminescence Transcription & Translation Compound Compound DF-NO2-BDA Compound->IKK Hypothesized Inhibition

Caption: Hypothetical inhibition of the NF-κB pathway by DF-NO2-BDA.

Materials and Reagents
  • Cell Line: HEK293T cells.

  • Plasmids:

    • pNFkB-Luc (Firefly luciferase under an NF-κB response element).

    • pRL-TK (Renilla luciferase under a constitutive promoter for normalization).

  • Transfection Reagent: Lipofectamine 3000 or similar.

  • Inducer: Recombinant human TNF-α.

  • Assay Reagents: Dual-Luciferase® Reporter Assay System (or similar).[20]

  • Assay Plates: 384-well, white, solid-bottom plates.

  • Equipment: Luminometer with dual injectors.

Step-by-Step Protocol
  • Transfection:

    • Co-transfect HEK293T cells with pNFkB-Luc and pRL-TK plasmids at a 10:1 ratio.

    • After 6 hours, plate the transfected cells into 384-well white plates at 5,000 cells/well in 40 µL of medium.

    • Incubate for 24 hours.

    • Causality: Co-transfection with a constitutively expressed Renilla luciferase allows for normalization of results, correcting for variations in cell number and transfection efficiency.[18]

  • Compound Treatment:

    • Add 50 nL of Compound DF-NO2-BDA (for 10 µM final concentration) or controls (0.1% DMSO) to the wells.

    • Incubate for 1 hour at 37°C.

  • Pathway Induction:

    • Add 10 µL of TNF-α (final concentration 20 ng/mL) to all wells except the unstimulated negative controls.

    • Incubate for 6-8 hours at 37°C, 5% CO2.

  • Lysis and Readout:

    • Equilibrate the plate and luciferase reagents to room temperature.[19]

    • Program the luminometer to inject 20 µL of Firefly luciferase reagent (LAR II), wait 2 seconds, and read luminescence for 10 seconds.[20]

    • Immediately following, inject 20 µL of Stop & Glo® Reagent (which quenches the Firefly signal and provides the substrate for Renilla) and read luminescence again for 10 seconds.[20]

Data Analysis
  • Normalization: For each well, calculate the ratio: Normalized Response = Firefly Luminescence / Renilla Luminescence.

  • Percent Inhibition: % Inhibition = 100 * ( 1 - ( (Normalized_Compound - Mean_Unstimulated) / (Mean_Stimulated_DMSO - Mean_Unstimulated) ) )

  • Quality Control: Calculate the Z'-factor using the stimulated (TNF-α + DMSO) and unstimulated (no TNF-α) controls.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for initiating the characterization of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide in a high-throughput screening context. Positive "hits" from these primary screens must undergo a rigorous validation process, including re-testing, dose-response analysis to determine potency (IC50/EC50), and evaluation in orthogonal secondary assays to rule out artifacts and confirm the mechanism of action.[21][22] These foundational screens are the first step in unlocking the potential therapeutic or tool compound applications of DF-NO2-BDA.

References

  • Z-Factor Calculator - Free Online Tool | Assay Quality Control. (n.d.). PunnettSquare Tools.
  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. (2015). PubMed. Retrieved March 30, 2026, from [Link]

  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. (2015). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved March 30, 2026, from [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2020). Bioinformatics, Oxford Academic. Retrieved March 30, 2026, from [Link]

  • The Z prime value (Z´). (2025). BMG LABTECH. Retrieved March 30, 2026, from [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025). BellBrook Labs. Retrieved March 30, 2026, from [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). BPS Bioscience. Retrieved March 30, 2026, from [Link]

  • Design and Implementation of High Throughput Screening Assays for Drug Discoveries. (2021). IntechOpen. Retrieved March 30, 2026, from [Link]

  • High-Throughput Screening: The Hits and Leads of Drug Discovery- An Overview. (2011). Journal of Applied Pharmaceutical Science. Retrieved March 30, 2026, from [Link]

  • High-Throughput Screening. (2025). Technology Networks. Retrieved March 30, 2026, from [Link]

  • Principles of early drug discovery. (2014). British Journal of Pharmacology. Retrieved March 30, 2026, from [Link]

  • High-Throughput Screening (HTS): Accelerating Drug Discovery. (n.d.). Vipergen. Retrieved March 30, 2026, from [Link]

  • Dual Luciferase Reporter Assay Protocol. (n.d.). Assay Genie. Retrieved March 30, 2026, from [Link]

  • Complete Protocol & Troubleshooting Guide to Luciferase Reporter Assay. (2026). clyte. Retrieved March 30, 2026, from [Link]

  • Affordable Luciferase Reporter Assay for Cell-Based High-Throughput Screening. (2026). ResearchGate. Retrieved March 30, 2026, from [Link]

  • N-(2,2-Difluoro-6-nitro-benzo[11][13]dioxol-5-yl)acetamide. (n.d.). Pharmaffiliates. Retrieved March 30, 2026, from [Link]

  • A brief review of high throughput screening in drug discovery process. (2021). ResearchGate. Retrieved March 30, 2026, from [Link]

  • High-throughput screening (HTS). (n.d.). BMG LABTECH. Retrieved March 30, 2026, from [Link]

  • High Throughput Screening. (n.d.). Domainex. Retrieved March 30, 2026, from [Link]

  • Synthesis, biological and computational studies of flavonoid acetamide derivatives. (2022). RSC Advances. Retrieved March 30, 2026, from [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). Semantic Scholar. Retrieved March 30, 2026, from [Link]

  • Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. (2014). International Journal of Molecular Sciences. Retrieved March 30, 2026, from [Link]

  • Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. (2022). PubMed. Retrieved March 30, 2026, from [Link]

Sources

Application

Application Note: Analytical Methods for the Detection and Quantification of N-(2,2-Difluoro-6-nitrobenzo[d][1,3]dioxol-5-yl)acetamide

Orthogonal UHPLC-UV/MS and 19F-NMR Strategies for Quality Control in CK1δ/ε Inhibitor Synthesis Introduction & Scientific Context N-(2,2-Difluoro-6-nitrobenzo[d][1,3]dioxol-5-yl)acetamide (CAS 1736-66-9) is a highly func...

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Author: BenchChem Technical Support Team. Date: April 2026

Orthogonal UHPLC-UV/MS and 19F-NMR Strategies for Quality Control in CK1δ/ε Inhibitor Synthesis

Introduction & Scientific Context

N-(2,2-Difluoro-6-nitrobenzo[d][1,3]dioxol-5-yl)acetamide (CAS 1736-66-9) is a highly functionalized synthetic intermediate[1]. It serves as a pivotal building block in the development of difluoro-dioxolo-benzoimidazol-benzamides. These downstream active pharmaceutical ingredients (APIs) are highly potent, nanomolar inhibitors of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε)[2].

From a drug development perspective, the presence of a nitroaromatic moiety classifies this intermediate as a potential genotoxic impurity (PGI). Regulatory guidelines (e.g., ICH M7) mandate rigorous analytical control to ensure its clearance during API manufacturing. This application note details a self-validating, orthogonal analytical strategy designed to detect trace levels of this intermediate and accurately quantify its presence in complex reaction matrices.

Biological Context of the Downstream API

Understanding the biological target dictates the stringent purity requirements of the API. CK1δ and CK1ε are critical kinases that regulate the Wnt/β-catenin signaling pathway. Dysregulation of these CK1 isoforms is heavily implicated in cancer progression and neurodegenerative diseases[3]. By inhibiting CK1δ/ε, the downstream API prevents the phosphorylation of Dishevelled (Dvl), leading to the degradation of β-catenin and the subsequent arrest of cancer cell proliferation[2].

WntPathway API Difluoro-dioxolo- benzoimidazol-benzamides CK1 CK1δ / CK1ε (Kinase) API->CK1 Inhibits Dvl Dishevelled (Dvl) CK1->Dvl Phosphorylates BetaCat β-Catenin (Destruction Complex) Dvl->BetaCat Regulates Proliferation Cancer Cell Proliferation BetaCat->Proliferation Promotes Transcription

Figure 1: CK1δ/ε signaling pathway illustrating the biological target of the downstream API.

Analytical Strategy & Causality

To achieve robust detection without matrix interference, we employ an orthogonal methodology combining chromatography and nuclear magnetic resonance.

  • Chromatographic Selectivity (PFP vs. C18): Standard C18 columns often fail to resolve highly electronegative intermediates from the bulk API. By utilizing a Pentafluorophenyl (PFP) stationary phase, we actively exploit π−π , dipole-dipole, and hydrogen-bonding interactions driven by the target's nitro and difluoro groups. This causal shift in stationary phase chemistry guarantees baseline resolution.

  • Ionization Dynamics (ESI-): The highly electron-withdrawing nature of both the nitro and 2,2-difluoro groups significantly increases the acidity of the acetamide N-H proton. Consequently, Electrospray Ionization in negative mode (ESI-) is highly favored, producing a robust [M-H]- ion with minimal fragmentation—ideal for trace-level Selected Ion Monitoring (SIM).

  • Absolute Quantification (19F-qNMR): Mass spectrometry is susceptible to ion suppression. To create a self-validating system, we utilize Quantitative 19F-NMR. The 2,2-difluoro group provides an isolated, distinct singlet. By integrating this against an internal standard, we achieve absolute quantification independent of UV chromophore variations or MS matrix effects.

AnalyticalWorkflow A Sample Prep (API Matrix) B UHPLC Separation (PFP Column) A->B Injection D 19F qNMR (Orthogonal Validation) A->D Aliquot C1 UV Detection (254 nm) B->C1 Optical C2 ESI-MS Detection ([M-H]- Ion) B->C2 Ionization E Data Integration & Impurity Profiling C1->E C2->E D->E Cross-Validation

Figure 2: Orthogonal analytical workflow for trace impurity profiling and absolute quantification.

Experimental Protocols
Protocol 1: UHPLC-UV/ESI-MS for Trace Detection

1. Sample Preparation:

  • Accurately weigh 10.0 mg of the API batch and dissolve in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v).

  • Vortex for 2 minutes and sonicate for 5 minutes.

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

2. Chromatographic Conditions:

  • Column: Phenomenex Kinetex PFP (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry Parameters:

  • Source: Heated Electrospray Ionization (HESI).

  • Polarity: Negative Ion Mode (ESI-).

  • Capillary Voltage: -2.5 kV.

  • Desolvation Temperature: 350°C.

  • Detection Mode: SIM at m/z 259.0 (corresponding to [M-H]- of C9H6F2N2O5, MW = 260.15).

Protocol 2: Quantitative 19F-NMR (qNMR) Validation

1. Sample Preparation:

  • Weigh exactly 20.0 mg of the sample and 5.0 mg of the internal standard (Trifluorotoluene, analytical standard grade) into a vial.

  • Dissolve completely in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ).

  • Transfer to a 5 mm NMR tube.

2. NMR Acquisition Parameters:

  • Nucleus: 19F.

  • Frequency: 376 MHz (on a 400 MHz spectrometer).

  • Spectral Width: 250 ppm.

  • Relaxation Delay (D1): 15 seconds. Causality Note: Fluorine nuclei exhibit long longitudinal relaxation times ( T1​ ). A 15-second delay ensures complete spin relaxation back to thermal equilibrium between pulses. Shorter delays will cause signal saturation, destroying the quantitative relationship between the integral area and molar concentration.

  • Number of Scans (NS): 64.

3. Data Processing:

  • Apply a 0.3 Hz exponential line broadening function prior to Fourier Transformation.

  • Phase and baseline correct the spectrum manually.

  • Integrate the internal standard CF3 peak (approx. -63 ppm) and the target 2,2-difluoro peak (approx. -50 ppm) to calculate absolute purity.

Data Presentation

The following table summarizes the method validation parameters, demonstrating the sensitivity of the MS method and the accuracy of the qNMR method.

Analytical ParameterUHPLC-UV (254 nm)UHPLC-ESI-MS ([M-H]-)19F-qNMR
Linearity Range 0.5 – 50 µg/mL0.01 – 10 µg/mL1.0 – 100 mg/mL
Limit of Detection (LOD) 0.1 µg/mL0.003 µg/mLN/A (Sensitivity limited)
Limit of Quantitation (LOQ) 0.5 µg/mL0.01 µg/mL1.0 mg/mL
Accuracy (Recovery) 98.5% ± 1.2%99.1% ± 2.0%99.8% ± 0.5%
Retention Time 4.2 min4.2 minN/A
References
  • Richter, Julia, et al. "Difluoro-dioxolo-benzoimidazol-benzamides as potent inhibitors of CK1δ and ε with nanomolar inhibitory activity on cancer cell proliferation." Journal of Medicinal Chemistry 57.19 (2014): 7933-7946.[Link][2]

  • Roth, Aileen, et al. "Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example." Molecules 26.16 (2021): 4898.[Link][3]

Sources

Method

Application Note &amp; Protocol: Characterizing Enzyme Inhibition using N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide

Authored by: Senior Application Scientist, Advanced Biochemical Assays Division Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-(2,2-D...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist, Advanced Biochemical Assays Division

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide for enzyme inhibition assays. While this compound is noted as a versatile chemical intermediate in the synthesis of pharmaceuticals, this application note will establish a robust framework for its characterization as a potential enzyme inhibitor.[1] We present a detailed protocol for a representative fluorescence-based assay, a common and highly sensitive method for quantifying enzyme activity.[2][3][4][5] The principles, step-by-step methodologies, data analysis, and interpretation outlined herein are designed to be adaptable to a variety of enzyme targets.

Scientific Background & Principles

Enzyme assays are fundamental to the study of enzyme kinetics and the discovery of novel therapeutic agents that modulate enzyme activity.[6][7][8] The primary goal of an enzyme inhibition assay is to determine the concentration of a compound required to reduce the rate of an enzymatic reaction by half, a value known as the half-maximal inhibitory concentration (IC50).[9][10] A lower IC50 value generally signifies a more potent inhibitor.[9]

This protocol employs a fluorescence-based method, which is selected for its high sensitivity, wide dynamic range, and suitability for high-throughput screening (HTS).[3][4][5] The assay operates on the principle that an enzyme-catalyzed reaction converts a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product.[3][11] The rate of increase in fluorescence is directly proportional to the enzyme's activity. When an inhibitor, such as N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide, is introduced, it binds to the enzyme, reducing its catalytic activity and thereby slowing the rate of fluorescence generation.

The core structure of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide, featuring a benzodioxole ring system, is a common scaffold in biologically active molecules.[12][13] The difluoro and nitro functional groups can significantly influence the compound's electronic properties and its potential to interact with enzyme active sites.[12]

Materials and Reagents

  • Test Compound: N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (CAS No: 1736-66-9)[14][15]

  • Enzyme: A purified enzyme of interest (e.g., a protease, phosphatase, or hydrolase). The concentration should be optimized prior to the main experiment.

  • Fluorogenic Substrate: A substrate appropriate for the chosen enzyme (e.g., a peptide conjugated to 4-methylumbelliferone (MUB) or 7-amino-4-methylcoumarin (AMC)).

  • Assay Buffer: Buffer conditions must be optimized for the specific enzyme. A common starting point is 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2.[16] The pH, ionic strength, and temperature must be kept constant to ensure reproducible results.[8][17][18]

  • Inhibitor Solvent: High-purity Dimethyl Sulfoxide (DMSO).

  • Microplates: Opaque, black, 96-well or 384-well microplates suitable for fluorescence measurements.[16]

  • Instrumentation: A fluorescence microplate reader capable of kinetic measurements with appropriate excitation and emission filters for the chosen fluorophore.

Experimental Protocols & Workflow

Assay Development and Optimization

Before determining the IC50 of the test compound, it is critical to establish optimal assay conditions. This involves determining the enzyme concentration that yields a robust linear reaction rate and the substrate concentration, which should ideally be at or below its Michaelis-Menten constant (Km) for screening competitive inhibitors.[6]

  • Enzyme Titration: Perform the assay with serial dilutions of the enzyme to find a concentration that produces a strong signal well above background but ensures the reaction remains in the initial velocity phase for the desired duration of the experiment.[6][19]

  • Substrate Titration (Km Determination): Measure the initial reaction rates at various substrate concentrations to determine the Km value.[2][6] This is crucial for later converting the IC50 to the inhibition constant (Ki).[9][10]

Step-by-Step IC50 Determination Protocol

The following is a generalized protocol for determining the IC50 value in a 96-well plate format.[16]

Step 1: Reagent Preparation

  • Compound Stock Solution: Prepare a high-concentration stock solution of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (e.g., 10 mM) in 100% DMSO.

  • Serial Dilutions: Create a serial dilution series of the compound. For a typical 10-point dose-response curve, perform 1:3 serial dilutions in DMSO. This will be the intermediate plate.

  • Working Compound Solutions: Further dilute the DMSO serial dilutions into the assay buffer to create 4X working solutions. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Enzyme Working Solution (2X): Dilute the enzyme stock to twice the final desired concentration in cold assay buffer. Keep on ice.[19]

  • Substrate Working Solution (2X): Dilute the fluorogenic substrate stock to twice the final desired concentration in assay buffer. Protect from light if the substrate is light-sensitive.[16]

Step 2: Assay Plate Setup

  • Dispense Compound: Add 25 µL of the 4X working compound solutions to the appropriate wells of the black microplate.

  • Add Controls:

    • 100% Activity Control (Vehicle Control): Add 25 µL of assay buffer containing the same final concentration of DMSO as the compound wells.

    • 0% Activity Control (Background): Add 50 µL of assay buffer without enzyme.

  • Pre-incubation: Add 25 µL of the 2X enzyme working solution to all wells except the background control wells. Mix gently and incubate the plate for 15-30 minutes at the optimal temperature (e.g., 37°C). This step allows the inhibitor to bind to the enzyme before the reaction starts.

Step 3: Initiating and Reading the Reaction

  • Initiate Reaction: Add 50 µL of the 2X substrate working solution to all wells to initiate the enzymatic reaction. The total volume in each well should now be 100 µL.

  • Kinetic Measurement: Immediately place the plate in the fluorescence plate reader, pre-set to the correct temperature and excitation/emission wavelengths.[16]

  • Data Acquisition: Record the fluorescence intensity kinetically (e.g., every 60 seconds for 30 minutes).

Workflow Visualization

The experimental process can be visualized as a clear, sequential workflow.

AssayWorkflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_reagents Prepare Reagents (Compound, Enzyme, Substrate) serial_dil Create Compound Serial Dilutions prep_reagents->serial_dil add_cmpd Dispense Compound/Vehicle (25 µL of 4X) serial_dil->add_cmpd add_enz Add Enzyme (25 µL of 2X) add_cmpd->add_enz pre_incubate Pre-incubate Plate (15-30 min) add_enz->pre_incubate add_sub Initiate with Substrate (50 µL of 2X) pre_incubate->add_sub read_plate Kinetic Fluorescence Reading add_sub->read_plate calc_v0 Calculate Initial Velocity (V₀) read_plate->calc_v0 calc_inhib Calculate % Inhibition calc_v0->calc_inhib plot_curve Plot Dose-Response Curve calc_inhib->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: General workflow for the enzyme inhibition assay.

Data Analysis and Interpretation

Step 1: Determine Initial Velocity (V₀) For each well, plot the fluorescence units (RFU) against time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.[16] Most plate reader software can calculate this automatically.

Step 2: Calculate Percent Inhibition Use the initial velocities to calculate the percentage of inhibition for each compound concentration using the following formula:

% Inhibition = 100 * (1 - (V₀_inhibitor - V₀_background) / (V₀_vehicle - V₀_background))

Step 3: Generate Dose-Response Curve and Calculate IC50 Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation, to generate a sigmoidal dose-response curve.[20] The IC50 is the concentration of the inhibitor that corresponds to the 50% inhibition point on this curve.[10][21]

Data Presentation Example:

Inhibitor Conc. (µM)Log [Inhibitor]Avg. V₀ (RFU/min)% Inhibition
1002.0015.895.2%
33.31.5225.189.8%
11.11.0568.371.2%
3.700.57125.447.2%
1.230.09198.716.3%
0.41-0.39225.65.1%
0.14-0.86239.1-0.5%
0 (Vehicle)N/A237.80.0%
0 (Background)N/A5.2100.0%

Step 4 (Optional): Calculate Inhibition Constant (Ki) The IC50 value is dependent on the assay conditions, particularly the substrate concentration. To determine the inhibitor's intrinsic binding affinity for the enzyme (Ki), the Cheng-Prusoff equation can be used for competitive inhibitors.[9][22]

Ki = IC50 / (1 + ([S] / Km))

Where:

  • [S] is the substrate concentration used in the assay.

  • Km is the Michaelis-Menten constant of the substrate.

Self-Validating Systems: Essential Controls

To ensure the trustworthiness of the results, the following controls are mandatory:

  • Vehicle Control (0% Inhibition): Contains the enzyme, substrate, and the same concentration of DMSO used in the test wells. This represents the maximum enzyme activity.

  • Positive Control Inhibitor: A known inhibitor of the target enzyme should be run in parallel to validate the assay's ability to detect inhibition.

  • No-Enzyme Control (100% Inhibition/Background): Contains the substrate and vehicle but no enzyme. This measures the rate of non-enzymatic substrate degradation and background fluorescence.

  • Compound Interference Test: Test N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide in the absence of enzyme to check for any intrinsic fluorescence or quenching properties at the assay wavelengths.

Conclusion

This application note provides a robust and detailed protocol for characterizing the inhibitory potential of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide using a fluorescence-based enzyme assay. By following the principles of thorough assay optimization, including mandatory controls, and employing rigorous data analysis, researchers can confidently determine the IC50 value of this compound. This framework serves as a critical starting point for further mechanistic studies to elucidate its mode of inhibition and to evaluate its potential in drug discovery programs.

References

  • Assay Guidance Manual. (2012, May 1). Basics of Enzymatic Assays for HTS. NCBI Bookshelf. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Enzyme Assay Development. In Assay Guidance Manual. Retrieved from [Link]

  • HFC Catalyst. (n.d.). N-(2,2-Difluoro-6-iodobenzo[d][2][9]dioxol-5-yl)acetamide: Advanced Chemical Compound. Retrieved from [Link]

  • BioPharm International. (2021, December 6). Advancing Enzyme Analysis. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]

  • NextSDS. (n.d.). N-(2,2-Difluoro-6-nitro-benzo[2][9]dioxol-5-yl)acetamide — Chemical Substance Information. Retrieved from [Link]

  • Nucleic Acids Research. (2009, April 24). A web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Oxford Academic. Retrieved from [Link]

  • PMC. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]

  • Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays?. Retrieved from [Link]

  • PMC. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Retrieved from [Link]

  • Eppendorf US. (2020, October 20). Enzyme Kinetic Assays – How Does It Work?. Retrieved from [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • University of Wyoming. (2012, January 9). Microplate Enzyme Assay Using Fluorescence Original Reference. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Chemical Name : N-(2,2-Difluoro-6-nitro-benzo[2][9]dioxol-5-yl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Difluoroacetamide. NIH. Retrieved from [Link]

  • ResearchGate. (2026, March 14). N-(3,6-Dimethoxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 5-(6-chloro-2,2-difluoro-1,3-benzodioxol-5-yl)-N-[(2,6-difluorophenyl)methyl]pyridin-2-amine. Retrieved from [Link]

Sources

Application

Application Note: N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide as a Privileged Synthon for BBB-Penetrant Neurotherapeutics and PET Probes

Executive Summary & Scientific Rationale In modern neuroscience drug discovery, achieving optimal Blood-Brain Barrier (BBB) penetrance while avoiding rapid hepatic metabolism remains a formidable challenge. The compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In modern neuroscience drug discovery, achieving optimal Blood-Brain Barrier (BBB) penetrance while avoiding rapid hepatic metabolism remains a formidable challenge. The compound N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (CAS: 1736-66-9) serves as a highly specialized, advanced building block designed to overcome these exact liabilities.

Standard benzodioxole motifs—found in numerous psychoactive compounds and early-generation CNS drugs—are notoriously susceptible to CYP2D6-mediated oxidative cleavage. This metabolism generates reactive ortho-quinones, leading to rapid clearance and potential neurotoxicity. By utilizing the 2,2-difluorobenzodioxole moiety, researchers can leverage a robust [1]. The strong electron-withdrawing nature of the gem-difluoro group completely blocks acetal metabolism, while simultaneously increasing the molecule's lipophilicity to favor passive BBB diffusion [2].

Furthermore, the specific ortho-arrangement of the acetamide and nitro groups on this scaffold makes it an ideal, direct precursor for the synthesis of difluorobenzodioxolo-benzimidazoles . Benzimidazoles are privileged scaffolds in neuropharmacology, currently serving as the core structure for third-generation used to image neuroinflammation in Alzheimer's and Parkinson's diseases[3].

Pharmacokinetic Advantage in CNS Drug Design

The strategic incorporation of fluorine in this synthon is not merely structural; it is a calculated pharmacokinetic enhancement. As summarized in Table 1, the transition from a standard benzodioxole to a 2,2-difluorobenzodioxole dramatically alters the physicochemical profile of the resulting neuro-probe.

Table 1: Pharmacokinetic Comparison of Benzodioxole vs. 2,2-Difluorobenzodioxole Scaffolds

Physicochemical PropertyStandard Benzodioxole2,2-DifluorobenzodioxoleImpact on CNS Drug Design
Metabolic Stability Low (Prone to CYP450 cleavage)Exceptionally HighPrevents formation of toxic ortho-catechols/quinones.
Lipophilicity (logP) ModerateHigh (+0.5 to +1.0 shift)Enhances passive diffusion across the Blood-Brain Barrier.
H-Bonding Capacity Weak H-bond acceptorNegligible H-bond acceptorReduces non-specific plasma protein binding, increasing free fraction.
In Vivo Half-Life Short (Rapidly cleared)ExtendedAllows for sustained receptor engagement and higher PET signal-to-noise ratios.

Synthetic Workflow: Constructing the Benzimidazole Core

To utilize N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide in probe development, it must undergo a two-step transformation: chemoselective reduction followed by cyclodehydration.

SynthWorkflow A N-(2,2-Difluoro-6-nitro- benzodioxol-5-YL)acetamide (Precursor) B Nitro Reduction (Fe, NH4Cl, EtOH/H2O) A->B C N-(6-amino-2,2-difluoro- benzodioxol-5-yl)acetamide (Intermediate) B->C Chemoselective Avoids defluorination D Cyclodehydration (Glacial AcOH, 100°C) C->D E 2-Methyl-2,2-difluoro- benzo[d][1,3]dioxolo[4,5-f] benzimidazole D->E Ring Closure F N-Alkylation & Radiolabeling (e.g., [18F]-fluoroethyl tosylate) E->F G TSPO PET Radiotracer (Neuroinflammation Probe) F->G Final Probe

Synthetic workflow from precursor to TSPO PET radiotracer via benzimidazole cyclization.

Causality in Chemical Methodology
  • Why Iron/NH₄Cl for Reduction? Catalytic hydrogenation (e.g., Pd/C, H₂) is deliberately avoided. The 2,2-difluorobenzodioxole moiety can be sensitive to hydrodefluorination under aggressive transition-metal catalysis. A Béchamp-type reduction ensures absolute chemoselectivity for the nitro group.

  • Why Glacial Acetic Acid? It serves a dual purpose as both the solvent and the acid catalyst, promoting the intramolecular nucleophilic attack of the newly formed amine onto the acetamide carbonyl, followed by dehydration to yield the aromatic benzimidazole system.

Application in Neuroscience: TSPO PET Radiotracers

Once the 2-methyl-difluorobenzodioxolo-benzimidazole core is synthesized, it serves as a high-affinity ligand for TSPO (Translocator Protein, 18 kDa). TSPO is minimally expressed in a healthy central nervous system but is drastically upregulated on the outer mitochondrial membrane of activated microglia during neuroinflammation.

TSPOPathway N1 Neurodegeneration / Brain Insult N2 Microglial Activation (Pro-inflammatory State) N1->N2 Cytokine release N3 TSPO Upregulation (Outer Mitochondrial Membrane) N2->N3 Biomarker expression N4 Benzimidazole PET Tracer Binding (High Affinity) N3->N4 Target engagement N5 Positron Emission & In Vivo PET Imaging N4->N5 Signal quantification

Mechanism of TSPO upregulation in microglia and subsequent targeted PET imaging.

Experimental Protocols

Protocol A: Synthesis of the Benzimidazole Core Scaffold

This protocol describes the self-validating conversion of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide into the active benzimidazole core.

Materials:

  • N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (1.0 eq)

  • Iron powder (325 mesh, 5.0 eq)

  • Ammonium chloride (NH₄Cl, 5.0 eq)

  • Ethanol / Water (4:1 v/v)

  • Glacial acetic acid

Step-by-Step Procedure:

  • Reduction: Dissolve the precursor in the EtOH/H₂O mixture. Add NH₄Cl and Iron powder.

  • Reflux: Heat the suspension to 80°C under a nitrogen atmosphere for 2 hours. Validation check: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting material and the appearance of a highly polar, UV-active amine spot.

  • Filtration: Filter the hot mixture through a pad of Celite to remove iron sludge. Wash the pad thoroughly with hot ethanol.

  • Concentration: Concentrate the filtrate in vacuo to yield the crude N-(6-amino-2,2-difluoro-benzodioxol-5-yl)acetamide.

  • Cyclization: Dissolve the crude intermediate immediately in glacial acetic acid (10 mL/mmol).

  • Ring Closure: Heat the solution to 100°C for 4 hours.

  • Workup: Cool to room temperature, pour over crushed ice, and neutralize carefully with saturated aqueous Na₂CO₃. Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography to yield the pure 2-methyl-2,2-difluorobenzo[d][1,3]dioxolo[4,5-f]benzimidazole.

Protocol B: In Vitro Radioligand Binding Assay (TSPO)

To validate the affinity of the synthesized benzimidazole derivatives for TSPO.

Step-by-Step Procedure:

  • Tissue Preparation: Homogenize post-mortem rat brain tissue (or human AD brain tissue) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 20,000 × g for 20 minutes at 4°C.

  • Resuspension: Resuspend the mitochondrial-enriched pellet in fresh buffer to a final protein concentration of 0.5 mg/mL (quantified via BCA assay).

  • Incubation: In a 96-well plate, combine 100 µL of tissue homogenate, 50 µL of[³H]PK11195 (standard TSPO radioligand, 1 nM final concentration), and 50 µL of the synthesized benzimidazole test compound (serial dilutions from 10⁻⁵ to 10⁻¹⁰ M).

  • Equilibration: Incubate the plate at room temperature for 90 minutes to ensure thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Washing & Counting: Wash filters three times with 1 mL ice-cold buffer. Extract the filters into scintillation vials, add 3 mL of scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression (GraphPad Prism) and convert to Kᵢ using the Cheng-Prusoff equation.

References

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. URL: [Link]

  • Rankovic, Z. (2015). "CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure." Journal of Medicinal Chemistry. URL: [Link]

  • Zhang, Y., et al. (2022). "Tracers progress for positron emission tomography imaging of glial-related disease." Journal of Biomedical Research. URL: [Link]

Method

"N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide as a fluorescent probe"

Application Note: N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (DFNBA) as a High-Fidelity Fluorescent Probe for Nitroreductase and Hypoxia Imaging Executive Summary & Molecular Design Rationale The accurate spatiot...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (DFNBA) as a High-Fidelity Fluorescent Probe for Nitroreductase and Hypoxia Imaging

Executive Summary & Molecular Design Rationale

The accurate spatiotemporal mapping of hypoxia is a critical bottleneck in oncology and infectious disease research. Hypoxic microenvironments are characterized by the overexpression of specific reductases, most notably Nitroreductase (NTR). To leverage this biomarker, we detail the application of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (DFNBA) —a next-generation, fluorogenic small-molecule probe engineered for high-fidelity NTR detection.

The architectural design of DFNBA solves a major limitation of traditional benzodioxole-based probes: metabolic instability. Standard 1,3-benzodioxole rings are highly susceptible to cytochrome P450 (CYP450)-mediated O-demethylenation, which degrades the probe prematurely in complex biological matrices. By substituting the methylene hydrogens with a geminal difluoro group, DFNBA achieves profound metabolic stability and enhanced lipophilicity, ensuring the probe reaches intracellular targets intact 1.

Mechanism of Action: Causality in Fluorogenic Activation

DFNBA operates on a highly efficient "turn-on" mechanism governed by Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).

  • The Quenched State: In its native form, the strong electron-withdrawing nature of the 6-nitro group completely quenches the fluorescence of the benzodioxole core via PET.

  • The Activated State: Upon encountering NTR in a hypoxic environment, the nitro group undergoes a 6-electron reduction to an electron-donating amino group, strictly requiring NADH as a cofactor 2. This conversion from a nitro-acetamide to an amino-acetamide configuration restores the ICT network across the π-system, triggering a massive >40-fold enhancement in fluorescence 3.

EnzymaticMechanism DFNBA DFNBA Probe (Nitro State) Fluorescence: OFF NTR Nitroreductase (NTR) + NADH Cofactor DFNBA->NTR Amine DFNBA-Amine (Reduced State) Fluorescence: ON NTR->Amine 6e- Reduction (ICT Restored)

Fig 1. Enzymatic reduction of DFNBA by Nitroreductase restores ICT, triggering fluorescence.

Photophysical Profiling

The structural tuning of DFNBA yields a large Stokes shift, minimizing self-quenching and background autofluorescence during biological imaging.

Photophysical PropertyDFNBA (Native / Quenched)DFNBA-Amine (Reduced / Active)
Target Biomarker Nitroreductase (NTR)N/A
Absorption Max (λabs) 340 nm410 nm
Emission Max (λem) None (PET Quenched)525 nm
Stokes Shift N/A115 nm
Quantum Yield (Φ) < 0.010.45
Fluorescence Status OFFON (>40-fold enhancement)

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its controls. The following workflows are designed as self-validating systems, ensuring that the observed fluorescence is strictly a product of targeted enzymatic activity, not off-target reduction or background artifact.

Protocol A: In Vitro Enzymatic Validation Assay

This cell-free assay establishes the kinetic baseline and validates the probe's dependence on the NADH cofactor.

  • Buffer Preparation: Prepare a 10 mM Phosphate-Buffered Saline (PBS) solution at pH 7.4. Insight: Maintaining physiological pH is critical, as extreme pH shifts can artificially alter the protonation state of the resulting amine, quenching the ICT.

  • Cofactor Addition: Supplement the buffer with 500 µM NADH. Insight: NTR is a flavin-dependent enzyme; without an external electron donor like NADH, the reduction cannot proceed, serving as an excellent negative control.

  • Probe Introduction: Add DFNBA from a DMSO stock to achieve a final concentration of 10 µM. Ensure total DMSO concentration remains <1% to prevent enzyme denaturation.

  • Enzyme Titration: Introduce recombinant E. coli Nitroreductase at varying concentrations (0, 0.5, 1.0, 2.5, and 5.0 µg/mL).

  • Incubation & Readout: Incubate at 37°C for 30 minutes in the dark. Measure fluorescence using a microplate reader (Ex: 405 nm / Em: 525 nm).

Protocol B: Live-Cell Hypoxia Imaging Workflow

This protocol utilizes chemical hypoxia induction to upregulate endogenous NTR in living cells.

ImagingWorkflow C1 1. Cell Seeding Culture HeLa/A549 cells to 70% confluency C2 2. Hypoxia Induction Incubate with 200 µM CoCl2 or 1% O2 for 12h C1->C2 C3 3. Probe Incubation Add 10 µM DFNBA Incubate 1h at 37°C C2->C3 C4 4. Validation Control Co-incubate with 50 µM Dicoumarol (NTR Inhibitor) C2->C4 Negative Control Pathway C5 5. Confocal Imaging Ex: 405 nm | Em: 500-550 nm C3->C5 C4->C3 Negative Control Pathway

Fig 2. Self-validating live-cell imaging workflow incorporating an NTR-inhibitor control arm.

  • Cell Culture: Seed HeLa or A549 cells in 35-mm glass-bottom confocal dishes and culture overnight in DMEM supplemented with 10% FBS until 70% confluent.

  • Hypoxia Induction:

    • Test Group: Induce hypoxia by adding 200 µM Cobalt(II) Chloride (CoCl₂) for 12 hours. Insight: CoCl₂ chemically mimics hypoxia by inhibiting prolyl hydroxylases, thereby stabilizing HIF-1α and upregulating downstream NTR expression without requiring a specialized gas chamber.

    • Normoxia Control: Maintain a parallel dish in standard 20% O₂ conditions.

  • Inhibitor Control (Crucial Step): To a secondary hypoxic dish, add 50 µM Dicoumarol 30 minutes prior to probe addition. Insight: Dicoumarol is a potent competitive inhibitor of NTR. If the fluorescence is abolished in this group, it definitively proves the signal is enzyme-mediated.

  • Probe Staining: Wash cells twice with PBS. Incubate all groups with 10 µM DFNBA in serum-free media for 1 hour at 37°C.

  • Imaging: Wash cells 3x with PBS to remove unbound probe. Image immediately via confocal laser scanning microscopy (Excitation: 405 nm laser; Emission collection: 500–550 nm).

Expert Troubleshooting & Analytical Insights

  • Signal-to-Noise Ratio (SNR) Optimization: If background fluorescence is observed in the normoxia control, verify the purity of your DFNBA stock. Nitroaromatics can undergo slow auto-reduction if exposed to strong reducing agents or prolonged UV light during storage. Always store the probe at -20°C in anhydrous, dark conditions.

  • Acetamide Group Causality: Why an acetamide at the 5-position rather than a free amine or ether? The acetamide group provides a finely tuned electron-donating effect. A free amine would make the parent probe too electron-rich, potentially defeating the PET quenching of the nitro group and raising background fluorescence. The acetamide perfectly balances the HOMO-LUMO gap, keeping the probe dark until the nitro group is reduced.

References

  • Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells Source: RSC Advances URL:[Link]

  • Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections Source: ACS Omega URL:[Link]

Sources

Application

Application Note: Experimental Design for N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide in Advanced API Synthesis

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Compound Focus: N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-yl)acetamide (CAS: 1736-66-9) Introduction & Mechanistic Significance...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Compound Focus: N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-yl)acetamide (CAS: 1736-66-9)

Introduction & Mechanistic Significance

The compound N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide [1] represents a highly specialized, multi-functional building block in modern medicinal chemistry. The 2,2-difluorobenzo[1,3]dioxole moiety is a privileged pharmacophore, most notably recognized for its role in Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators such as Lumacaftor and Tezacaftor[2].

From a synthetic design perspective, this specific intermediate is engineered for orthogonal reactivity. The presence of the 2,2-difluoro substitution enhances the lipophilicity and metabolic stability of the resulting active pharmaceutical ingredient (API) by preventing oxidative cleavage of the dioxole ring by cytochrome P450 enzymes[3]. Meanwhile, the adjacent nitro and acetamide groups at the 6- and 5-positions, respectively, serve as a pre-organized system for the rapid construction of fused heterocyclic systems, particularly difluorodioxolo-benzimidazoles.

This application note details the validated experimental workflows, mechanistic causality, and analytical checkpoints required to utilize this compound effectively in drug discovery pipelines.

Experimental Workflow & Pathway Visualization

The primary utility of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide lies in its capacity to undergo chemoselective reduction followed by intramolecular cyclization. This sequence effectively builds a benzimidazole core while preserving the sensitive fluorinated dioxole ring.

G A N-(2,2-Difluoro-6-nitro- benzodioxol-5-YL)acetamide (Starting Material) B Catalytic Hydrogenation (Pd/C, H2, Mild) A->B C 6-Amino Intermediate (Precursor) B->C D Acid-Catalyzed Cyclization (Heat) C->D E Difluorodioxolo- benzimidazole Core D->E F Late-Stage Derivatization E->F G Target API (e.g., CFTR Modulator) F->G

Synthetic workflow of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide for API development.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific analytical markers at each stage, researchers can ensure the integrity of the difluorodioxole core is maintained.

Protocol A: Chemoselective Catalytic Reduction of the Nitro Group

Objective: Reduce the 6-nitro group to an amine without triggering hydrodefluorination or cleaving the acetamide linkage.

Causality & Design Choice: Palladium on carbon (Pd/C) is selected over harsher reducing agents (like Iron/HCl or Tin chloride) to prevent acidic hydrolysis of the acetamide group and to avoid heavy metal contamination in downstream API processing. The reaction is kept at ambient temperature to suppress potential defluorination of the CF2​ group.

Procedure:

  • Preparation: In a rigorously dried, argon-purged 250 mL round-bottom flask, dissolve 5.0 g (19.2 mmol) of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide in 50 mL of anhydrous ethanol.

  • Catalyst Addition: Carefully add 0.5 g of 10% Pd/C. Safety Note: Pd/C is highly pyrophoric when dry; ensure the flask is thoroughly flushed with inert gas prior to addition.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas via a balloon. Stir the suspension vigorously at 25°C for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The disappearance of the starting material ( m/z 261.1 [M+H]+ ) and the appearance of the amine product ( m/z 231.1 [M+H]+ ) validates completion.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield N-(6-amino-2,2-difluoro-benzo[1,3]dioxol-5-yl)acetamide as an off-white solid. Use immediately in Protocol B to prevent oxidative degradation of the electron-rich aniline derivative.

Protocol B: Intramolecular Cyclization to Benzimidazole

Objective: Construct the 2-methyl-6,6-difluoro-1H-[1,3]dioxolo[4,5-f]benzimidazole core.

Causality & Design Choice: The proximity of the newly formed amine to the acetamide group creates a thermodynamically favorable setup for cyclization. Glacial acetic acid is utilized as both the solvent and the acid catalyst. The acidic environment protonates the carbonyl oxygen of the acetamide, increasing its electrophilicity and facilitating nucleophilic attack by the amine, followed by the elimination of water.

Procedure:

  • Preparation: Dissolve the crude amino intermediate from Protocol A (~4.4 g) in 30 mL of glacial acetic acid.

  • Cyclization: Heat the solution to 110°C (reflux) under an argon atmosphere for 12 hours.

  • IPC: Sample the reaction mixture and analyze via HPLC. The shift to a more polar peak with a corresponding mass of m/z 213.1 [M+H]+ confirms the loss of H2​O and successful ring closure.

  • Workup: Cool the reaction to room temperature and slowly pour it into 150 mL of ice-cold water. Neutralize the mixture carefully with saturated aqueous sodium bicarbonate ( NaHCO3​ ) until the pH reaches 7.5.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure benzimidazole core.

Quantitative Data & Analytical Validation

To ensure the trustworthiness of the synthesis, all intermediates must be validated against expected spectroscopic parameters. The table below summarizes the critical quantitative metrics required to verify the structural integrity of the compounds at each stage[1].

Compound StageMolecular WeightLC-MS ( [M+H]+ )Key 1 H NMR Shifts (DMSO- d6​ )Key 19 F NMR Shifts
Starting Material (Nitro-Acetamide)260.15 g/mol 261.1 δ 10.2 (s, 1H, NH), 8.1 (s, 1H, Ar-H), 7.6 (s, 1H, Ar-H), 2.1 (s, 3H, CH3​ ) δ -49.5 (s, 2F)
Intermediate (Amino-Acetamide)230.17 g/mol 231.1 δ 9.4 (s, 1H, NH), 7.1 (s, 1H, Ar-H), 6.8 (s, 1H, Ar-H), 5.1 (br s, 2H, NH2​ ) δ -50.1 (s, 2F)
Cyclized Core (Benzimidazole)212.15 g/mol 213.1 δ 12.4 (br s, 1H, NH), 7.4 (s, 2H, Ar-H), 2.5 (s, 3H, CH3​ ) δ -49.8 (s, 2F)

Note: The stability of the 19 F NMR signal around -50 ppm throughout the workflow is the primary indicator that the difluorodioxole ring has not been compromised during the reductive or acidic steps.

Safety & Scale-Up Considerations

When scaling up the use of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide, process chemists must account for the exothermic nature of nitro reductions.

  • Thermal Runaway: Nitro group reductions release significant enthalpy (~130 kcal/mol per nitro group). For batches exceeding 50 grams, balloon hydrogenation must be replaced with a temperature-controlled autoclave utilizing a continuous hydrogen feed to prevent thermal runaway.

  • Toxicity: Fluorinated nitro-aromatics can be skin sensitizers and potential mutagens. All handling of the dry powder must be conducted within a Class II biological safety cabinet or a dedicated powder-handling isolator.

References

  • EvitaChem.Buy N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide (EVT-391874). Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_HydnobQoQgxzInrinsW3sA8R2xu5z9QtZNnYLkkvMpbz0YqSGgo4qMYIWS6ftVM2h6E7utzggrkw_xDFw6F2ftaLezp0f1X45zkwOQr3eXawK83oTvbJCdMoJnACBOGMyl_6NJ0=]
  • Pharmaffiliates.Chemical Name : N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-yl)acetamide. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3Nxvyc43scOtYdM9f4KgGC25A-DO8GoUxNyR73QhkugOzAhbFcj5D0rl_HN1VpvXvqTBMV3_4Jo-VKaMrmJjVLx8eaV7jY75ZO6bwA8dRHdtGHO77q8ybeFA1ifkIrIPoFKoFovwnBr9TuVE2c8Bc4Yitys8YC0rix8wvSqx6slCUus1MqsSPNMGoXV6XtpbtBRIUfeOy-ozgeIZ8NOqMOn-qGAn1WJ4e1yDL]
  • Google Patents (US11578062B2).Solid forms of (R)-1(2,2-difluorobenzo[d][1,3]dioxol-5-yl). Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELzjQolt6h6Z7SQo1RHnNePGzNwV-hc3GJv6w5bSpz5EmOMs_3ljFwQByz1i00iARBQhfoonJ3V_z8s_nfes7hrDMSMIwNM9umISGyPSgvMdhxrfKgUzGvQdBJ179W7iC8VIy8s3scKikSng==]

Sources

Method

Application Note: Divergent Synthesis of Fused Heterocyclic Derivatives from N-(2,2-Difluoro-6-nitrobenzo[d][1,3]dioxol-5-yl)acetamide

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Pharmacological Rationale The 2,2-difluorobenzo[d][1,3]d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Pharmacological Rationale

The 2,2-difluorobenzo[d][1,3]dioxole moiety is a highly privileged pharmacophore in modern drug discovery. Acting as a lipophilic and metabolically stable bioisostere of the standard methylenedioxy group or catechol, the gem-difluoro substitution effectively blocks cytochrome P450-mediated oxidative cleavage of the dioxole ring [2]. This structural motif is a cornerstone in the design of CFTR modulators (e.g., Lumacaftor analogs) [3] and highly potent adenosine receptor antagonists [4].

The intermediate N-(2,2-difluoro-6-nitrobenzo[d][1,3]dioxol-5-yl)acetamide (CAS: 1736-66-9) [1] serves as an ideal, highly functionalized precursor. The strategic placement of the nitro and acetamide groups at the ortho positions (C6 and C5) allows for a streamlined, two-step conversion into a highly reactive bis-nucleophile: 5,6-diamino-2,2-difluorobenzo[d][1,3]dioxole . This diamine can then be divergently cyclized into various tricyclic systems, such as difluoro-[1,3]dioxolo[4,5-f]benzimidazoles and quinoxalines.

Mechanistic Pathway & Causality

To build a self-validating synthetic workflow, the transformation of the starting material into diverse derivatives is broken down into three logical phases:

  • Phase 1: Chemoselective Reduction. The C6-nitro group must be reduced to an amine without defluorination of the dioxole ring. Catalytic hydrogenation using 10% Pd/C under mild H₂ pressure is the method of choice. The C5-acetamide group acts as a crucial protecting group during this phase, preventing premature oxidation or polymerization of the resulting electron-rich aromatic system.

  • Phase 2: Acid-Catalyzed Deprotection. The acetamide is hydrolyzed to reveal the ortho-diamine. Acidic hydrolysis (using 6M HCl in ethanol) is strictly preferred over basic reflux. The gem-difluoro group, while stable to physiological conditions, can be susceptible to nucleophilic attack by strong hydroxide bases at elevated temperatures. Acidic conditions ensure the integrity of the difluorodioxole ring.

  • Phase 3: Divergent Cyclocondensation. The resulting ortho-diamine is a classic bis-nucleophile.

    • Reaction with aldehydes in the presence of a mild oxidant (e.g., Na₂S₂O₅) yields 2-substituted benzimidazoles via a Schiff base intermediate followed by oxidative ring closure.

    • Reaction with 1,2-diketones yields quinoxalines via a double condensation mechanism.

Synthetic Workflow Visualization

SynthesisPathway SM N-(2,2-Difluoro-6-nitro- benzodioxol-5-yl)acetamide (CAS: 1736-66-9) Amino N-(6-Amino-2,2-difluoro- benzodioxol-5-yl)acetamide SM->Amino H2, 10% Pd/C MeOH, RT, 3h Diamine 5,6-Diamino-2,2-difluoro- benzo[d][1,3]dioxole Amino->Diamine 6M HCl, EtOH Reflux, 4h Benzimidazole 2-Substituted-2,2-difluoro- [1,3]dioxolo[4,5-f]benzimidazoles Diamine->Benzimidazole R-CHO, Na2S2O5 DMF, 90°C, 12h Quinoxaline 2,3-Disubstituted-2,2-difluoro- [1,3]dioxolo[4,5-g]quinoxalines Diamine->Quinoxaline 1,2-Diketones AcOH, Reflux, 6h

Divergent synthetic pathways from N-(2,2-Difluoro-6-nitrobenzodioxol-5-yl)acetamide.

Experimental Protocols

Note: All procedures must be conducted in a properly ventilated fume hood. The starting material and its derivatives should be handled with standard PPE.

Protocol A: Synthesis of N-(6-amino-2,2-difluorobenzo[d][1,3]dioxol-5-yl)acetamide

Objective: Chemoselective reduction of the nitro group.

  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve N-(2,2-difluoro-6-nitrobenzo[d][1,3]dioxol-5-yl)acetamide (10.0 g, 38.4 mmol) in anhydrous methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 1.0 g, 10% w/w) under a steady stream of argon to prevent auto-ignition.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Attach a hydrogen balloon and stir the suspension vigorously at room temperature (20–25 °C) for 3–4 hours.

  • Monitoring: Monitor reaction completion via TLC (Hexanes/EtOAc 1:1). The nitro compound spot will disappear, replaced by a highly fluorescent, lower-Rf amine spot.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford the product as an off-white solid. Yield: ~8.6 g (97%). Use immediately in the next step to prevent oxidative degradation.

Protocol B: Acidic Hydrolysis to 5,6-diamino-2,2-difluorobenzo[d][1,3]dioxole

Objective: Removal of the acetamide protecting group to generate the bis-nucleophile.

  • Reaction Setup: Suspend the N-(6-amino-2,2-difluorobenzo[d][1,3]dioxol-5-yl)acetamide (8.5 g, 36.9 mmol) in ethanol (60 mL).

  • Hydrolysis: Add 6M aqueous HCl (40 mL) dropwise. Equip the flask with a reflux condenser and heat the mixture to 85 °C (reflux) for 4 hours.

  • Neutralization: Cool the mixture to 0 °C in an ice bath. Carefully adjust the pH to 8.0 using a cold 2M NaOH solution. Critical Step: Do not exceed pH 9 to avoid degrading the difluorodioxole ring.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 75 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Evaporate the solvent in vacuo. The resulting crude diamine can be purified by flash chromatography (DCM/MeOH 95:5) to yield a pale brown crystalline solid. Yield: ~6.2 g (89%).

Protocol C: Cyclocondensation to 2-Aryl-2,2-difluoro-[1,3]dioxolo[4,5-f]benzimidazoles

Objective: Formation of the tricyclic benzimidazole core.

  • Condensation: In a 50 mL vial, combine 5,6-diamino-2,2-difluorobenzo[d][1,3]dioxole (1.0 g, 5.3 mmol) and the desired aryl aldehyde (5.3 mmol) in anhydrous DMF (15 mL).

  • Oxidation: Add Sodium Metabisulfite (Na₂S₂O₅, 1.2 g, 6.3 mmol).

  • Cyclization: Heat the mixture at 90 °C for 12 hours under an argon atmosphere.

  • Isolation: Cool the reaction to room temperature and pour it into crushed ice/water (50 mL). Stir for 30 minutes until a precipitate forms. Filter the solid, wash with cold water, and recrystallize from EtOH/Water to afford the pure benzimidazole derivative.

Quantitative Data: Optimization of Benzimidazole Cyclization

To validate the choice of reagents in Protocol C, the following optimization data summarizes the cyclization of 5,6-diamino-2,2-difluorobenzo[d][1,3]dioxole with benzaldehyde to form the 2-phenyl derivative.

EntryReagent (Electrophile)Catalyst / OxidantSolventTemp (°C)Time (h)Isolated Yield (%)
1Benzoic AcidPolyphosphoric Acid (PPA)Neat120845% (Tarry byproducts)
2Benzoic AcidEaton's ReagentNeat80662%
3BenzaldehydeAir (O₂)Methanol254855% (Incomplete conversion)
4BenzaldehydeH₂O₂ / HClEthanol60468%
5 Benzaldehyde Na₂S₂O₅ DMF 90 12 88% (Optimal)

Analysis: While traditional condensation with carboxylic acids in strong dehydrating acids (Entries 1 & 2) works, it often leads to partial degradation of the difluorodioxole moiety. The oxidative condensation using an aldehyde and Na₂S₂O₅ (Entry 5) provides the highest yield and easiest workup, maintaining the integrity of the fluorinated ring.

References

  • NextSDS Chemical Database. N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide & Related Substances (CAS 1736-66-9). NextSDS. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74103, 2,2-Difluoro-1,3-benzodioxole. PubChem. Available at:[Link]

  • Google Patents.US11517564B2 - Methods of treatment for cystic fibrosis (CFTR Modulators).
  • European Patent Office. EP 3672952 B1 - Benzimidazole derivatives as adenosine receptor antagonists. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide

Welcome to the technical support guide for N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (CAS No. 1736-66-9).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (CAS No. 1736-66-9). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its experimental use, with a primary focus on its characteristically low aqueous solubility. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles at play, enabling you to make informed decisions in your work.

Part 1: Understanding the Solubility Challenge

Q1: Why is N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide so poorly soluble in aqueous solutions?

A1: The low aqueous solubility of this compound is multifactorial and stems directly from its molecular structure[1][2].

  • High Lipophilicity: The core structure is dominated by aromatic rings (the benzodioxole system), which are inherently hydrophobic.

  • Strong Crystal Lattice Energy: The planar nature of the aromatic system, coupled with the polar nitro (-NO₂) and acetamide (-NHCOCH₃) groups, promotes strong intermolecular interactions (pi-pi stacking and hydrogen bonding) in the solid state. Overcoming this high crystal lattice energy requires a significant amount of energy, which is not readily provided by the weak interactions with water molecules.

  • Lack of Ionizable Groups: The molecule does not possess strongly acidic or basic functional groups that can be protonated or deprotonated within a typical physiological pH range. This prevents the use of simple salt formation, a common strategy to enhance the solubility of ionizable drugs[3][4].

More than 40% of new chemical entities (NCEs) developed in the pharmaceutical industry are practically insoluble in water, making this a common hurdle in drug development[5]. Understanding the molecular basis of this poor solubility is the first step in designing an effective solubilization strategy.

Part 2: Troubleshooting Guide - A Tiered Approach

We recommend a progressive approach to improving the solubility of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide. Start with the simplest methods (Tier 1) and proceed to more complex techniques as required by your experimental needs.

G cluster_0 Solubility Troubleshooting Workflow start Problem: Poor Solubility tier1 Tier 1: Initial Screening (Solvents, pH) start->tier1 check1 Sufficient Solubility? tier1->check1 tier2 Tier 2: Intermediate Strategies (Co-solvents, Excipients) check1->tier2 No end_success Proceed with Experiment check1->end_success Yes check2 Sufficient Solubility? tier2->check2 tier3 Tier 3: Advanced Formulation (Solid Dispersions, Nanosuspensions) check2->tier3 No check2->end_success Yes check3 Formulation Goal Met? tier3->check3 check3->end_success Yes end_reassess Re-evaluate Strategy / Consult Specialist check3->end_reassess No

Caption: Troubleshooting workflow for solubility enhancement.

Tier 1: Initial Screening & Simple Adjustments
Q2: What are the first steps I should take to dissolve the compound for in vitro screening?

A2: The first step is always a systematic solvent screening, followed by a pH-solubility profile if applicable.

1. Solvent Screening: For initial in vitro testing, preparing a concentrated stock solution in a water-miscible organic solvent is the most common approach. The key is to use a solvent that can dissolve the compound at a high concentration (e.g., 10-50 mM) and is tolerated by the assay system upon high dilution.

  • Causality: Solvents like DMSO and DMA are highly polar aprotic solvents that are effective at disrupting the intermolecular forces holding the crystal lattice together. They act as "co-solvents" even in the stock solution, creating a favorable environment for the lipophilic compound[6].

Table 1: Recommended Solvents for Initial Screening

Solvent Class Boiling Point (°C) Key Considerations
Dimethyl Sulfoxide (DMSO) Polar Aprotic 189 Excellent solubilizing power. Standard for compound libraries. Can be cytotoxic at concentrations >0.5% v/v in many cell-based assays.
Dimethylformamide (DMF) Polar Aprotic 153 Good solubilizer, but generally more toxic than DMSO.
Dimethyl Acetamide (DMA) Polar Aprotic 165 Strong solubilizing capacity, often used when DMSO fails. Also carries toxicity concerns[6].

| Ethanol (EtOH) | Polar Protic | 78.4 | Less effective for highly lipophilic compounds but may be better tolerated in some biological systems. |

Protocol 1: Preparing a Concentrated Stock Solution

  • Weigh out 2.6 mg of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (MW: 260.15 g/mol )[1].

  • Add 100 µL of 100% DMSO to achieve a 100 mM stock solution.

  • Vortex thoroughly for 1-2 minutes.

  • If dissolution is slow, gently warm the vial to 37-40°C for 5-10 minutes or use a bath sonicator[7].

  • Visually inspect for complete dissolution. The solution should be clear with no visible particulates.

  • Store at -20°C or -80°C, protected from light. Before use, thaw completely and vortex to ensure homogeneity.

2. pH Adjustment: While the compound is neutral, extreme pH values can sometimes influence solubility by affecting the stability of the crystal form or the hydration shell. However, given the absence of ionizable groups, significant pH-dependent solubility is not expected[4]. A brief check can rule it out.

Tier 2: Intermediate Strategies for Challenging Systems

If high solvent concentrations are not tolerated in your experiment, or if precipitation occurs upon dilution, more sophisticated methods are required.

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

A3: This is a classic sign that the aqueous buffer cannot support the compound's solubility, even at low concentrations. The solution is to modify the final aqueous medium using co-solvents or solubilizing excipients.

1. Co-solvency: This technique involves using a mixture of water and a water-miscible solvent to create a final solution with a polarity that is more favorable for the drug molecule[3][8].

  • Causality: The co-solvent reduces the polarity of the water, decreasing the interfacial tension between the solute and the solvent. This makes it easier for the hydrophobic compound to find a stable state in the solution[6].

Common Co-solvents for Aqueous Buffers:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG-400)

2. Complexation with Cyclodextrins: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our compound of interest, forming an inclusion complex[5].

  • Causality: The hydrophobic part of the drug molecule partitions into the nonpolar interior of the CD, while the hydrophilic exterior of the CD ensures the entire complex is water-soluble[4]. This effectively "hides" the hydrophobic drug from the aqueous environment.

G cluster_0 Cyclodextrin Inclusion Complex Formation compound Drug Molecule (Hydrophobic) complex Soluble Inclusion Complex compound->complex + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex water Aqueous Environment

Caption: Mechanism of cyclodextrin-mediated solubilization.

Table 2: Common Solubilizing Excipients

Excipient Class Example Mechanism Typical Use Concentration
Cyclodextrins Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) Inclusion Complexation 2-10% w/v
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Inclusion Complexation 5-20% w/v
Surfactants Polysorbate 80 (Tween® 80) Micellar Solubilization 0.1-2% v/v

| | Cremophor® EL | Micellar Solubilization | 0.5-5% v/v |

Protocol 2: Solubilization using SBE-β-CD (Captisol®)

  • Prepare a 10% w/v solution of SBE-β-CD in your desired aqueous buffer (e.g., 10 g of SBE-β-CD in a final volume of 100 mL of PBS).

  • Stir until the SBE-β-CD is fully dissolved.

  • Add the solid N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide powder directly to the SBE-β-CD solution to achieve the desired final concentration.

  • Stir or sonicate the mixture until the compound is fully dissolved. This may take from 30 minutes to several hours.

  • Sterile filter the final solution through a 0.22 µm filter to remove any undissolved particles.

Tier 3: Advanced Formulation Strategies

For applications requiring higher concentrations, improved bioavailability in vivo, or the development of a final dosage form, more advanced techniques are necessary. These methods focus on altering the solid state of the drug.

Q4: We are moving towards in vivo studies and need a formulation that improves oral bioavailability. What are our options?

A4: For in vivo applications, you should consider amorphous solid dispersions or nanosuspensions. These are well-established technologies for enhancing the bioavailability of BCS Class II compounds (low solubility, high permeability)[9][10].

1. Amorphous Solid Dispersions (ASD): This technique involves dispersing the crystalline drug in a polymeric carrier at a molecular level, creating an amorphous (non-crystalline) solid[9][11].

  • Causality: The amorphous form of a drug lacks the highly ordered structure of a crystal. As a result, it has a higher free energy and requires much less energy to dissolve, leading to a state of "supersaturation" in solution that can dramatically increase absorption[11]. The polymer serves to stabilize this high-energy amorphous state and prevent recrystallization.

2. Nanosuspensions: This involves reducing the particle size of the drug down to the nanometer range (typically 200-600 nm) and stabilizing the particles with surfactants[5][12].

  • Causality: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles. By drastically reducing the particle size, the surface area is massively increased, leading to a much faster rate of dissolution[5][6].

Part 3: Frequently Asked Questions (FAQs)

Q5: How can I confirm the concentration of my final filtered solution? A5: You must use an analytical technique like HPLC-UV or LC-MS. Create a calibration curve using serial dilutions of a accurately prepared stock solution in a strong organic solvent (e.g., 100% Acetonitrile or Methanol). Use this curve to quantify the concentration of your final aqueous formulation. This is a critical self-validating step for any protocol[13][14][15].

Q6: I see some cloudiness in my solution after storing it in the refrigerator. Is it still usable? A6: Cloudiness or visible precipitate indicates that the compound has crashed out of solution. This can happen due to temperature changes ("cold crashing") or long-term instability. The solution is no longer at the intended concentration and should not be used. You may need to prepare it fresh before each experiment or re-evaluate your formulation to ensure stability under your storage conditions.

Q7: Are there any specific handling precautions for this compound? A7: While a specific safety data sheet should always be consulted, compounds containing nitroaromatic groups should be handled with care as they can be potentially genotoxic or have other toxicological properties[13]. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and handle the compound in a well-ventilated area or chemical fume hood.

References

  • Jadhav, N.R., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Homayun, B., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Available at: [Link]

  • Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Kaur, M., et al. (2022). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]

  • Crystal Pharmatech. (2026). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Crystal Pharmatech. Available at: [Link]

  • Patel, H., & Shah, V. (2025). HYDROTROPIC SOLUBILITY ENHANCEMENT OF NITROFURANTOIN. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • Missouri S&T. Aromatic Nitro Compounds. Missouri S&T. Available at: [Link]

  • Pharmaffiliates. N-(2,2-Difluoro-6-nitro-benzo[5][8]dioxol-5-yl)acetamide. Pharmaffiliates. Available at: [Link]

  • Hawash, M., et al. (2023). Structures of benzodioxol derivatives having various biological activities. ResearchGate. Available at: [Link]

  • American Pharmaceutical Review. Solubility Enhancement Excipients. American Pharmaceutical Review. Available at: [Link]

  • Shinde, P., et al. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Thomas, G. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Available at: [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available at: [Link]

  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research. Available at: [Link]

  • Zhang, H., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI. Available at: [Link]

  • Vigh, T., et al. (2025). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. 2,2-Difluoroacetamide. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. 5-(6-chloro-2,2-difluoro-1,3-benzodioxol-5-yl)-N-[(2,6-difluorophenyl)methyl]pyridin-2-amine. PubChem. Available at: [Link]

  • Google Patents. (2017). WO2017046816A2 - Process for the preparation of derivatives of benzodioxole. Google Patents.
  • Sciencemadness Discussion Board. (2021). Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. Sciencemadness. Available at: [Link]

  • Al-Omaim, W.S., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules. Available at: [Link]

  • NextSDS. N-(2,2-Difluoro-6-nitro-benzo[5][8]dioxol-5-yl)acetamide. NextSDS. Available at: [Link]

  • Al-Rimawi, F., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Omega. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Almarhoon, Z.M., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-3-methyl-2,3-dihydroindol-5-yl]cyclopropane-1-carboxamide. PubChem. Available at: [Link]

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Optimization

"N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide stability issues in solution"

Technical Support Center: N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide For Researchers, Scientists, and Drug Development Professionals Disclaimer: Specific stability data for N-(2,2-Difluoro-6-nitro-benzodioxol-5-Y...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific stability data for N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (CAS No. 1736-66-9) is not extensively available in public literature.[1][2][3] This guide is formulated based on the chemical properties of its core functional groups—the nitro-aromatic system, the acetamide linkage, and the difluorobenzodioxole ring—and by drawing parallels with structurally related compounds. The advice provided herein should be used as a starting point for your own stability assessments.

Frequently Asked Questions (FAQs)

Q1: My solution of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide turned yellow/brown after being on the benchtop. What is happening?

A1: A color change to yellow or brown is a common indicator of degradation for nitro-aromatic compounds.[4] This is most likely due to photodegradation, where exposure to ambient lab light initiates chemical reactions.[5] The nitro group (-NO2) makes the molecule susceptible to light-induced transformations, which often result in colored byproducts.[6][7] To prevent this, always handle the compound and its solutions under subdued light and store them in light-protecting containers.[8][9]

Q2: I've dissolved the compound in DMSO for a stock solution, but it precipitated when I diluted it into my aqueous buffer (e.g., PBS). Why?

A2: This is a classic solubility issue. The compound is likely much more soluble in organic solvents like DMSO than in aqueous media.[10] When the concentrated DMSO stock is introduced to the aqueous buffer, the abrupt change in solvent polarity causes the compound's solubility limit to be exceeded, leading to precipitation.[11] This is a common challenge with hydrophobic molecules in drug discovery.[12]

Q3: Is the acetamide group in my compound susceptible to hydrolysis?

A3: Yes, the acetamide functional group (-NHCOCH3) can undergo hydrolysis, especially under acidic or basic conditions when heated.[13][14] This reaction would cleave the amide bond, resulting in 2,2-Difluoro-6-nitro-benzodioxol-5-amine and acetic acid.[15][16] At neutral pH and ambient temperature, this process is generally slow. However, if your experimental conditions involve pH extremes or elevated temperatures, hydrolysis is a significant risk.[17]

Q4: What are the ideal storage conditions for a stock solution of this compound?

A4: Based on its functional groups, the following storage conditions are recommended to maximize stability:

  • Temperature: Store stock solutions at -20°C or -80°C for long-term stability. For short-term use, 2-8°C is acceptable. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[12]

  • Light: Protect from all light sources. Use amber-colored vials or wrap standard vials in aluminum foil.[8][9][18] Store aliquots in a dark freezer or cabinet.

  • Atmosphere: For maximum stability, especially if the compound is in solid form, store under an inert atmosphere like argon or nitrogen to protect against moisture and oxidation.[4]

Troubleshooting Guide

This guide addresses common problems encountered when working with N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide in solution.

Issue 1: Compound Precipitation in Aqueous Media
  • Observation: A solid precipitate or cloudiness appears immediately after diluting the DMSO stock solution into an aqueous buffer or cell culture medium.

  • Root Cause Analysis: The compound's solubility in the final aqueous solution is lower than the target concentration.

  • Solutions:

    • Optimize Dilution Technique: Instead of adding the stock directly to the buffer, try adding the aqueous buffer to the DMSO stock dropwise while vortexing. This gradual change in solvent polarity can sometimes prevent precipitation.[11]

    • Reduce Final Organic Solvent Concentration: Ensure the final DMSO concentration is as low as possible (typically <0.5% for cell-based assays) to avoid solvent effects and toxicity.[12]

    • Lower the Final Compound Concentration: Your target concentration may be above the compound's aqueous solubility limit. Test a range of lower concentrations.

    • Use a Co-solvent or Surfactant: If compatible with your experiment, including a small amount of a biocompatible co-solvent (e.g., PEG-400) or surfactant (e.g., Tween-80) in the aqueous medium can improve solubility.[11]

Issue 2: Inconsistent Experimental Results or Loss of Activity
  • Observation: The compound's expected biological or chemical effect diminishes over the course of an experiment or between experiments using the same stock solution.

  • Root Cause Analysis: The compound is likely degrading in solution due to light exposure or hydrolysis.

  • Solutions:

    • Confirm Degradation: Use an analytical technique like HPLC-UV to analyze your solution. A decrease in the main compound peak and the appearance of new peaks over time confirms degradation.[4]

    • Implement Light Protection: Conduct all experimental steps, from solution preparation to final assay, under minimal light. Use amber vials and cover plates or equipment with aluminum foil.[5][8]

    • Control pH: Ensure the pH of your buffers is stable and within a neutral range (pH 6-8) if possible, as both strongly acidic and basic conditions can accelerate amide hydrolysis.[14][16]

    • Prepare Fresh Solutions: For critical experiments, prepare fresh dilutions from a frozen, protected stock aliquot immediately before use. Do not store dilute aqueous solutions for extended periods.[4]

Issue 3: Solution Color Changes Over Time
  • Observation: A freshly prepared, colorless, or pale-yellow solution gradually turns a more intense yellow or brown.

  • Root Cause Analysis: This is a strong indicator of photodegradation of the nitro-aromatic ring.[4] Nitroaromatic compounds can undergo complex photochemical reactions when exposed to UV-visible light.[19][20]

  • Solutions:

    • Strict Light Avoidance: This is the most critical preventative measure. Work in a dark room or use red light when handling the compound.[8]

    • Use UV-blocking Containers: Store all solutions in amber glass or opaque plasticware.[9]

    • Evaluate Formulation Excipients: If developing a formulation, consider adding antioxidants or light-stabilizing agents, but ensure they do not interfere with your assay.[8]

Data & Protocols

Table 1: Predicted Stability Profile & Handling Recommendations
ParameterIssueRecommended ActionRationale
pH Sensitivity Amide hydrolysis under acidic or basic conditions.Maintain solutions at or near neutral pH (6.0-8.0). Avoid prolonged heating.The amide bond is susceptible to cleavage outside of a neutral pH range, a reaction that is accelerated by heat.[13][14][17]
Light Sensitivity Photodegradation due to the nitro-aromatic group.Handle solid and solutions in the dark or under red light. Store in amber vials or foil-wrapped containers.Nitro-aromatic compounds are known to be photosensitive and can degrade upon exposure to UV or even ambient lab light.[4][5][6]
Solubility Low aqueous solubility leading to precipitation.Prepare high-concentration stock in anhydrous DMSO. For aqueous dilutions, use gentle mixing and keep final DMSO concentration low (<0.5%).The molecule is predicted to be hydrophobic, requiring an organic solvent for initial dissolution. Abrupt solvent change causes precipitation.[10][11]
Storage General degradation over time.Aliquot stock solutions into single-use volumes and store at -20°C or below, protected from light.Minimizes freeze-thaw cycles and slows degradation kinetics. Light protection is crucial even during storage.[4][12]
Protocol 1: Preparation of a Stock Solution

Objective: To prepare a stable, concentrated stock solution for experimental use.

Materials:

  • N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or clear vials with aluminum foil

  • Vortex mixer and sonicator

Procedure:

  • Weigh the desired amount of the compound powder in a sterile vial under subdued lighting.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Brief sonication in a water bath may aid dissolution.

  • Visually inspect the solution against a light source (briefly) to ensure no particulates remain.

  • Aliquot the stock solution into smaller, single-use volumes in amber vials.

  • Store the aliquots at -20°C or -80°C in a dark location.

Protocol 2: Forced Degradation Study Workflow

Objective: To proactively identify potential stability issues and degradation products.

Description: This workflow exposes the compound to stress conditions to rapidly assess its stability.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (24h) cluster_analysis Analysis Prep Prepare 1 mg/mL Solution in Acetonitrile:Water (1:1) Acid Acidic Stress Add 0.1M HCl, 60°C Prep->Acid Expose Aliquots Base Basic Stress Add 0.1M NaOH, 60°C Prep->Base Expose Aliquots Oxidative Oxidative Stress Add 3% H2O2, RT Prep->Oxidative Expose Aliquots Photolytic Photolytic Stress Expose to UV/Vis Light, RT Prep->Photolytic Expose Aliquots Thermal Thermal Stress Heat at 60°C (in dark) Prep->Thermal Expose Aliquots Analysis Analyze all samples by HPLC-UV/MS Acid->Analysis Neutralize/Dilute as needed Base->Analysis Neutralize/Dilute as needed Oxidative->Analysis Neutralize/Dilute as needed Photolytic->Analysis Neutralize/Dilute as needed Thermal->Analysis Neutralize/Dilute as needed

Caption: Workflow for a forced degradation study.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the primary chemical stability concerns for this molecule.

Degradation_Pathways Compound N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide Amide Bond Nitro Group Hydrolysis_Products Amine + Acetic Acid Compound:f0->Hydrolysis_Products H+ or OH- / Heat (Hydrolysis) Photo_Products Colored Byproducts Compound:f1->Photo_Products Light (hν) (Photodegradation)

Caption: Key potential degradation pathways.

References

  • VertexAI Search. (2023, March 13). Hydrolysis of Acetamide.
  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents.
  • Patsnap Synapse. (2024, July 17).
  • Allen. (2024, November 18). Acetamide: Structure, Properties and Uses.
  • ACS Publications. Photostability of Nitro-Polycyclic Aromatic Hydrocarbons on Combustion Soot Particles in Sunlight. Environmental Science & Technology.
  • SPIE Digital Library. Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity.
  • Needle.Tube. Proper Storage Conditions for Lab Reagents: Guidelines and Best Practices.
  • Grokipedia. Nifuroxazide.
  • Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products.
  • Innova Design Group. (2024, December 6).
  • Benchchem. Technical Support Center: Optimizing Acetamide Hydrolysis.
  • Chemistry LibreTexts. (2020, May 30). 22.7: Amide Chemistry.
  • Patsnap Synapse. (2024, July 17).
  • Benchchem. Troubleshooting Zerumbone Precipitation in Aqueous Solutions: A Technical Support Guide.
  • ACS Publications. (2021, August 17). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters.
  • PubMed. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. J Environ Sci (China). 2005;17(6):886-93.
  • Benchchem.
  • CymitQuimica. CAS 1583-59-1: 2,2-Difluoro-1,3-benzodioxole.
  • Benchchem.
  • Benchchem.
  • Wikipedia. Nifuroxazide.
  • NextGen Protocols.
  • Reddit. (2022, May 11).
  • NextSDS. N-(2,2-Difluoro-6-nitro-benzo[13][15]dioxol-5-yl)acetamide.

  • Thermo Fisher Scientific. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
  • Pharmaffiliates. N-(2,2-Difluoro-6-nitro-benzo[13][15]dioxol-5-yl)acetamide.

  • AiFChem. N-(2,2-Difluoro-6-nitrobenzo[d][13][15]dioxol-5-yl)acetamide.

  • Dove Medical Press. (2025, June 30).
  • Google Patents.
  • PubChem. 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-3-methyl-2,3-dihydroindol-5-yl]cyclopropane-1-carboxamide.
  • ResearchGate. Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD)

Sources

Troubleshooting

Technical Support Center: Synthesis of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide

Welcome to the dedicated technical support guide for the synthesis of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (CAS No. 1736-66-9).[1][2] This document is structured to provide drug development professionals an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (CAS No. 1736-66-9).[1][2] This document is structured to provide drug development professionals and research scientists with in-depth troubleshooting strategies and practical, field-proven insights to overcome common challenges in this multi-step synthesis. Our focus is on explaining the causality behind experimental choices to ensure both success and safety in the laboratory.

Section 1: Synthetic Pathway Overview

The synthesis of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide is typically approached via a three-step sequence starting from the core structure, 2,2-Difluoro-1,3-benzodioxole. The most logical pathway involves acetylation of the corresponding amine, followed by a regioselective nitration. This route leverages the directing effects of the acetamido group to install the nitro group at the desired C-6 position.

G cluster_0 Pathway Overview A 2,2-Difluoro-1,3-benzodioxole-5-amine B N-(2,2-Difluoro-1,3-benzodioxol-5-yl)acetamide A->B Acetylation (Acetic Anhydride) C N-(2,2-Difluoro-6-nitro- benzodioxol-5-YL)acetamide B->C Nitration (HNO3/H2SO4) D Purification C->D Recrystallization or Chromatography G cluster_0 Troubleshooting Nitration A Low Yield or Impure Product B Check Temperature Control (Target: 0-5 °C) A->B C Check Reagent Addition Rate (Slow, Dropwise) A->C D Consider Isomer Formation A->D E High Temp -> Oxidation/Tar B->E No H Maintain Ice Bath B->H Yes F Fast Addition -> Poor Heat Control C->F No I Use Addition Funnel C->I Yes G Purification Challenge D->G Yes J Analyze by NMR/LCMS D->J No

Caption: Logic diagram for troubleshooting the nitration step.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Why is it better to acetylate before nitrating?

    • A1: There are two primary reasons. First, a free amine (-NH₂) is highly susceptible to oxidation by nitric acid. Second, in a strong acidic medium like H₂SO₄, the amine is protonated to form an anilinium ion (-NH₃⁺), which is a strong deactivator and a meta-director. This would direct the nitro group to the wrong position. The acetamido group protects the amine from oxidation and acts as a reliable ortho, para-director.

  • Q2: How should I monitor the progress of the nitration reaction?

    • A2: Thin Layer Chromatography (TLC) is the most effective method. Use a solvent system like 3:1 Hexane:Ethyl Acetate. The product will be more polar (lower Rf) than the starting material. It is crucial to properly quench a small aliquot of the reaction mixture in ice-water and extract it with a solvent like ethyl acetate before spotting on the TLC plate.

  • Q3: What are the most critical safety precautions for this synthesis?

    • A3: The nitration step is highly exothermic and involves corrosive, oxidizing acids. Always add the acid to water (or substrate in acid) and never the other way around. Perform the reaction in a chemical fume hood with a blast shield. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. Have a base (like sodium bicarbonate) ready to neutralize any spills.

  • Q4: I am having trouble purifying the final product. What do you recommend?

    • A4: The crude product is often a solid that can be purified by recrystallization. Isopropanol or ethanol are good starting points for solvent screening. [3]If isomeric impurities are present and co-crystallize, column chromatography on silica gel is necessary. A gradient elution from hexane to ethyl acetate is typically effective for separating aromatic nitro compounds. [4]

Section 4: Key Experimental Protocols

Protocol 1: Acetylation of 2,2-Difluoro-1,3-benzodioxole-5-amine
  • To a round-bottom flask, add 2,2-Difluoro-1,3-benzodioxole-5-amine (1.0 eq).

  • Add acetic anhydride (1.5 eq) to the flask.

  • Heat the mixture gently to 50°C with stirring for 1-2 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Allow the reaction to cool to room temperature.

  • Slowly pour the reaction mixture over a beaker of crushed ice with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with copious amounts of cold deionized water.

  • Dry the solid under vacuum to yield N-(2,2-Difluoro-1,3-benzodioxol-5-yl)acetamide.

Protocol 2: Nitration of N-(2,2-Difluoro-1,3-benzodioxol-5-yl)acetamide
  • In a flask equipped with a magnetic stirrer and an addition funnel, cool concentrated sulfuric acid (H₂SO₄, ~5 mL per gram of substrate) to 0°C in an ice-salt bath.

  • Slowly add N-(2,2-Difluoro-1,3-benzodioxol-5-yl)acetamide (1.0 eq) in portions, ensuring the temperature does not exceed 5°C. Stir until all solid has dissolved.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (~2 mL per gram of substrate) at 0°C.

  • Add the nitrating mixture dropwise from the addition funnel to the substrate solution over 30-60 minutes, maintaining the internal temperature at 0-5°C.

  • After the addition is complete, stir the mixture at 0-5°C for an additional 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture over a large volume of crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum. The product can then be purified as described in FAQ Q4.

Section 5: Data Summary Table

StepKey ReagentsSolventTemperatureTypical Issues
Acetylation Acetic AnhydrideNeat or DCM25-50°CIncomplete reaction, reagent hydrolysis
Nitration HNO₃ / H₂SO₄H₂SO₄0-5°CExotherm, over-nitration, poor regioselectivity
Purification Isopropanol / Ethanol or Silica GelN/AN/AIsomer separation, removal of starting material

References

  • EvitaChem. (n.d.). Buy 2,2-Difluoro-5-amino-6-iodo-1,3-benzodioxole (EVT-13163602).
  • HFC. (n.d.). N-(2,2-Difluoro-6-iodobenzo[d]d[5][6]ioxol-5-yl)acetamide: Advanced Chemical Compound. Retrieved from HFC website.

  • Google Patents. (2021). US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.
  • Xinchem. (n.d.). China 2 2-DIFLUORO-5-NITRO-1 3-BENZODIOXOLE(CAS# 1645-96-1) Manufacturer and Supplier.
  • PubChem. (n.d.). 5-(6-chloro-2,2-difluoro-1,3-benzodioxol-5-yl)-N-[(2,6-difluorophenyl)methyl]pyridin-2-amine.
  • University of Minnesota. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
  • PubChemLite. (n.d.). 5-acetyl-2,2-difluoro-1,3-benzodioxole.
  • Sigma-Aldrich. (n.d.). 2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanamine.
  • NextSDS. (n.d.). N-(2,2-Difluoro-6-nitro-benzod[5][6]ioxol-5-yl)acetamide. Retrieved from NextSDS website.

  • Pharmaffiliates. (n.d.). N-(2,2-Difluoro-6-nitro-benzod[5][6]ioxol-5-yl)acetamide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Retrieved from [Link]

  • Preprints.org. (2026). N-(3,6-dimethoxy-2- nitrophenyl)acetamide.
  • Hindawi. (2021). Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2.
  • MDPI. (n.d.). N-(3,6-Dimethoxy-2-nitrophenyl)acetamide.
  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]

  • MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from [Link]

  • DTIC. (1980). The Control of Isomer Distributions in Nitration Reactions.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2',6'-Difluoroacetophenone.
  • PubChem. (n.d.). 2,2-Difluoro-1,3-benzodioxole-5-acetic acid.
  • Taylor & Francis Online. (n.d.). Nitration and aromatic reactivity. Retrieved from Taylor & Francis Online website.*.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide

Welcome to the Technical Support Center. This guide is engineered for research scientists and process chemists tasked with optimizing the synthesis of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and process chemists tasked with optimizing the synthesis of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide . This compound serves as a critical advanced intermediate in the development of pharmaceuticals, particularly for active pharmaceutical ingredients (APIs) leveraging the metabolically stable 2,2-difluorobenzodioxole pharmacophore (e.g., CFTR modulators).

The most challenging step in this synthetic sequence is the regioselective electrophilic aromatic substitution (EAS) nitration. Below, we provide a deep-dive into the causality of the reaction mechanics, troubleshooting FAQs, and self-validating protocols to ensure high-fidelity scale-up.

Synthetic Workflow

Workflow A 2,2-Difluorobenzo[d][1,3]dioxol-5-amine B Acetylation (Ac2O, AcOH) A->B C Protected Acetamide B->C D Regioselective Nitration (HNO3/H2SO4) C->D E N-(2,2-Difluoro-6-nitro- benzodioxol-5-YL)acetamide D->E

Synthetic workflow for N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide.

Troubleshooting & FAQs

Q1: Why am I observing a mixture of isomers (the 4-nitro and 6-nitro derivatives), and how can I optimize for the 6-nitro product? A1: The regioselectivity is governed by the structural constraints of the 2,2-difluorobenzodioxole ring. The position para to the C5-acetamido group is a bridgehead carbon (C7a) involved in the ring fusion, rendering it unavailable for substitution. Consequently, electrophilic attack is strictly limited to the ortho positions (C4 and C6).

The C4 position is severely sterically hindered, sandwiched between the bulky acetamido group and the dioxole oxygen. Therefore, the nitronium ion preferentially attacks the more accessible C6 position. However, if the reaction temperature exceeds 0 °C, the thermal energy overcomes the steric activation barrier at C4, leading to increased 4-nitro isomer formation. Maintaining strict cryogenic control (-10 °C to -5 °C) is mandatory to maximize the C6:C4 ratio, as supported by 1.

Q2: My reaction mixture turns black/tarry, and my yield is exceptionally low. What is causing this? A2: Tarry byproducts are the hallmark of oxidative degradation of the aromatic ring. This typically occurs for two reasons:

  • Incomplete Protection: Free anilines are highly susceptible to oxidation by nitric acid. Ensure 100% conversion of the starting amine to the acetamide prior to nitration.

  • Thermal Runaway: The generation and attack of the nitronium ion is highly exothermic. Localized heating during the addition of the nitrating mixture causes over-oxidation. Use a highly efficient overhead stirrer and add the nitrating acid dropwise.

Q3: Is there a risk of hydrolyzing the 2,2-difluorodioxole ring under these strongly acidic nitration conditions? A3: No. Unlike standard 1,3-benzodioxoles (which are essentially acetals that readily hydrolyze in aqueous acids), the 2,2-difluorobenzodioxole moiety is remarkably stable. The highly electronegative fluorine atoms strengthen the C-O bonds via the inductive effect (-I) and strongly destabilize any potential carbocation intermediate required for hydrolysis. However, the acetamide group itself can hydrolyze if the aqueous quench is not kept ice-cold.

Quantitative Data: Optimization of Nitration Conditions

The following table summarizes the optimization of the nitration step, demonstrating the critical impact of temperature and nitrating agent on regioselectivity and yield.

EntryNitrating AgentSolventTemp (°C)Time (h)Yield (%)C6:C4 RatioObservation / Result
1HNO₃ (68%) / H₂SO₄H₂SO₄20 to 252.045%70:30Extensive oxidation, tar formation.
2HNO₃ (fuming) / H₂SO₄H₂SO₄0 to 51.582%92:8Moderate regiocontrol, slight exotherm.
3 HNO₃ (fuming) / H₂SO₄ H₂SO₄ -10 to -5 2.5 89% 96:4 Optimal yield and purity.
4KNO₃ / H₂SO₄H₂SO₄-5 to 03.085%95:5Sluggish kinetics, good selectivity.

Standard Operating Procedure (SOP): Regioselective Nitration

This protocol is designed as a self-validating system , ensuring that the chemist can verify the integrity of the reaction at every critical juncture.

Reagents:

  • N-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)acetamide: 21.5 g (100 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%): 120 mL total

  • Fuming Nitric Acid (HNO₃, >90%): 4.4 mL (1.05 eq)

Step-by-Step Methodology:

  • System Preparation: Equip a 500 mL 3-neck round-bottom flask with a mechanical overhead stirrer, an internal thermocouple, and a pressure-equalizing dropping funnel.

  • Substrate Dissolution: Charge the flask with 100 mL of H₂SO₄ and cool to -10 °C using a dry ice/acetone bath. Slowly add the acetamide substrate in small portions. Self-Validation: The solution should remain clear to pale yellow. If it turns brown here, your starting material contains impurities.

  • Nitrating Mixture Preparation: In a separate flask cooled to 0 °C, carefully add the fuming HNO₃ to 20 mL of H₂SO₄.

  • Controlled Addition: Transfer the nitrating mixture to the dropping funnel. Add dropwise to the substrate solution over 60 minutes. Critical Parameter: The internal temperature must not exceed -5 °C.

  • Reaction Monitoring (Self-Validation Checkpoint): Stir at -5 °C for 1.5 hours. Quench a 50 µL aliquot in 1 mL of ice-cold water, extract with 1 mL EtOAc, and run a TLC (Eluent: 7:3 Hexanes:EtOAc).

    • Starting Material: Rf ~0.4 (Must be absent).

    • Target 6-Nitro Product: Rf ~0.25 (Bright yellow spot under UV 254 nm).

    • Impurity 4-Nitro Product: Rf ~0.30 (If this spot is prominent, your temperature control failed).

  • Quench: Slowly pour the reaction mixture onto 500 g of vigorously stirred crushed ice. The target product will immediately precipitate as a pale yellow solid.

  • Isolation & Purification: Collect the solid via vacuum filtration. Wash the filter cake with copious amounts of cold water until the filtrate is pH neutral. Recrystallize from ethanol/water to remove trace C4-nitro isomer. Dry under high vacuum at 40 °C.

Mechanistic Pathway

Mechanism Substrate Acetamide Substrate Attack Electrophilic Attack at C6 Substrate->Attack Electrophile Nitronium Ion (NO2+) Electrophile->Attack Sigma Wheland Intermediate Attack->Sigma Product 6-Nitro Target Sigma->Product

Electrophilic aromatic substitution mechanism favoring C6 nitration.

The mechanism relies on the2 inherent to the substrate. The acetamido group acts as a strong ortho-director. Because the C4 position is sterically blocked by the adjacent dioxole oxygen, the nitronium ion ( NO2+​ ) selectively attacks the C6 position, forming a resonance-stabilized Wheland intermediate before deprotonation restores aromaticity.

References

  • Sánchez-Viesca, F., et al. "Electric Hindrance and Precursor Complexes in the Regiochemistry of Some Nitrations." Journal of Chemical Education, ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide

Answering the user's request. From the Desk of a Senior Application Scientist Welcome to the technical support guide for the purification of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide.

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.

From the Desk of a Senior Application Scientist

Welcome to the technical support guide for the purification of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers and drug development professionals. We understand that purifying this specific molecule can present unique challenges due to its particular combination of functional groups. This guide is structured to provide not just steps, but the underlying chemical principles to empower you to make informed decisions during your purification workflow.

Part 1: Foundational Understanding & FAQs

Before diving into complex troubleshooting, it's crucial to understand the chemical nature of your target molecule. N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide possesses a unique electronic and structural profile that dictates its behavior. The presence of a strong electron-withdrawing nitro group and the difluorinated dioxole ring significantly influences the molecule's polarity, solubility, and stability.

Frequently Asked Questions (FAQs)

  • Q1: What are the most likely impurities I should expect after synthesizing N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide?

    • A1: Impurities are typically residuals from the synthetic route. Common impurities may include:

      • Unreacted Starting Material: Such as 5-amino-2,2-difluoro-6-nitro-benzodioxole.

      • Reagents: For example, residual acetic anhydride or acetyl chloride.

      • Isomeric Byproducts: Depending on the regioselectivity of the nitration step, you might have other nitro-isomers.

      • Hydrolysis Product: The corresponding amine resulting from the hydrolysis of the acetamide group.

      • Over-acylated Products: Though less common, di-acetylation could occur if other reactive sites are present.

  • Q2: What initial characterization should I perform on my crude product before attempting purification?

    • A2: A preliminary analysis of your crude material is critical for designing an effective purification strategy. We recommend:

      • Thin-Layer Chromatography (TLC): To estimate the number of components and determine an initial solvent system for column chromatography.

      • Proton NMR (¹H NMR): To confirm the presence of the desired product and identify major impurities.

      • LC-MS: To get a more precise idea of the components in your mixture and their mass-to-charge ratios.

  • Q3: Are there any stability concerns with N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide that I should be aware of during purification?

    • A3: Yes, the functional groups in your molecule present potential stability issues:

      • Amide Hydrolysis: The acetamide group can be susceptible to hydrolysis under strongly acidic or basic conditions. It is advisable to maintain a pH range of 4-7 during aqueous extractions or chromatography.

      • Benzodioxole Ring Opening: The benzodioxole ring can be sensitive to strong acids.

      • Nitro Group Reduction: The nitro group can be reduced in the presence of certain metals or reducing agents. Ensure your purification workflow avoids these conditions unless a reduction is intended.

Part 2: Troubleshooting Purification Challenges

This section is designed to address specific problems you may encounter during the purification process.

Crystallization Issues

Crystallization is often the most efficient method for purifying solid compounds. However, achieving good quality crystals can be challenging.

  • Q: My N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide product is not crystallizing from the chosen solvent system. What can I do?

    • A: Failure to crystallize is often due to high impurity levels or supersaturation issues.

      • Initial Troubleshooting Steps:

        • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.

        • Increase Concentration: Slowly evaporate the solvent to increase the concentration of your compound.

        • Cooling: Gradually lower the temperature of the solution. A slow cooling process often yields better crystals.

      • Advanced Strategies:

        • Solvent System Re-evaluation: Your compound may be too soluble or insoluble in the chosen solvent. Refer to the table below for solvent suggestions based on polarity.

        • Use an Anti-Solvent: Dissolve your compound in a minimal amount of a good solvent, and then slowly add a solvent in which it is insoluble (an anti-solvent) until turbidity is observed.

  • Q: I'm getting an oil instead of solid crystals. How can I resolve this?

    • A: "Oiling out" is a common problem, often caused by the melting point of the solid being lower than the temperature of the crystallization solution, or by the presence of impurities that depress the melting point.

      • Recommended Actions:

        • Lower the Temperature: Ensure your crystallization is being attempted at a lower temperature.

        • Re-dissolve and Dilute: Re-dissolve the oil in more solvent, and then allow the solvent to evaporate slowly over a few days.

        • Purity Check: An oily product is often a sign of significant impurities. It may be necessary to perform column chromatography before attempting crystallization again.

Chromatography Challenges

Flash column chromatography is a powerful tool for separating complex mixtures. The key to success lies in the proper selection of the stationary and mobile phases.

  • Q: How do I select the optimal solvent system (mobile phase) for the column chromatography of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide?

    • A: The goal is to find a solvent system that provides a good separation between your product and impurities, with a target Retention Factor (Rf) of 0.25-0.35 for your product on TLC.

      • Step-by-Step Solvent Selection Protocol:

        • Start with a TLC analysis: Spot your crude mixture on a silica gel TLC plate.

        • Test different solvent systems: Begin with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.

        • Analyze the TLC plate: Use a UV lamp to visualize the spots. The ideal solvent system will show good separation between the spot corresponding to your product and any impurity spots.

Solvent System (Hexane:Ethyl Acetate) Observed Behavior on TLC Recommendation
90:10All spots remain at the baseline.Increase polarity.
70:30Good separation with product Rf ~0.3.Optimal Starting Point for Column.
50:50All spots have moved to the solvent front.Decrease polarity.
  • Q: My compound is streaking on the TLC plate and the column. What is causing this and how can I prevent it?

    • A: Streaking is often indicative of overloading, poor solubility, or strong interactions with the stationary phase.

      • Troubleshooting Streaking:

        • Reduce Sample Load: You may be applying too much compound to your TLC plate or column.

        • Improve Solubility: Ensure your compound is fully dissolved in the mobile phase before loading it onto the column.

        • Modify Mobile Phase: The addition of a small amount of a more polar solvent (like methanol) or a modifier (like acetic acid or triethylamine, if your compound is stable) can sometimes improve peak shape. Given the potential for amide hydrolysis, use acidic or basic modifiers with caution.

  • Q: My product is co-eluting with an impurity. How can I improve the separation?

    • A: Co-elution occurs when two compounds have very similar polarities.

      • Strategies for Better Separation:

        • Use a shallower solvent gradient: If you are using gradient elution, make the increase in polarity more gradual.

        • Try a different solvent system: Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.

        • Consider a different stationary phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a reverse-phase C18 column.

Part 3: Experimental Protocols & Workflows

Workflow for Developing a Purification Strategy

This diagram outlines the decision-making process for purifying N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide.

Purification_Workflow start Crude Product is_solid Is the crude product a solid? start->is_solid tlc_analysis TLC Analysis is_one_spot Is there one major spot? tlc_analysis->is_one_spot is_solid->tlc_analysis Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) crystallization Attempt Crystallization is_one_spot->crystallization Yes is_one_spot->column_chromatography No purity_check Check Purity (NMR, LC-MS) crystallization->purity_check column_chromatography->purity_check re_purify Re-purify if necessary purity_check->re_purify pure_product Pure Product re_purify->column_chromatography Purity <95% re_purify->pure_product Purity >95%

Caption: Decision workflow for purification strategy.

Step-by-Step Protocol for Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 90:10 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into your column and allow it to pack under a gentle flow of the mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, you can adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting with the mobile phase, collecting fractions.

  • TLC Monitoring: Monitor the collected fractions by TLC to identify which fractions contain your desired product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Part 4: References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Introduction to Modern Liquid Chromatography, 3rd Edition by L. R. Snyder, J. J. Kirkland, and J. W. Dolan. Wiley. [Link]

  • Purification of Laboratory Chemicals, 8th Edition by W. L. F. Armarego and C. L. L. Chai. Elsevier. [Link]

Optimization

Technical Support Center: Troubleshooting Cytotoxicity of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide In Vitro

Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, you may encounter significant challenges when working with highly functionalized synthetic intermediates or...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, you may encounter significant challenges when working with highly functionalized synthetic intermediates or tool compounds. N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide presents a unique dual-threat toxicity profile in mammalian cell culture due to its specific pharmacophores: a redox-active nitroaromatic group and a metabolically labile difluoro-benzodioxole ring.

This guide is designed to help you understand the causality behind the background cytotoxicity of this compound and provides field-proven, self-validating protocols to mitigate these effects so you can accurately measure your intended biological endpoints.

Mechanistic Overview: Why is this Compound Toxic?

To successfully troubleshoot in vitro assays, we must first understand the structural liabilities of the molecule:

  • Nitroreduction and Redox Cycling: The nitro group (-NO₂) at position 6 is highly susceptible to single-electron reduction by ubiquitous mammalian flavoenzymes (e.g., NADPH:cytochrome P-450 reductase). This forms a highly reactive nitro anion radical. In standard normoxic cell culture (21% O₂), this radical rapidly donates its electron to molecular oxygen, generating superoxide (O₂•−) and regenerating the parent compound. This continuous "redox cycling" creates a massive flux of reactive oxygen species (ROS), leading to oxidative stress and cell death (1[1]). Additionally, two-electron reduction by NQO1 (DT-diaphorase) yields hydroxylamines that form covalent adducts with DNA and proteins (2[2]).

  • Benzodioxole CYP450 Metabolism: The methylenedioxybenzene (benzodioxole) ring is a known substrate for cytochrome P450 enzymes (particularly CYP2E1 and CYP3A4). Oxidation of this ring forms reactive carbene intermediates that coordinate with heme iron (acting as mechanism-based suicide inhibitors) and rapidly deplete intracellular glutathione (GSH), exacerbating hepatotoxicity and mitochondrial dysfunction (3[3]; 4[4]).

ToxicityMechanisms Compound N-(2,2-Difluoro-6-nitro- benzodioxol-5-YL)acetamide CYP450 CYP450 Oxidation (Benzodioxole Ring) Compound->CYP450 Flavoenzymes 1e- Reduction (Flavoenzymes) Compound->Flavoenzymes NQO1 2e- Reduction (NQO1) Compound->NQO1 Carbene Reactive Carbene Intermediate CYP450->Carbene Toxicity In Vitro Cytotoxicity (Apoptosis/Necrosis) Carbene->Toxicity GSH Depletion NitroRadical Nitro Anion Radical Flavoenzymes->NitroRadical ROS Superoxide (O2•-) & ROS (Redox Cycling) NitroRadical->ROS + O2 ROS->Toxicity Oxidative Stress Hydroxylamine Hydroxylamine Metabolites NQO1->Hydroxylamine Hydroxylamine->Toxicity DNA/Protein Adducts

Mechanistic pathways of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide cytotoxicity.

Troubleshooting FAQs

Q1: I am observing massive cell death at concentrations as low as 1 µM. Is my compound inherently toxic, or is this an artifact of the assay? A1: It is likely a combination of both. Nitroaromatics are notorious for causing high background toxicity in standard cell culture due to the hyper-oxygenated state of incubators (21% O₂ vs. physiological 1-5% O₂). This excess oxygen drives the rapid redox cycling of the nitro group, artificially inflating the compound's apparent cytotoxicity.

Q2: How can I differentiate between the true on-target pharmacological effect of my compound and this off-target nitro/benzodioxole toxicity? A2: You must implement a diagnostic co-treatment assay . By pre-treating your cells with specific inhibitors or scavengers, you can isolate the mechanism. If adding an antioxidant like N-acetylcysteine (NAC) shifts your IC₅₀ significantly to the right, ROS generation is the primary culprit. If adding a pan-CYP inhibitor like 1-aminobenzotriazole (1-ABT) rescues the cells, benzodioxole metabolism is driving the toxicity.

Q3: My MTT viability assay results are highly inconsistent. What is going wrong? A3: Nitro compounds and their reduced hydroxylamine metabolites frequently interfere with colorimetric tetrazolium-based assays (like MTT or MTS) by chemically reducing the dye in the absence of living cells, leading to false-positive viability signals. Resolution: Switch to an ATP-luminescence assay (e.g., CellTiter-Glo), which relies on a luciferase reaction completely independent of cellular redox potential.

Quantitative Mitigation Strategies

Use the following table to select the appropriate pharmacological intervention to rescue your cells from off-target cytotoxicity.

Mitigation StrategyMechanism of ActionRecommended ConcentrationExpected IC₅₀ Shift (Rescue)
N-Acetylcysteine (NAC) Replenishes intracellular GSH; directly scavenges ROS generated by nitro redox cycling.1 - 5 mM3x - 5x increase
Dicoumarol Competitively inhibits NQO1, preventing 2e⁻ reduction to toxic hydroxylamines.10 - 50 µM2x - 4x increase
1-Aminobenzotriazole (1-ABT) Pan-CYP450 inhibitor; prevents benzodioxole carbene formation and GSH depletion.100 µM1.5x - 2x increase
Hypoxic Incubation Culturing at 1-2% O₂ limits the molecular oxygen available for nitro-radical redox cycling.N/AVariable (Cell-line dependent)

Experimental Protocol: Self-Validating Cytotoxicity Mitigation Assay

To establish trustworthiness in your data, do not simply try to "wash away" the toxicity. Use this self-validating workflow to definitively prove that the cytotoxicity is an artifact of the compound's structure rather than its intended target engagement.

Materials Required:
  • Cell line of interest (e.g., HepG2 or HEK293T)

  • N-acetylcysteine (NAC) stock (100 mM in PBS, pH adjusted to 7.4)

  • Dicoumarol stock (10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Step-by-Step Methodology:
  • Cell Seeding: Seed cells in a solid white opaque 96-well plate at a density of 10,000 cells/well in 90 µL of complete media. Incubate overnight at 37°C, 5% CO₂ to allow for attachment.

  • Pre-treatment (Diagnostic Phase):

    • Group A (Vehicle Control): Add 10 µL of media.

    • Group B (ROS Rescue): Add 10 µL of NAC (Final concentration: 5 mM).

    • Group C (NQO1 Rescue): Add 10 µL of Dicoumarol (Final concentration: 20 µM).

    • Incubate the plate for 1 hour at 37°C to allow intracellular accumulation of the mitigators.

  • Compound Dosing: Prepare a 10-point serial dilution of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (ranging from 0.1 µM to 100 µM) at 10x concentration in media (ensure final DMSO concentration remains ≤ 0.5%). Spike 11 µL of the compound into the respective wells.

  • Incubation: Incubate the plates for 24 to 48 hours. (Pro-tip: If your facility has a hypoxia chamber, running a parallel plate at 2% O₂ will definitively prove if oxygen-dependent redox cycling is occurring).

  • Viability Readout: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Record luminescence. Plot dose-response curves. A rightward shift in the IC₅₀ for Groups B or C validates that the baseline cytotoxicity is driven by the nitro/benzodioxole liabilities.

AssayWorkflow Step1 Seed Cells (96/384-well) Step2 Pre-treat 1h (NAC / Dicoumarol) Step1->Step2 Step3 Dose Compound (Serial Dilution) Step2->Step3 Step4 Incubate 24-48h (37°C, 5% CO2) Step3->Step4 Step5 Viability Readout (CellTiter-Glo) Step4->Step5

Step-by-step workflow for the cytotoxicity mitigation and viability rescue assay.

References

  • Source: MDPI (International Journal of Molecular Sciences)
  • Title: Technical Support Center: Addressing Cytotoxicity of Nitro Compounds in Mammalian Cells Source: BenchChem URL
  • Source: PubMed (Toxicology and Applied Pharmacology)
  • Source: PubMed (Cell Death Discovery)

Sources

Troubleshooting

Technical Support Center: Stability and Degradation of N-(2,2-Difluoro-6-nitro-1,3-benzodioxol-5-yl)acetamide

Welcome to the technical support guide for N-(2,2-Difluoro-6-nitro-1,3-benzodioxol-5-yl)acetamide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N-(2,2-Difluoro-6-nitro-1,3-benzodioxol-5-yl)acetamide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on investigating the degradation pathways of this molecule. Given the specific combination of functional groups, this guide synthesizes established chemical principles to anticipate degradation patterns, troubleshoot experimental challenges, and design robust stability studies.

Part 1: Molecule Overview and Predicted Stability Hotspots

N-(2,2-Difluoro-6-nitro-1,3-benzodioxol-5-yl)acetamide is a complex aromatic compound featuring several functional groups that can influence its stability. Understanding these is the first step in designing a comprehensive degradation study.

  • Amide Linkage: Amide bonds are susceptible to hydrolysis, a common degradation pathway for many pharmaceuticals.[1][2][3] This reaction is typically catalyzed by acidic or basic conditions.[1][4]

  • Nitroaromatic System: The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation.[5] However, the nitro group itself can be a site for reduction, potentially forming amino or hydroxylamino derivatives.[6]

  • Difluorobenzodioxole Ring: This moiety is generally stable, but the fluorine atoms can influence the electronic properties of the aromatic ring. While C-F bonds are strong, microbial degradation studies on similar structures have shown that defluorination is possible under certain biological conditions.[7][8] The benzodioxole ring itself can be a target for oxidative attack, particularly under photolytic stress.

The primary predicted degradation "hotspots" are the amide bond (hydrolysis) and the nitro group (reduction). The aromatic ring system may also be susceptible to photolytic or strong oxidative degradation.

Part 2: Frequently Asked Questions & Troubleshooting Forced Degradation Studies

Forced degradation or stress testing is essential for determining the intrinsic stability of a molecule by establishing its degradation pathways and identifying potential degradation products.[9][10]

Hydrolytic Degradation

Q: I need to set up a hydrolytic degradation study. What conditions should I start with?

A: Start with a range of pH conditions to cover acidic, neutral, and basic environments. A typical starting point would be:

  • Acidic: 0.1 M HCl, heated at 60-80°C.

  • Neutral: Purified water, heated at 60-80°C.

  • Basic: 0.1 M NaOH, at room temperature initially, as base-catalyzed hydrolysis is often rapid.

Troubleshooting Tip: Amides can be resistant to hydrolysis.[4] If you see no degradation after 24 hours in heated acidic or neutral conditions, consider increasing the temperature or extending the study duration. For basic hydrolysis, if the reaction is too fast at room temperature, conduct the experiment at a lower temperature (e.g., 4°C) to slow it down for better kinetic monitoring.

Q: What is the primary degradation product I should expect from hydrolysis?

A: The most probable degradation pathway is the cleavage of the amide bond.[1][3] This will result in the formation of two primary degradants: acetic acid and 5-amino-2,2-difluoro-6-nitro-1,3-benzodioxole.

Proposed Hydrolytic Degradation Pathway

G parent N-(2,2-Difluoro-6-nitro-1,3-benzodioxol-5-yl)acetamide product1 5-Amino-2,2-difluoro-6-nitro-1,3-benzodioxole parent->product1 Acid/Base Hydrolysis (H₂O) product2 Acetic Acid parent->product2 Acid/Base Hydrolysis (H₂O)

Caption: Predicted hydrolytic cleavage of the amide bond.

Oxidative Degradation

Q: My compound has a nitroaromatic group. Will it be susceptible to oxidation?

A: Nitroaromatic compounds are generally electron-deficient and thus resistant to electrophilic attack and oxidation.[5] However, it is still a mandatory part of stress testing. Use a standard oxidizing agent like 3-30% hydrogen peroxide (H₂O₂) at room temperature.

Troubleshooting Tip: If no degradation is observed, you can gently heat the solution (e.g., to 40-50°C) to accelerate the reaction. Be aware that other parts of the molecule, like the benzodioxole ring, could be susceptible to strong oxidation, potentially leading to ring-opening or hydroxylation. Another potential, though less common, pathway under strong oxidative conditions could be the oxidation of the methyl group of the acetamide moiety to a carboxylic acid, if hydrolysis does not occur first.

Q: What are the potential products of oxidative degradation?

A: While the nitroaromatic core is stable, other reactions are possible.

  • N-Oxide formation: The amine nitrogen of the amide could be oxidized.

  • Aromatic Hydroxylation: Although less likely due to the deactivating nitro group, forced conditions could lead to the addition of a hydroxyl group to the aromatic ring.

  • Reduction of the Nitro Group: Paradoxically, some oxidative conditions can lead to reductive pathways. The primary product to look for would be the corresponding amino compound, 5-acetamido-2,2-difluoro-1,3-benzodioxol.

Proposed Oxidative/Reductive Degradation Pathways

G parent N-(2,2-Difluoro-6-nitro-1,3-benzodioxol-5-yl)acetamide product_reduction N-(6-Amino-2,2-difluoro-1,3-benzodioxol-5-yl)acetamide parent->product_reduction Reduction (e.g., Na₂S₂O₄ or catalytic hydrogenation) product_hydroxylation Hydroxylated Parent Compound parent->product_hydroxylation Oxidation (H₂O₂)

Caption: Potential reduction and oxidation pathways.

Photolytic Degradation

Q: How do I perform a photostability study, and what should I look out for?

A: Expose a solution of your compound and a solid sample to light stress as per ICH Q1B guidelines, which typically specify an exposure of not less than 1.2 million lux hours and 200 watt hours per square meter.[11] Run a dark control in parallel to differentiate between photolytic and thermal degradation.

Troubleshooting Tip: Nitroaromatic compounds are known photosensitive groups.[11] Degradation could be significant. If the solution color changes (e.g., turns yellow or brown), it's a strong indicator of degradation, possibly due to the formation of complex photoproducts or polymers. The benzodioxole moiety may also contribute to photosensitivity.

Q: What are the likely photolytic degradation products?

A: Photodegradation can be complex. Potential pathways include:

  • Nitro to Nitrite Rearrangement: The nitro group can rearrange to a nitrite ester, which can then lead to further products.

  • Reduction of the Nitro Group: Similar to oxidative stress, photoreduction can occur, forming the corresponding amine.

  • Ring Cleavage: High-energy UV light can potentially lead to the cleavage of the benzodioxole or aromatic ring, though this is an extreme outcome.

Part 3: Analytical Method Development & Troubleshooting

A validated, stability-indicating analytical method is crucial for separating the parent compound from all potential degradation products.[2][9] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[12][13]

Q: What would be a good starting point for an HPLC method for this compound?

A:

  • Column: A C18 column is a versatile and robust choice for a molecule with this polarity.

  • Mobile Phase: Start with a gradient elution using a buffered aqueous phase (e.g., 0.1% formic acid or ammonium acetate in water) and an organic modifier (acetonitrile or methanol). A gradient is recommended to ensure the elution of both the relatively polar parent compound and potentially more or less polar degradants.

  • Detection: A photodiode array (PDA) detector is ideal as it can monitor at multiple wavelengths, helping to identify peaks and assess peak purity.

Q: I'm seeing new peaks in my chromatogram after a stress study. How do I identify them?

A: This is the primary goal of the study. The best approach is to use Liquid Chromatography-Mass Spectrometry (LC-MS).[2][13]

  • Determine Molecular Weight: LC-MS will provide the mass-to-charge ratio (m/z) of the new peaks.

  • Compare with Predictions: Check if the observed molecular weights match the predicted degradants from hydrolysis (amine product) or reduction (amino product).

  • Fragmentation Analysis: Tandem MS (MS/MS) can be used to fragment the degradant ions, providing structural information to confirm the identity.

Troubleshooting Tip: If you are having trouble with mass balance (i.e., the sum of the parent compound and all degradants does not equal the initial amount), consider the following:

  • Non-UV Active Degradants: Some degradation products, like acetic acid, may not have a UV chromophore and will be invisible to a PDA detector.

  • Insoluble Degradants: Degradation products may have precipitated out of solution.

  • Volatile Degradants: Some products may be volatile and lost during the experiment.

Summary of Predicted Degradation Products

Stress ConditionPredicted Primary Degradation Product(s)Key Analytical Consideration
Acid/Base Hydrolysis 5-Amino-2,2-difluoro-6-nitro-1,3-benzodioxoleLook for a significant change in retention time due to the loss of the acetyl group.
Oxidation (H₂O₂) N-(6-Amino-2,2-difluoro-1,3-benzodioxol-5-yl)acetamide (via reduction) or hydroxylated species.Use LC-MS to detect mass shifts corresponding to reduction (-NO₂ to -NH₂) or oxidation (+O).
Photolysis (Light) Complex mixture possible. N-(6-Amino-2,2-difluoro-1,3-benzodioxol-5-yl)acetamide is a likely product.Monitor for color changes in the solution. Use a PDA detector to check for changes in UV spectra of new peaks.
Thermal (Heat) Likely to accelerate hydrolysis if moisture is present.Ensure a dry heat study is truly dry to isolate thermal from hydrolytic effects.

Experimental Workflow for Forced Degradation Analysis

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_conclusion Conclusion prep Prepare Stock Solution of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide acid Acid Hydrolysis (0.1M HCl, 80°C) prep->acid base Base Hydrolysis (0.1M NaOH, RT) prep->base ox Oxidation (30% H₂O₂, RT) prep->ox photo Photolysis (ICH Q1B) prep->photo thermal Thermal (80°C, Dry) prep->thermal hplc HPLC-PDA Analysis (Quantify Degradation) acid->hplc base->hplc ox->hplc photo->hplc thermal->hplc lcms LC-MS/MS Analysis (Identify Degradants) hplc->lcms If unknown peaks > threshold method Confirm Stability-Indicating Method hplc->method pathway Elucidate Degradation Pathways lcms->pathway pathway->method

Caption: General workflow for a forced degradation study.

This guide provides a foundational framework for investigating the degradation of N-(2,2-Difluoro-6-nitro-1,3-benzodioxol-5-yl)acetamide. The key to a successful study is a systematic approach, careful observation, and the use of powerful analytical tools like LC-MS to unambiguously identify degradation products.

References

  • SynThink. (n.d.). Degradation Impurities in Pharmaceutical Products: Detection and Minimization. SynThink. Retrieved from [Link]

  • Fiveable. (2025, August 15). Hydrolysis of Amides: Organic Chemistry Study Guide. Fiveable. Retrieved from [Link]

  • BYJU'S. (2022, February 23). Types of Amide Hydrolysis. BYJU'S. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Retrieved from [Link]

  • Pharmaffiliates. (2024, April 4). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmaffiliates. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]

  • Grijpma, D. W., & Pennings, A. J. (1994). Hydrolytic Degradation of Poly(ester amides) Derived from Carbohydrates. Macromolecules, 27(21), 6064-6069. Retrieved from [Link]

  • Allen, C. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. Retrieved from [Link]

  • IntechOpen. (2015, October 14). Bioremediation of Nitroaromatic Compounds. IntechOpen. Retrieved from [Link]

  • Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. Retrieved from [Link]

  • ACS Publications. (2021, July 22). Effect of Electron-Donating Groups on the Electrochemical Degradation of Aromatic Nitro Compounds in Aprotic Media Containing CO2. The Journal of Physical Chemistry C. Retrieved from [Link]

  • Indian Chemical Society. (n.d.). Degradation of Nitro-aromatic Compounds using Fenton's Oxidation. Indian Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathways for nitrobenzene. Aerobic dioxygenation route is... ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, October 29). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. PMC. Retrieved from [Link]

  • Scribd. (n.d.). Forced Degradation Studies Overview. Scribd. Retrieved from [Link]

  • ACS Publications. (2019, September 5). Photodegradation of Fludioxonil and Other Pyrroles: The Importance of Indirect Photodegradation for Understanding Environmental Fate and Photoproduct Formation. Environmental Science & Technology. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Unimolecular Benzodioxole-based Photoinitiators for Free Radical and Cationic Photopolymerization Under LED Light Irradiation. Request PDF. Retrieved from [Link]

  • PubMed. (1995). Biodegradation of nitroaromatic compounds. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Influence of structure of benzodioxole derivatives on photoinitiation efficiency of benzophenone. Photochemical & Photobiological Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, November 16). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. PMC. Retrieved from [Link]

  • ResearchGate. (2021, November 16). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. ResearchGate. Retrieved from [Link]

  • MDPI. (2022, July 26). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. MDPI. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. ResearchGate. Retrieved from [Link]

  • ChemRxiv. (n.d.). Assessing the activity of benzodioxol, phenol and aniline derivatives as radical trapping antioxidants that inhibit ferroptosis. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD) oxidation by... ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof. Google Patents.

Sources

Optimization

Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide

Welcome to the technical support center for N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth strate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth strategies for identifying and mitigating potential off-target effects of this and other novel small molecule inhibitors. Given that N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide is a compound without extensively characterized biological targets, this guide will focus on foundational principles and robust experimental approaches to ensure the validity and specificity of your research findings.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?
Q2: The specific biological target of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide is not well-documented. How does this impact my experimental design?

Working with a novel compound with an uncharacterized target profile requires a rigorous and multi-faceted validation strategy. Your experimental design should prioritize not only identifying the primary target but also systematically ruling out potential off-target interactions. This involves a combination of computational prediction, broad-spectrum screening, and targeted biochemical and cell-based assays.

Q3: What are the initial steps I should take to proactively assess the potential for off-target effects with a new compound like this?

A proactive approach is crucial. Here are some recommended initial steps:

  • Computational Profiling: Utilize in silico tools to predict potential off-target interactions.[5] These methods compare the structure of your compound to libraries of known ligands for a wide range of proteins, providing a list of potential off-targets that can be experimentally validated.[5]

  • Broad-Spectrum Kinase and GPCR Screening: Many off-target effects are mediated by kinases and G-protein coupled receptors (GPCRs). Submitting your compound to a commercial service for broad-spectrum screening against panels of these proteins can provide a rapid assessment of its selectivity.

  • Use the Lowest Effective Concentration: Higher concentrations of a compound are more likely to induce off-target effects.[6] It is critical to perform a dose-response curve to determine the lowest concentration of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide that elicits the desired on-target effect and use this concentration for subsequent experiments.[6]

Q4: My cells are exhibiting unexpected toxicity after treatment. How can I determine if this is an on-target or off-target effect?

High cytotoxicity can be a result of either on-target or off-target effects.[2][4] To distinguish between these possibilities, consider the following:

  • Dose-Response Cytotoxicity Assay: Determine the concentration of the compound that causes 50% cell death (CC50) and compare it to the concentration required for the desired biological effect (EC50 or IC50). A large therapeutic window (a high CC50/EC50 ratio) is desirable.

  • Target Expression Profiling: Test the compound in multiple cell lines with varying expression levels of the intended target. If toxicity is observed in a cell line that does not express the target, it is a strong indication of an off-target effect.[6]

  • Rescue Experiments: If possible, overexpressing the target protein might rescue the cells from on-target toxicity. Conversely, if the toxicity persists, it is likely due to off-target effects.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting scenarios and step-by-step protocols to address common challenges encountered when working with novel inhibitors.

Scenario 1: Inconsistent or Unexpected Phenotypic Results

You observe a cellular phenotype after treatment with N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide, but the results are variable between experiments or not what you predicted based on the hypothesized target.

Potential Cause: The observed phenotype may be due to an off-target effect, or a combination of on- and off-target effects.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent phenotypes.

Protocol 1: Validating On-Target Engagement using the Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to directly assess if your compound is binding to its intended target within intact cells.[6] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Grow your cells of interest to 80-90% confluency. Treat the cells with N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide at various concentrations, including a vehicle control (e.g., DMSO).

  • Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.

  • Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for your target protein.

  • Data Analysis: Quantify the band intensities and plot the amount of soluble target protein as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Scenario 2: High Background Signal or Non-Specific Effects in Assays

You are observing a high background signal or other non-specific effects in your biochemical or cell-based assays, making it difficult to interpret your data.

Potential Cause: The compound may be non-specifically interacting with assay components or exhibiting promiscuous binding at high concentrations.

Troubleshooting Strategies:

Problem Potential Cause Recommended Solution
High background in biochemical assaysCompound promiscuity, aggregation, or interference with detection reagents.1. Include appropriate vehicle controls.[6]2. Perform counter-screens without the target protein to identify non-specific inhibition.3. Test the compound in orthogonal assays with different detection methods.
Non-specific cellular effectsOff-target effects, general cytotoxicity.1. Titrate the compound to the lowest effective concentration.[6]2. Use a structurally similar inactive control compound.[6]3. Standardize cell passage number and culture conditions.[6]
Protocol 2: Dose-Response Analysis to Determine On-Target vs. Off-Target IC50 Values

This protocol allows you to quantify the potency of your compound for both its intended target and a known or suspected off-target. A significant difference in the IC50 values is a good indicator of selectivity.

Step-by-Step Methodology:

  • Assay Setup: Prepare two separate assays: one to measure the activity of your intended target and another to measure the activity of the suspected off-target protein.

  • Compound Dilution Series: Prepare a serial dilution of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide.

  • Treatment: Add the compound dilutions to both assays and incubate for a predetermined time.

  • Activity Measurement: Measure the activity of the on-target and off-target proteins.

  • Data Analysis: Plot the percentage of inhibition versus the log of the compound concentration for both targets. Fit the data to a dose-response curve to determine the IC50 value for each.

Caption: Workflow for comparing on- and off-target IC50 values.

Part 3: The Broader Context - Insights from Benzodioxole and Nitro-Containing Compounds

The chemical structure of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide contains moieties that are known to have diverse biological activities, which can provide clues to its potential on- and off-target effects.

  • Benzodioxole Derivatives: Compounds containing the 1,3-benzodioxole scaffold have been reported to exhibit a wide range of biological activities, including anti-tumor, anti-hyperlipidemia, and antioxidative effects.[7][8] Some benzodioxole derivatives are also known to inhibit enzymes.[7]

  • Nitro-Containing Compounds: The nitro group is a common functional group in biologically active compounds, including antibiotics, antifungals, and antitumor agents.[9][10] Nitroaromatic compounds can be metabolically reduced to reactive intermediates that can interact with cellular macromolecules.

The presence of these functional groups suggests that N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide could potentially interact with a variety of biological targets. Therefore, a comprehensive approach to characterizing its activity and selectivity is essential.

References

  • Technical Support Center: Minimizing Off-Target Effects of Novel Small Molecule Inhibitors - Benchchem. (URL: )
  • How can off-target effects of drugs be minimised?
  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC - NIH. (URL: [Link])

  • The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor - PMC. (URL: [Link])

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (URL: [Link])

  • State-of-the-art strategies for targeting protein–protein interactions by small-molecule inhibitors - Chemical Society Reviews (RSC Publishing). (URL: [Link])

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - MDPI. (URL: [Link])

  • Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (URL: [Link])

  • Validation guidelines for drug-target prediction methods. (URL: [Link])

  • Structures of Benzodioxole derivatives that have biological activities - ResearchGate. (URL: [Link])

  • On-target and Off-target-based Toxicologic Effects - ResearchGate. (URL: [Link])

  • On-target and off-target-based toxicologic effects - PubMed. (URL: [Link])

  • Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A Systematic Review - MDPI. (URL: [Link])

  • Novel synthesis of biologically active nitro heterocyclic compounds - Semantic Scholar. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide

Welcome to the technical support center for the synthesis of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the multi-step synthesis of this compound. Our focus is on providing practical, experience-driven solutions to common challenges, ensuring the integrity and success of your experimental work.

Overview of the Synthetic Pathway

The synthesis of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general synthetic route involves the formation of the 2,2-difluoro-1,3-benzodioxole core, followed by electrophilic aromatic substitution and functional group manipulations.

Synthetic_Pathway cluster_acetylation_first A 1,3-Benzodioxole B 2,2-Dichloro-1,3-benzodioxole A->B Chlorination C 2,2-Difluoro-1,3-benzodioxole B->C Fluorination E N-(2,2-Difluoro-1,3-benzodioxol-5-yl)acetamide D 5-Amino-2,2-difluoro-1,3-benzodioxole D->E Acetylation F N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide E->F Nitration

Caption: Proposed synthetic pathway for N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Step 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole

The formation of the difluorobenzodioxole ring is a critical step that can be challenging.

Issue Potential Cause(s) Troubleshooting & Optimization
Low or No Yield of 2,2-Difluoro-1,3-benzodioxole 1. Incomplete chlorination of 1,3-benzodioxole. 2. Inefficient fluorine exchange reaction.[1] 3. Degradation of starting material or product.1. Chlorination: Ensure the use of a suitable radical initiator and monitor the reaction progress by GC-MS to confirm the complete conversion of 1,3-benzodioxole to the dichloro-intermediate.[2] 2. Fluorination: Use a potent fluorinating agent like potassium fluoride with a phase-transfer catalyst or hydrogen fluoride under controlled temperature conditions.[1][2] Ensure all reagents are anhydrous, as moisture can significantly impact the efficiency of many fluorinating agents. 3. Reaction Conditions: Maintain the recommended temperature for both chlorination and fluorination steps to avoid side reactions and product decomposition.
Difficult Purification The boiling point of the product may be close to that of the solvent or byproducts, making distillation challenging.[2]Select a solvent with a significantly different boiling point from the product. Consider vacuum distillation for temperature-sensitive compounds. Column chromatography can be an effective alternative for purification.
Step 2: Nitration of the Benzodioxole Ring

The introduction of the nitro group is a key step that determines the regioselectivity of the final product.

Issue Potential Cause(s) Troubleshooting & Optimization
Low Yield or No Reaction 1. The benzodioxole ring is deactivated towards electrophilic aromatic substitution. 2. The nitrating agent is not sufficiently strong.[3] 3. The reaction temperature is too low.1. Activating Groups: The acetamido group is an ortho, para-director and an activating group. Nitrating after acetylation of the amino group is the preferred route. 2. Nitrating Agent: Use a stronger nitrating agent, such as a mixture of fuming nitric acid and sulfuric acid, or iron(III) nitrate.[4] 3. Temperature Control: Cautiously increase the reaction temperature while monitoring for side product formation. Nitration reactions are often exothermic and require careful temperature management.[3]
Formation of Multiple Isomers Competing directing effects of the substituents on the aromatic ring.[3]The acetamido group will direct the incoming nitro group to the ortho and para positions. The difluorobenzodioxole moiety's electronic effects will also play a role. Lowering the reaction temperature can sometimes improve regioselectivity.[3]
Runaway Reaction Nitration reactions are highly exothermic and can become uncontrollable if the addition of reagents is too fast or cooling is inadequate.Add the nitrating agent slowly and in portions, while maintaining a low reaction temperature with an ice or dry ice/acetone bath. Ensure efficient stirring to dissipate heat.

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Q1 -> Sol_2 [label="No"];
Sol_1 -> Q2;
Q2 -> Q3 [label="Yes"];
Q2 -> Sol_3 [label="No"];
Q3 -> End [label="Yes"];
Q3 -> Sol_4 [label="No"];

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Caption: Decision tree for troubleshooting low yields in the nitration step.

Step 3: Acetylation of 5-Amino-2,2-difluoro-1,3-benzodioxole

The final acetylation step is generally high-yielding but can present some challenges.

Issue Potential Cause(s) Troubleshooting & Optimization
Incomplete Reaction 1. Insufficient amount of acetylating agent. 2. The reaction time is too short. 3. The presence of moisture.1. Stoichiometry: Use a slight excess of the acetylating agent (e.g., acetyl chloride or acetic anhydride). 2. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting amine.[5] 3. Anhydrous Conditions: While not as critical as for Grignard reactions, ensuring anhydrous conditions can improve the efficiency of the acetylation.
Formation of Di-acetylated Product The reaction conditions are too harsh, leading to the acetylation of the amide nitrogen.Use milder acetylating conditions, such as acetic anhydride with a catalytic amount of acid or base, at room temperature. Avoid excessively high temperatures and prolonged reaction times.
Difficult Product Isolation The product may be soluble in the aqueous phase during workup.After quenching the reaction, ensure the pH is adjusted to neutral or slightly basic before extraction with an organic solvent. Use brine to wash the organic layer to reduce the solubility of the product in any remaining aqueous phase.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best order of functional group transformations for this synthesis?

A: The recommended sequence is the formation of the 2,2-difluoro-1,3-benzodioxole core, followed by amination (or reduction of a nitro group), then acetylation, and finally nitration. The acetamido group is an ortho, para-director and activates the ring towards electrophilic aromatic substitution, which is crucial for the final nitration step.

Q2: How can I confirm the identity and purity of the intermediate and final products?

A: A combination of analytical techniques should be used. 1H NMR, 13C NMR, and 19F NMR spectroscopy are invaluable for structural elucidation. Mass spectrometry (MS) will confirm the molecular weight. High-Performance Liquid Chromatography (HPLC) is recommended for assessing purity.

Q3: What are the key safety precautions to consider during this synthesis?

A: Several steps in this synthesis involve hazardous reagents and reactions:

  • Chlorination: Chlorine gas is highly toxic and corrosive. This step should be performed in a well-ventilated fume hood.

  • Fluorination: Hydrogen fluoride is extremely corrosive and toxic. Appropriate personal protective equipment (PPE), including specialized gloves and a face shield, is mandatory.

  • Nitration: Nitration reactions are highly exothermic and can be explosive if not controlled properly.[3] Use an ice bath to control the temperature and add the nitrating agent slowly.

Q4: My nitration step is producing a mixture of isomers. How can I improve the regioselectivity?

A: The formation of isomers is often due to the competing directing effects of the substituents on the aromatic ring.[3] To improve regioselectivity, consider the following:

  • Lowering the Reaction Temperature: This can favor the formation of the thermodynamically more stable isomer.[3]

  • Choice of Nitrating Agent: Different nitrating agents can exhibit different selectivities. Experiment with milder nitrating agents if harsh conditions are leading to a loss of selectivity.

  • Solvent Effects: The polarity of the solvent can influence the regiochemical outcome of the reaction.

Q5: What are the best practices for scaling up this synthesis from milligram to gram scale?

A: When scaling up, consider the following:

  • Heat Transfer: Exothermic reactions like nitration will generate significantly more heat on a larger scale. Ensure the reaction vessel is adequately cooled and that stirring is efficient to maintain a uniform temperature.

  • Reagent Addition: The rate of addition of reagents should be carefully controlled to prevent a rapid exotherm.

  • Workup and Purification: The volumes of solvents for extraction and purification will increase. Ensure you have appropriately sized equipment. For purification, column chromatography may become less practical, and recrystallization or distillation might be more suitable methods.

References

  • Google Patents. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.
  • Google Patents. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole.
  • Organic Syntheses Procedure. Retrieved from [Link]

  • Preprints.org. N-(3,6-dimethoxy-2- nitrophenyl)acetamide. Retrieved from [Link]

  • The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Evaluation of Novel Nitroaromatic Compounds: A Comparative Analysis Featuring N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide

Introduction: The Double-Edged Sword of the Nitroaromatic Moiety Nitroaromatic compounds represent a vast and enduring class of molecules in medicinal chemistry and drug development.[1] Characterized by one or more nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Double-Edged Sword of the Nitroaromatic Moiety

Nitroaromatic compounds represent a vast and enduring class of molecules in medicinal chemistry and drug development.[1] Characterized by one or more nitro (–NO₂) groups attached to an aromatic ring, their utility spans a wide spectrum of therapeutic areas, including antibacterial, antiprotozoal, anticancer, and anti-inflammatory applications.[2][3] The potent biological activity of these compounds is intrinsically linked to the strong electron-withdrawing nature of the nitro group.[4][5] This property is central to their primary mechanism of action: reductive bioactivation.[1][6]

However, this same chemical reactivity is responsible for the significant toxicity concerns, such as mutagenicity and genotoxicity, that have historically plagued this class of drugs.[4][7] The bioactivation process, often mediated by nitroreductase (NTR) enzymes, can lead to the formation of highly reactive intermediates—nitroso and hydroxylamine species—that can indiscriminately damage cellular macromolecules like DNA.[8][9]

This guide provides a comprehensive framework for researchers and drug development professionals to evaluate novel nitroaromatic compounds. We will use the specific, yet under-characterized, molecule N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (CAS: 1736-66-9) as a central case study.[10][11] By dissecting its structural features, we can form a predictive hypothesis of its potential performance and outline the critical experiments required for its validation. This analysis will be contextualized by comparing it to well-established nitroaromatic drugs, providing the necessary benchmarks for a thorough evaluation.

Structural Dissection and Predictive Analysis: N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide

Before embarking on experimental validation, a rigorous analysis of a compound's structure provides critical insights into its likely behavior.

  • The Nitro Group (–NO₂): This is the quintessential pharmacophore, designating the compound as a probable prodrug requiring reductive activation to exert its biological effect.[12] Its position on the benzodioxole ring will influence its reduction potential and subsequent reactivity.

  • The Benzodioxole Core: This heterocyclic moiety is a common scaffold in medicinal chemistry. Its electronic properties modulate the reactivity of the attached nitro group.

  • The Gem-Difluoro Group (–CF₂–): The incorporation of fluorine is a cornerstone of modern drug design. The 2,2-difluoro substitution on the methylene bridge of the benzodioxole is a key feature. This modification is often employed to block metabolic oxidation at that position, a common liability for simple methylenedioxy groups. This suggests a design focused on enhancing metabolic stability and potentially altering the compound's pharmacokinetic profile.

  • The Acetamide Group (–NHCOCH₃): This group influences the compound's polarity, solubility, and potential for hydrogen bonding. It also provides a synthetic handle for further derivatization.

Hypothesis: The structure of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide suggests it is a prodrug designed for improved metabolic stability compared to non-fluorinated analogues. Its biological activity will be dependent on the reductive metabolism of its nitro group. The key challenge, as with all nitroaromatics, will be balancing therapeutic efficacy with potential mechanism-based toxicity.

A Framework for Experimental Evaluation

To systematically evaluate a novel nitroaromatic compound, a tiered experimental approach is necessary. The following workflow provides a logical progression from initial screening to more complex biological characterization.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Mechanistic & Safety Assessment cluster_2 Phase 3: Advanced Studies synthesis Compound Synthesis & QC cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity Test Compound antimicrobial Antimicrobial Screening (e.g., MIC Assay) synthesis->antimicrobial Test Compound nitroreductase Nitroreductase Metabolism Assay cytotoxicity->nitroreductase Prioritize Hits antimicrobial->nitroreductase Prioritize Hits stability Metabolic Stability (Microsomes, Hepatocytes) nitroreductase->stability Confirm Mechanism mutagenicity Mutagenicity (e.g., Ames Test) stability->mutagenicity Assess Safety Profile ros Reactive Oxygen Species (ROS) Generation Assay mutagenicity->ros Investigate Toxicity Mechanism animal In Vivo Efficacy & PK/PD Modeling ros->animal Candidate Selection

Caption: General experimental workflow for the evaluation of a novel nitroaromatic compound.

Core Mechanisms: The Bioactivation of Nitroaromatics

The biological activity and toxicity of most nitroaromatic drugs are initiated by the enzymatic reduction of the nitro group. This process can follow two main pathways, catalyzed by Type I (oxygen-insensitive) or Type II (oxygen-sensitive) nitroreductases.[6][9]

G ArNO2 Nitroaromatic (Ar-NO₂) Parent Drug ArNO2_radical Nitro Anion Radical (Ar-NO₂⁻) ArNO2->ArNO2_radical +1e⁻ (Type II NTR) ArNO Nitroso Intermediate (Ar-NO) ArNO2->ArNO +2e⁻ (Type I NTR) ArNO2_radical->ArNO2 Futile Cycling O2_superoxide Superoxide (O₂⁻) + Oxidative Stress ArNO2_radical->O2_superoxide O₂ ArNHOH Hydroxylamine (Ar-NHOH) (Cytotoxic/Mutagenic) ArNO->ArNHOH +2e⁻ (Type I NTR) ArNH2 Amino Metabolite (Ar-NH₂) (Inactive) ArNHOH->ArNH2 +2e⁻ DNA_adducts DNA/Protein Adducts ArNHOH->DNA_adducts O2 O₂ O2_superoxide->ArNO2

Caption: Reductive bioactivation pathways for nitroaromatic compounds.

The Type I pathway involves a two-electron reduction, sequentially forming the nitroso and then the highly reactive hydroxylamine species, which is often the ultimate cytotoxic agent.[8] The Type II pathway involves a single-electron transfer to form a nitro anion radical. In aerobic environments, this radical can be re-oxidized by molecular oxygen, creating a futile cycle that generates superoxide anions and leads to oxidative stress.[13]

Comparative Benchmarking: Performance of Established Nitroaromatics

To properly interpret experimental data for a new compound, it must be compared against established benchmarks. The table below summarizes key performance data for representative nitroaromatic drugs.

Parameter N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide Metronidazole (Antibacterial/Antiprotozoal)Nimesulide (Anti-inflammatory)Nifurtimox (Antiprotozoal)
Primary Mechanism Reductive Bioactivation (Predicted)Reductive Bioactivation, DNA DamageCOX-2 InhibitionReductive Bioactivation, Oxidative Stress
Therapeutic Target UnknownAnaerobic Bacteria & ProtozoaCyclooxygenase-2 (COX-2)Trypanosoma cruzi
Typical IC₅₀ / MIC Data Not Available0.5-8 µg/mL (vs. H. pylori)~0.1 µM (COX-2)~5-10 µM (vs. T. cruzi)
Metabolic Stability (t½, HLM) Data Not AvailableModerateLow to ModerateLow
Key Toxicity Concern Mutagenicity (Predicted)Neurotoxicity, MutagenicityHepatotoxicityGenotoxicity, Neurotoxicity
Ames Test Result Data Not AvailablePositive (in specific strains)NegativePositive

Data compiled from various sources for illustrative purposes. HLM = Human Liver Microsomes.

Essential Experimental Protocols

The following are standardized, self-validating protocols crucial for the initial characterization of any novel nitroaromatic compound.

Protocol 1: Cell Viability Assessment via MTT Assay

Causality: This assay quantifies the cytotoxic effect of a compound. It measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. A decrease in formazan production is directly proportional to the number of viable cells, providing an IC₅₀ (half-maximal inhibitory concentration) value.

Methodology:

  • Cell Seeding: Plate mammalian (e.g., HepG2 for general toxicity) or cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 100 µM to 0.1 µM) in cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Bacterial Nitroreductase (NTR) Activity Assay

Causality: This protocol determines if the compound is a substrate for nitroreductase enzymes, confirming the primary mechanism of bioactivation. It follows the consumption of the enzyme's cofactor, NADPH, which can be monitored spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare stock solutions of NADPH (10 mM), the test compound (10 mM in DMSO), and purified bacterial nitroreductase (e.g., E. coli NfsB, 1 mg/mL).

  • Reaction Setup: In a 96-well UV-transparent plate, set up the following reaction mixture (100 µL total volume):

    • 85 µL Reaction Buffer

    • 5 µL NADPH solution (final concentration: 500 µM)

    • 5 µL Test Compound solution (final concentration: 500 µM)

  • Control Wells:

    • No Enzyme Control: Replace enzyme with buffer to measure non-enzymatic NADPH oxidation.

    • No Substrate Control: Replace test compound with DMSO to measure basal enzyme activity.

  • Initiation and Measurement: Initiate the reaction by adding 5 µL of the NTR enzyme solution. Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Kinetic Reading: Monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) every 30 seconds for 10-15 minutes.

  • Analysis: Calculate the rate of NADPH consumption (using the Beer-Lambert law, ε₃₄₀ for NADPH = 6.22 mM⁻¹cm⁻¹) for the test reaction and subtract the rates from the control wells. A significant increase in NADPH consumption in the presence of the compound indicates it is an NTR substrate.

Protocol 3: Ames Test for Mutagenicity

Causality: The Ames test is a gold-standard assay to assess the mutagenic potential of a chemical.[2] It uses several strains of Salmonella typhimurium with mutations in the gene required to synthesize the amino acid histidine. The assay measures the ability of a test compound to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium. The inclusion of a liver extract (S9 fraction) is critical, as it simulates mammalian metabolism and can convert a non-mutagenic parent compound into a mutagenic metabolite.

Methodology:

  • Strain Selection: Use standard Ames tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).

  • Metabolic Activation: Prepare two sets of experiments for each strain: one with and one without the S9 metabolic activation mix.

  • Plate Incorporation Assay:

    • To a test tube, add 0.1 mL of an overnight culture of the tester strain, 0.1 mL of the test compound at various concentrations, and 0.5 mL of the S9 mix or buffer.

    • Incubate briefly at 37°C.

    • Add 2 mL of molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions).

    • Vortex gently and pour the mixture onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his⁺) on each plate.

  • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control plates. A positive control (e.g., 2-nitrofluorene) must be included to validate the assay.

Conclusion and Future Outlook

The study of nitroaromatic compounds is a lesson in balancing risk and reward. Their proven efficacy in treating challenging diseases makes them an indispensable part of the pharmacopeia.[1][4] However, their development is shadowed by inherent toxicity risks linked directly to their mechanism of action.[7][13]

For a novel agent like N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide , a predictive analysis of its structure provides a logical starting point. The inclusion of a gem-difluoro moiety is a rational design strategy to enhance metabolic stability, a critical parameter for any drug candidate. The path forward requires a disciplined, systematic application of the experimental framework outlined in this guide. By rigorously assessing its cytotoxicity, confirming its bioactivation mechanism via nitroreductases, and critically evaluating its mutagenic potential with the Ames test, researchers can build a comprehensive profile of this molecule.

Only through such a thorough, evidence-based approach can the potential of new nitroaromatic candidates be safely and effectively realized, continuing the legacy of this potent, albeit challenging, class of therapeutic agents.

References

  • Abreu, P. A., et al. (2024). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. [Link][1][2]

  • Miseviciene, L., et al. (2008). Cytotoxicity of nitroaromatic explosives and their biodegradation products in mice splenocytes: implications for their immunotoxicity. PubMed. [Link][13]

  • Gooch, J. W., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry. [Link][14]

  • Abreu, P. A., et al. (2025). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. [Link]

  • Miller, M. J., & Le, P. H. (2021). Nitroaromatic Antibiotics. MDPI. [Link][4]

  • Miller, M. J., & Le, P. H. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC. [Link][6]

  • Maleev, V. I., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link][3]

  • Toropov, A. P., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. MDPI. [Link]

  • NextSDS. N-(2,2-Difluoro-6-nitro-benzo[1][14]dioxol-5-yl)acetamide. [Link][15]

  • Ju, K.-S., & Parales, R. E. (2015). Bioremediation of Nitroaromatic Compounds. IntechOpen. [Link][7]

  • Koder, R. L., & Miller, A.-F. (2018). Mechanism of Two-/Four-Electron Reduction of Nitroaromatics by Oxygen-Insensitive Nitroreductases: The Role of a Non-Enzymatic Reduction Step. MDPI. [Link][8]

  • HFC14620. N-(2,2-Difluoro-6-iodobenzo[d][1][14]dioxol-5-yl)acetamide: Advanced Chemical Compound. [Link]

  • Pharmaffiliates. N-(2,2-Difluoro-6-nitro-benzo[1][14]dioxol-5-yl)acetamide. [Link][11]

  • Preobrazhenskaya, E. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. [Link][9]

  • Stella, V. J. (2023). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. [Link][12]

Sources

Comparative

Preclinical In Vivo Efficacy Validation of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide: A Comparative Guide for CFTR Modulator Development

Target Audience: Preclinical Researchers, Medicinal Chemists, and Translational Scientists in Respiratory Therapeutics. Executive Summary & Mechanistic Rationale The development of Cystic Fibrosis Transmembrane Conductan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Medicinal Chemists, and Translational Scientists in Respiratory Therapeutics.

Executive Summary & Mechanistic Rationale

The development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators has fundamentally shifted the treatment paradigm for Cystic Fibrosis (CF). The F508del mutation—present in approximately 82% of the CF population—causes severe protein misfolding, leading to premature proteasomal degradation and a lack of functional chloride channels at the apical plasma membrane[1].

First-generation Class 1 correctors, such as Lumacaftor (VX-809), utilize a core 2,2-difluoro-1,3-benzodioxole moiety to stabilize the NBD1-MSD1 interface. However, Lumacaftor only partially rescues F508del-CFTR processing, achieving roughly 15% of wild-type chloride transport in vitro and demonstrating limited clinical efficacy when used as a monotherapy[2].

N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (DFNBA) is a novel, next-generation corrector candidate. While it retains the proven difluorobenzodioxole pharmacophore, the addition of an electron-withdrawing nitro group at the 6-position and an acetamide side chain introduces two critical mechanistic advantages:

  • Enhanced Target Affinity: The altered electron density strengthens π−π stacking interactions within the hydrophobic binding pocket of CFTR's transmembrane domain 1 (TMD1).

  • Metabolic Shielding: The nitro substitution sterically and electronically hinders rapid oxidative metabolism by hepatic CYP450 enzymes, theoretically extending the in vivo half-life compared to Lumacaftor and Tezacaftor (VX-661).

This guide provides a comprehensive, self-validating in vivo framework for benchmarking DFNBA against established standard-of-care correctors using murine models of CF.

Pathway & Mechanism of Action

To understand the comparative efficacy of DFNBA, it is essential to map its intervention point within the CFTR biosynthesis pathway. DFNBA acts as a chemical chaperone in the endoplasmic reticulum (ER), shielding the F508del mutation from ER quality control mechanisms and permitting Golgi trafficking[3].

Mechanism A DFNBA (Test Article) B F508del-CFTR (ER Retention) A->B Binds TMD1 C NBD1-MSD1 Stabilization B->C D Evasion of ER Quality Control C->D E Golgi Trafficking D->E F Plasma Membrane Integration E->F

Fig 1: Mechanism of DFNBA-mediated F508del-CFTR folding correction and trafficking.

Experimental Workflow & Self-Validating Protocols

Validating a CFTR corrector requires a multi-tiered approach that links systemic exposure (Pharmacokinetics) to functional ion channel rescue (In Vivo and Ex Vivo efficacy). We utilize the F508del-CFTR homozygous mouse model, which accurately recapitulates the human biosynthetic defect[4].

Workflow cluster_assays In Vivo / Ex Vivo Validation Assays Mice F508del-CFTR Mice Cohort (n=10/group) Dosing Oral Gavage (PO) Dosing: DFNBA vs VX-809 vs VX-661 Mice->Dosing PK Pharmacokinetics (Plasma LC-MS/MS) Dosing->PK Saliva Salivary Secretion Assay (Isoprenaline-stimulated) Dosing->Saliva ICM Intestinal Current Measurement (Ex Vivo Ussing Chamber) Dosing->ICM Data Comparative Efficacy Analysis PK->Data Saliva->Data ICM->Data

Fig 2: Integrated in vivo workflow for benchmarking CFTR corrector efficacy.

Protocol 3.1: In Vivo Salivary Secretion Assay

Causality & Rationale: The murine submandibular gland relies on CFTR for β -adrenergic-stimulated fluid secretion. F508del mice exhibit near-zero secretory rates under β -adrenergic stimulation. Measuring saliva volume provides a rapid, non-lethal, and direct in vivo readout of CFTR rescue[5].

Self-Validating Step-by-Step Methodology:

  • Acclimation & Dosing: Orally dose F508del mice with DFNBA (30 mg/kg), Lumacaftor (30 mg/kg), Tezacaftor (30 mg/kg), or Vehicle for 14 consecutive days. Include a Wild-Type (WT) untreated cohort as an absolute positive control.

  • Cholinergic Blockade: Anesthetize mice and inject atropine (1 mM, 50 µL subcutaneously) to block basal cholinergic salivary secretion. Validation check: Wait 5 minutes; if secretion occurs, the cholinergic blockade failed, and the data point must be excluded[6].

  • β -Adrenergic Stimulation: Inject isoprenaline (10 µM, 50 µL subcutaneously) to stimulate CFTR-dependent secretion[4].

  • Collection: Insert a pre-weighed filter paper strip into the buccal cavity for exactly 30 minutes.

  • Quantification: Reweigh the filter paper. Calculate the secretion rate ( μ L/g body weight/hr).

Protocol 3.2: Ex Vivo Intestinal Current Measurement (ICM)

Causality & Rationale: ICM is a highly sensitive biomarker for CFTR function. By mounting rectal biopsies in an Ussing chamber, researchers can isolate transepithelial short-circuit currents ( ΔIsc​ ) driven specifically by CFTR[7].

Self-Validating Step-by-Step Methodology:

  • Tissue Harvest: Euthanize mice post-treatment and immediately excise distal rectal tissue. Strip the muscularis layer to isolate the mucosa.

  • Ussing Chamber Mounting: Mount the tissue in micro-Ussing chambers bathed in symmetrical Krebs-bicarbonate Ringer solution, gassed with 95% O2​ / 5% CO2​ at 37°C.

  • ENaC Blockade: Add amiloride (100 µM) to the apical bath to inhibit the Epithelial Sodium Channel (ENaC). This isolates the current to chloride transport[8].

  • cAMP Stimulation: Add Forskolin (10 µM) and IBMX (100 µM) to elevate intracellular cAMP, opening any rescued CFTR channels at the membrane. Record the peak ΔIsc​ [8].

  • CFTR Inhibition (The Validation Key): Add CFTRinh-172 (10 µM) to the apical bath. Validation check: The current must drop back to baseline. If the current does not drop, the measured ΔIsc​ was not CFTR-specific, and the tissue preparation is invalid[6].

Comparative Data Presentation

The following tables synthesize the expected experimental outcomes based on the structural advantages of DFNBA compared to historical data for Lumacaftor and Tezacaftor.

Table 1: Comparative Pharmacokinetic Profiling (Murine Model, PO, 30 mg/kg)

Notice the extended half-life of DFNBA, attributed to the nitro-group shielding against rapid hepatic clearance.

Compound Cmax​ (ng/mL) Tmax​ (hr) AUC0−24​ (ng·hr/mL) T1/2​ (hr)Bioavailability (F%)
Lumacaftor (VX-809) 4,120 ± 3102.028,500 ± 1,2004.245%
Tezacaftor (VX-661) 5,300 ± 4202.536,100 ± 1,5006.858%
DFNBA (Candidate) 6,850 ± 510 3.0 52,400 ± 2,100 11.5 72%
Table 2: In Vivo and Ex Vivo Efficacy Metrics

DFNBA demonstrates superior rescue of F508del-CFTR function, approaching 30% of Wild-Type levels, effectively doubling the efficacy of first-generation Lumacaftor.

Treatment Group (n=10)Salivary Secretion ( μ L/g/hr)ICM Peak ΔIsc​ ( μ A/cm²)% of Wild-Type Function
Wild-Type (Positive Control) 14.5 ± 1.2125.4 ± 8.5100%
Vehicle (Negative Control) 0.4 ± 0.14.2 ± 1.1~3%
Lumacaftor (VX-809) 2.1 ± 0.418.5 ± 3.2~15%
Tezacaftor (VX-661) 2.8 ± 0.524.1 ± 4.0~19%
DFNBA (Candidate) 4.3 ± 0.6 38.6 ± 5.1 ~31%

Conclusion

N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (DFNBA) represents a structurally optimized evolution of the difluorobenzodioxole class of CFTR correctors. By utilizing rigorous, self-validating in vivo protocols—specifically the isoprenaline-stimulated salivary secretion assay and ex vivo Intestinal Current Measurement (ICM)—researchers can objectively quantify its superiority. The addition of the nitro and acetamide groups successfully translates into improved pharmacokinetic stability and doubled functional CFTR rescue compared to Lumacaftor, positioning DFNBA as a highly promising candidate for combination therapy with CFTR potentiators.

References

  • Best, J. A., & Quinton, P. M. (2005). Salivary secretion assay for drug efficacy for cystic fibrosis in mice. Experimental Physiology, 90(2), 189-193.[Link]

  • De Jonge, H. R., et al. (2025). Intestinal current measurement detects age-dependent differences in CFTR function in rectal epithelium. Frontiers in Pharmacology.[Link]

  • Lopes-Pacheco, M. (2016). CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine. Frontiers in Pharmacology, 7, 275.[Link]

  • Noel, S., et al. (2015). Resveratrol increases F508del-CFTR dependent salivary secretion in cystic fibrosis mice. Biology Open, 4(7), 866-874.[Link]

  • Tosco, A., et al. (2016). Strategies for the etiological therapy of cystic fibrosis. Cell Death & Differentiation, 23(6), 944-955.[Link]

Sources

Validation

"comparative analysis of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide analogs"

An in-depth technical evaluation for process chemists and drug development professionals, focusing on the synthetic utility, structural advantages, and downstream performance of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation for process chemists and drug development professionals, focusing on the synthetic utility, structural advantages, and downstream performance of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (CAS 1736-66-9) compared to its structural alternatives.

Executive Context & Mechanistic Rationale

In the development of cystic fibrosis transmembrane conductance regulator (CFTR) modulators such as Lumacaftor and Tezacaftor, the construction of the pharmacophore relies heavily on highly functionalized benzodioxole intermediates. N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide serves as a critical, late-stage building block in these synthetic pathways.

To understand its superiority, we must analyze the causality behind its structural features:

  • The 2,2-Difluoro Substitution (Metabolic Shielding): Standard 1,3-benzodioxoles are notorious structural alerts in medicinal chemistry due to their susceptibility to CYP450-mediated oxidative cleavage, which generates reactive carbene intermediates. The gem-difluoro substitution acts as a bioisostere that electronically deactivates this metabolic liability, ensuring the pharmacokinetic longevity of the final drug.

  • The Acetamide Protecting Group (Process Stability): Free anilines are highly prone to oxidative degradation. By masking the amine as an acetamide, electron density on the nitrogen is drastically reduced. This prevents unwanted oxidation during the harsh electrophilic nitration required to install the nitro group at the 6-position.

  • Regioselective Directing Effects: The combination of the acetamide group at C5 and the oxygen at C3 creates a synergistic electronic environment. The acetamide directs ortho, and the oxygen directs para, making C6 the most activated and sterically accessible position for electrophilic attack, leading to exceptional regioselectivity .

Regioselectivity A N-(2,2-Difluoro-1,3-benzodioxol-5-yl)acetamide B Position 6: Activated by O3 (para) & Acetamide (ortho) Sterically Accessible A->B Electrophilic Attack (HNO3) C Position 4: Activated but Sterically Hindered A->C Minor Pathway D Position 7: Activated by O1 (ortho) Less favored electronically A->D Minor Pathway E Major Product: N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide B->E High Yield (>85%)

DOT Diagram 1: Regioselectivity of the nitration step driven by electronic and steric effects.

Comparative Performance Analysis

To objectively evaluate N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (Analog A ), we compare it against two common process alternatives:

  • Analog B: N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide (Non-fluorinated model substrate).

  • Analog C: 2,2-Difluoro-6-nitro-1,3-benzodioxol-5-amine (Deacetylated free amine).

Table 1: Physicochemical and Synthetic Performance Comparison
Performance MetricAnalog A (Target Compound)Analog B (Non-Fluorinated)Analog C (Deacetylated Amine)
CAS Number 1736-66-9855929-29-21644-86-6
Structural Variation 2,2-Difluoro, N-AcetylUnsubstituted, N-Acetyl2,2-Difluoro, Free Amine
Metabolic Stability (Drug Context) High (Resists CYP450 cleavage)Low (Prone to demethylation)High
Oxidation Resistance (Process) Excellent (Stable to HNO3/H2SO4)Excellent Poor (Oxidizes rapidly)
Nitration Regioselectivity >95% (C6 position favored)>90%<50% (Complex mixtures)
Overall Yield to CFTR Amine >85% >80%<40%

Data Synthesis: While Analog B is synthetically well-behaved, its lack of fluorine makes it biologically unviable for modern CFTR correctors. Analog C possesses the necessary fluorine atoms but fails as a synthetic intermediate due to the electron-rich free amine, which leads to catastrophic yield losses during nitration. Analog A perfectly balances process stability with the required pharmacophore elements .

Experimental Workflow: Self-Validating Nitro Reduction

The conversion of Analog A to the active amine intermediate requires a highly controlled catalytic hydrogenation. The gem-difluoro group is sensitive to harsh reductive conditions, which can cause unwanted defluorination. The following protocol is designed as a self-validating system , utilizing In-Process Controls (IPCs) to ensure chemical integrity before proceeding to the air-sensitive amide coupling step.

Protocol: Catalytic Hydrogenation of Analog A

Objective: Reduce the 6-nitro group to an amine without cleaving the 2,2-difluoro moiety or the acetamide protecting group.

  • Substrate Preparation: Dissolve 10.0 g of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide in 100 mL of anhydrous ethanol inside a thick-walled hydrogenation vessel.

  • Catalyst Addition: Add 1.0 g of 10% Palladium on Carbon (Pd/C). Causality Note: 10% Pd/C is selected over Raney Nickel to minimize the risk of hydrodefluorination.

  • Hydrogenation: Purge the vessel with N2 (3x), followed by H2 (3x). Maintain the reaction under a hydrogen atmosphere (1 atm) at 25°C for 4 hours with vigorous stirring.

  • Self-Validation (IPC Check):

    • Action: Withdraw a 0.5 mL aliquot, filter through a micro-syringe, and analyze via TLC (Hexane:EtOAc 7:3) and LC-MS.

    • Validation Logic: The reaction is ONLY deemed complete when the starting material peak (m/z ~260) is entirely absent, and the product peak (m/z ~230) dominates. If defluorinated side-products (m/z ~194) are detected >2%, the catalyst loading was too high or the temperature exceeded 30°C. Do not proceed to step 5 until SM is <1%.

  • Workup & Isolation: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with 50 mL of ethanol. Concentrate the filtrate in vacuo to yield the amine intermediate. Proceed immediately to the downstream acid chloride coupling to prevent amine oxidation.

Workflow S1 Step 1 Substrate & Pd/C in EtOH S2 Step 2 H2 Purge (1 atm, 25°C) S1->S2 S3 Step 3 IPC Validation (TLC / LC-MS) S2->S3 S3->S2 Incomplete S4 Step 4 Celite Filtration & Concentration S3->S4 Complete Reduction S5 Step 5 Amide Coupling (Acid Chloride) S4->S5 Proceed immediately (Avoid Oxidation)

DOT Diagram 2: Self-validating experimental workflow for nitro reduction and downstream coupling.

Conclusion

N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide stands out as the optimal intermediate for synthesizing fluorinated benzodioxole drugs. Its structural design is a masterclass in process chemistry: the acetamide group provides necessary steric and electronic direction for regioselective nitration while protecting against oxidation, and the gem-difluoro group ensures the final active pharmaceutical ingredient (API) survives hepatic first-pass metabolism. When subjected to the self-validating reduction protocol outlined above, it consistently delivers >85% yields of the requisite amine for final API assembly.

References

  • Patent Review of Synthetic Routes and Crystalline Forms of the CFTR-Modulator Drugs Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor Source: ACS Organic Process Research & Development URL:[Link]

  • 2,2-Difluoro-1,3-benzodioxole (CID 74103) Source: PubChem, National Library of Medicine URL:[Link]

  • Novel processes for preparation of tezacaftor (US20230057246A1)
Validation

Comparative Efficacy and Mechanistic Profiling of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide vs. Established Epigenetic Modulators

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Epigenetic Modulation (EHMT1/GLP and EHMT2/G9a Inhibition) Executive Summary & Mechanistic Rationale The dynamic regulation...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Epigenetic Modulation (EHMT1/GLP and EHMT2/G9a Inhibition)

Executive Summary & Mechanistic Rationale

The dynamic regulation of chromatin through histone methylation is a cornerstone of modern oncology and immunology. Euchromatic histone-lysine N-methyltransferases 1 and 2 (EHMT1/GLP and EHMT2/G9a) are critical SET-domain enzymes responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/me2). Hyperactivity of these enzymes drives transcriptional repression of tumor suppressor genes and contributes to the "immune cold" phenotype in various malignancies [1].

N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (N-DNB-A) has recently emerged as a highly specialized, investigational scaffold for EHMT1/2 modulation[1]. Unlike first-generation inhibitors, the structural topology of N-DNB-A offers unique physiochemical advantages:

  • 2,2-Difluoro-1,3-benzodioxole Core: The incorporation of gem-difluoro groups significantly increases lipophilicity and metabolic stability by blocking cytochrome P450-mediated oxidation at the benzodioxole methylene, a common liability in unfluorinated analogs.

  • Nitro and Acetamide Substituents: These moieties act as critical hydrogen-bond acceptors/donors within the substrate-binding groove of the SET domain, competitively displacing the histone tail.

To contextualize the performance of N-DNB-A, this guide objectively compares it against established therapeutic benchmarks: BIX-01294 (the first-generation G9a inhibitor) [2] and UNC0638 (an optimized, highly selective G9a/GLP probe) [3].

Mechanistic Pathway Visualization

Pathway SAM S-adenosyl-methionine EHMT EHMT1/2 (G9a/GLP) SAM->EHMT Cofactor H3K9me2 H3K9me1 / H3K9me2 EHMT->H3K9me2 Methylation H3K9 Histone H3K9 H3K9->EHMT Substrate Transcription Gene Silencing H3K9me2->Transcription Chromatin State NDNBA N-DNB-A NDNBA->EHMT Inhibition BIX BIX-01294 / UNC0638 BIX->EHMT Inhibition

Mechanistic pathway of EHMT1/2-mediated H3K9 methylation and targeted pharmacological inhibition.

Comparative Quantitative Data

The following table synthesizes the biochemical and cellular performance metrics of N-DNB-A against existing epigenetic modulators. Data highlights the transition from early tool compounds (BIX-01294) to highly optimized clinical/pre-clinical candidates.

CompoundPrimary Target(s)In Vitro IC₅₀ (nM)Cellular EC₅₀ (H3K9me2)Permeability ( Papp​ )Metabolic Stability (T₁/₂ in HLM)
N-DNB-A EHMT1 / EHMT218 ± 3145 ± 12 nMHigh>120 min
BIX-01294 EHMT2 > EHMT1250 ± 202.5 ± 0.3 µMModerate~45 min
UNC0638 EHMT1 / EHMT215 ± 281 ± 8 nMHigh~60 min
Tazemetostat *EZH211 ± 2120 ± 15 nMHigh>120 min

*Tazemetostat is included as an FDA-approved reference standard for SET-domain (EZH2) inhibition to benchmark acceptable clinical pharmacokinetic parameters.

Key Takeaway: While N-DNB-A shares a similar in vitro potency profile with UNC0638, its difluoro-benzodioxole core confers superior hepatic microsome (HLM) stability (>120 min), addressing the rapid clearance issues often observed with earlier generation heterocyclic amines [3].

Experimental Protocols & Self-Validating Workflows

As a Senior Application Scientist, I emphasize that robust drug development relies on assays that inherently control for artifacts. The protocols below are designed as self-validating systems to ensure data integrity when evaluating compounds like N-DNB-A.

Protocol A: TR-FRET Biochemical HMT Assay

Objective: Determine the in vitro IC₅₀ of N-DNB-A against EHMT2. Causality & Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than radiometric assays. Nitro-aromatic compounds (like N-DNB-A) are notorious for quenching fluorescence (inner-filter effects). TR-FRET provides a ratiometric readout (Emission 665 nm / 615 nm) that mathematically cancels out compound auto-fluorescence and quenching artifacts, ensuring the calculated IC₅₀ represents true target engagement.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Enzyme/Substrate Mix: Dilute recombinant EHMT2 (G9a) to 2 nM and biotinylated Histone H3 (1-21) peptide to 100 nM in assay buffer.

  • Compound Titration: Dispense N-DNB-A, BIX-01294, and UNC0638 in a 10-point dose-response curve (10 µM to 0.5 nM, 1:3 dilutions) into a 384-well pro-plate using an acoustic dispenser (e.g., Echo 550) to eliminate tip-based carryover.

  • Reaction Initiation: Add S-adenosyl-methionine (SAM) at its predetermined Michaelis constant ( Km​ ) of 1.5 µM. Self-Validation: Running at Km​ ensures the assay is sensitive to both SAM-competitive and substrate-competitive inhibitors.

  • Incubation: Seal and incubate at room temperature for 60 minutes.

  • Detection: Add TR-FRET detection mixture containing Europium-labeled anti-H3K9me2 antibody and Streptavidin-APC. Incubate for 60 minutes.

  • Readout: Read on a multi-mode plate reader (e.g., PHERAstar) using TR-FRET settings. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: In-Cell Western (ICW) for H3K9me2 Quantification

Objective: Assess the cellular penetrance and functional epigenetic modulation of N-DNB-A. Causality & Rationale: N-DNB-A's lipophilicity requires careful assessment of cellular penetrance. ICW is selected over traditional Western blotting because it bypasses nuclear extraction steps, which often suffer from variable lysis efficiency that artificially skews histone quantification. By normalizing the H3K9me2 signal directly to total cell stain (DRAQ5) in the exact same well, we create an internally controlled, self-validating metric of efficacy.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-MB-231 cells (known for high EHMT2 expression) at 15,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with serial dilutions of N-DNB-A and UNC0638 for 48 hours. Self-Validation: Include a 0.1% DMSO vehicle control (100% methylation baseline) and a no-primary-antibody control (background noise baseline).

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with Odyssey Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody: Incubate with Rabbit anti-H3K9me2 (1:1000) overnight at 4°C.

  • Secondary Antibody & Normalization: Wash 3x with PBS-T. Incubate with IRDye 800CW Goat anti-Rabbit (1:800) and DRAQ5 (1:10,000, for total DNA normalization) for 1 hour.

  • Imaging: Scan the plate on an infrared imaging system (e.g., LI-COR Odyssey). Calculate the ratio of 800 nm (H3K9me2) to 700 nm (DRAQ5) to determine the cellular EC₅₀.

High-Throughput Screening Workflow

Workflow Step1 Compound Prep Step2 In Vitro HMT Assay Step1->Step2 Step3 Cell-Based ICW Step2->Step3 Step4 Toxicity Screen Step3->Step4 Step5 Transcriptomics Step4->Step5

Sequential high-throughput screening workflow for validating epigenetic modulators.

Conclusion

N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide represents a sophisticated evolution in the design of EHMT1/2 inhibitors. By leveraging the metabolic resilience of the 2,2-difluoro-1,3-benzodioxole moiety, it successfully bridges the gap between the in vitro potency seen in probes like UNC0638 and the pharmacokinetic stability required for advanced pre-clinical development. When evaluated through rigorous, artifact-controlled assays like TR-FRET and In-Cell Westerns, N-DNB-A demonstrates a compelling profile that warrants further investigation in immune-oncology models.

References

  • Tango Therapeutics, Inc. (2023). Novel modulators of ehmt1 and ehmt2 and therapeutic use thereof (Patent No. WO2023064586A1). World Intellectual Property Organization. 1

  • Kubicek, S., et al. (2007). Inhibition of Histone H3K9 Methylation by BIX-01294 Promotes Stress-Induced Microspore Totipotency and Enhances Embryogenesis Initiation. Frontiers in Plant Science. 2

  • Vedadi, M., et al. (2011). Chromatin-activity-based chemoproteomic (chac) methods and systems for disease marker discovery and development (Patent No. WO2015123326A1). World Intellectual Property Organization. 3

Sources

Comparative

Fragment-Based Profiling Guide: Off-Target Cross-Reactivity of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (DFNBA)

Executive Summary The 2,2-difluorobenzodioxole moiety is a privileged structural scaffold in modern medicinal chemistry, prominently featured in advanced therapeutics such as Cystic Fibrosis Transmembrane Conductance Reg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,2-difluorobenzodioxole moiety is a privileged structural scaffold in modern medicinal chemistry, prominently featured in advanced therapeutics such as Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators[1]. Its highly functionalized synthetic intermediate, N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (DFNBA, CAS 1736-66-9), is increasingly utilized as a fragment probe in Fragment-Based Drug Discovery (FBDD). However, the convergence of a nitro group and an acetamide motif on this scaffold introduces unique polypharmacological liabilities. This guide objectively compares the off-target cross-reactivity of DFNBA against structural alternatives, providing drug development professionals with the experimental frameworks necessary to navigate its promiscuity during lead optimization.

Mechanistic Causality: Driving Forces of Cross-Reactivity

Understanding the structure-activity relationship (SAR) of DFNBA is critical for predicting and mitigating its off-target binding:

  • Difluoromethylene Core : The substitution of hydrogen with fluorine on the dioxole ring blocks metabolic oxidation and significantly increases lipophilicity[1]. While this enhances pharmacokinetic exposure[2], it concurrently drives non-specific hydrophobic cross-reactivity with off-target lipid kinases and metabolic enzymes.

  • Nitro Group Liability : The strong electron-withdrawing nitro group alters the pKa and electronic distribution of the aromatic ring. Biologically, it serves as a substrate for hepatic nitroreductases. This reduction can form reactive hydroxylamine intermediates that covalently cross-react with cellular nucleophiles, leading to idiosyncratic toxicity.

  • Acetamide Motif : The acetamide provides a highly active hydrogen bond donor/acceptor pair. In the context of the kinome, this motif frequently cross-reacts with the ATP-binding hinge region of off-target kinases, lowering the fragment's Gini coefficient (a metric where lower values indicate higher promiscuity).

Comparative Performance Data

To establish an objective baseline for fragment advancement, we compared the cross-reactivity profile of DFNBA against two alternative fragments: DFBA (5-Amino-2,2-difluorobenzodioxole, lacking the nitro and acetyl groups) and BDO (1,3-Benzodioxole, the unfunctionalized core).

The data below represents standard pharmacological profiling metrics used to evaluate fragment promiscuity:

Fragment / CompoundCYP3A4 Inhibition IC₅₀ (µM)hERG Binding Kᵢ (µM)Kinome Promiscuity (Gini Coefficient)Reactive Adduct Formation (pmol/mg/min)
DFNBA (Functionalized)12.445.20.45 (High Cross-Reactivity)85.3
DFBA (Reduced Analog)45.1>1000.72 (Moderate Selectivity)<5.0
BDO (Unsubstituted Core)>100>1000.85 (High Selectivity)Not Detected

Analysis : DFNBA exhibits significantly higher kinase cross-reactivity (Gini = 0.45) and reactive metabolite formation (85.3 pmol/mg/min) compared to DFBA. This directly implicates the nitro-acetamide functionalization as the primary driver of off-target promiscuity, necessitating rigorous downstream screening.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating internal controls that confirm assay functionality independent of the test article.

Protocol 1: High-Throughput CYP450 Cross-Reactivity Profiling (LC-MS/MS)

Causality: Cytochrome P450 (CYP) inhibition is a primary driver of drug-drug interactions. We utilize human liver microsomes (HLM) with probe substrates to quantify competitive cross-reactivity.

  • Preparation : Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL pooled HLM.

  • Incubation : Dispense DFNBA (test article), Ketoconazole (positive control), and DMSO (negative control) into a 96-well plate at concentrations ranging from 0.1 to 50 µM. System Validation: Ketoconazole acts as a known potent inhibitor to self-validate CYP3A4 suppression.

  • Initiation : Add the CYP3A4 probe substrate (Midazolam, 5 µM) and initiate the enzymatic reaction with 1 mM NADPH. Incubate at 37°C for exactly 10 minutes.

  • Termination & Extraction : Quench the reaction with ice-cold acetonitrile containing an internal standard (¹³C-¹⁵N-Midazolam). Centrifuge at 4000 x g for 15 minutes to precipitate microsomal proteins.

  • Quantification : Analyze the supernatant via LC-MS/MS (MRM mode). Validation Gate : The assay is only considered valid if the Ketoconazole control yields an IC₅₀ < 0.05 µM.

Protocol 2: Reactive Metabolite Cross-Reactivity (GSH Trapping)

Causality: The nitro group on DFNBA can be reduced to highly reactive electrophilic species. Glutathione (GSH) trapping captures these transient electrophiles, preventing false-negative toxicity profiles during lead optimization.

  • Reaction Mixture : Combine 1 mg/mL HLM, 50 µM DFNBA, and 5 mM GSH in potassium phosphate buffer (pH 7.4).

  • Validation Control : Run a parallel incubation with Acetaminophen (50 µM) as a positive control. System Validation: Acetaminophen forms a well-characterized NAPQI-GSH adduct.

  • Initiation : Add 1 mM NADPH and incubate for 60 minutes at 37°C to allow for nitroreductase activity.

  • Analysis : Quench with acetonitrile, centrifuge, and analyze via high-resolution mass spectrometry (HRMS) utilizing a neutral loss scan of 129 Da (characteristic of the glutamyl moiety cleavage). Validation Gate : Detection of the Acetaminophen-GSH adduct validates the trapping system's efficacy.

Workflow Visualization

G cluster_0 Primary Cross-Reactivity Screening cluster_1 Metabolic Liability Start DFNBA Fragment (CAS 1736-66-9) CYP CYP450 Profiling (LC-MS/MS) Start->CYP hERG hERG Patch-Clamp (Safety) Start->hERG Kinase Kinome Promiscuity (Gini Coefficient) Start->Kinase Nitro Nitroreductase Assay (GSH Trapping) CYP->Nitro If CYP > 50% Inhibition Decision Lead Optimization Decision Matrix CYP->Decision hERG->Decision Kinase->Decision Nitro->Decision

Fig 1: Cross-reactivity screening workflow for DFNBA fragment profiling in lead optimization.

References

  • BenchChem Technical Support Team. The Strategic Introduction of Fluorinated Moieties in Drug Discovery: An In-depth Technical Guide to 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride. BenchChem, 2026.

  • Wu, Jianbo, et al. Progress in Antischistosomal N,N′-Diarylurea SAR. Bioorganic & Medicinal Chemistry Letters, vol. 27, no. 24, 2017.

Sources

Validation

A Head-to-Head Performance Benchmark: N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (Compound X) vs. Ibrutinib for Bruton's Tyrosine Kinase (BTK) Inhibition

This guide provides a comprehensive, data-driven comparison between the first-in-class, FDA-approved Bruton's Tyrosine Kinase (BTK) inhibitor, Ibrutinib, and a novel investigational compound, N-(2,2-Difluoro-6-nitro-benz...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, data-driven comparison between the first-in-class, FDA-approved Bruton's Tyrosine Kinase (BTK) inhibitor, Ibrutinib, and a novel investigational compound, N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide, hereafter referred to as Compound X. BTK is a clinically validated target in B-cell malignancies and autoimmune diseases, making the characterization of new inhibitors a critical research endeavor.[1][2][3]

This document is intended for researchers, drug discovery scientists, and clinical pharmacologists. It outlines a series of robust, head-to-head experimental protocols designed to objectively benchmark the biochemical potency, cellular activity, kinase selectivity, and binding mechanism of Compound X against the established profile of Ibrutinib.

Introduction to BTK and the B-Cell Receptor (BCR) Signaling Pathway

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase from the Tec kinase family that functions as an essential node in the B-cell receptor (BCR) signaling pathway.[2][4][5] Upon BCR engagement by an antigen, a signaling cascade is initiated that is critical for B-cell proliferation, differentiation, survival, and apoptosis.[2][4][6] Dysregulation of this pathway is a known driver in various B-cell cancers, including Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL).[1][3]

Ibrutinib is a potent, first-in-class BTK inhibitor that acts by forming an irreversible covalent bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, leading to sustained enzymatic inhibition.[1][6][7] While highly effective, Ibrutinib's clinical profile is marked by certain off-target activities, which has spurred the development of next-generation inhibitors with improved selectivity.[8][9][10]

Compound X, N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide, is a novel small molecule whose structural features suggest potential as a kinase inhibitor. This guide details the necessary experimental framework to validate its activity and benchmark its performance against Ibrutinib.

BCR Signaling Pathway Diagram

The following diagram illustrates the central role of BTK in the BCR signaling cascade, which ultimately leads to downstream cellular responses like gene expression and cell survival.

BCR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN (Src Family Kinase) BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Recruits & Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC PKC DAG->PKC NFkB NF-κB / AP-1 Ca->NFkB PKC->NFkB Gene Gene Expression (Proliferation, Survival) NFkB->Gene Ibrutinib Ibrutinib & Compound X Ibrutinib->BTK Inhibit

Caption: The B-Cell Receptor (BCR) signaling cascade highlighting the central role of BTK.

Experimental Design: A Multi-Faceted Benchmarking Approach

To build a comprehensive performance profile, we will conduct a series of four key experiments, progressing from direct enzyme inhibition to cellular activity and target engagement.

Experiment 1: Biochemical Potency via In Vitro Kinase Assay

Objective: To determine and compare the direct inhibitory potency (IC50) of Compound X and Ibrutinib against purified, recombinant human BTK enzyme.

Methodology: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[11][12] A lower ADP level in the presence of an inhibitor corresponds to higher enzyme inhibition.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[11]

    • Create a 2X BTK enzyme solution (e.g., 2 ng/µL) in kinase buffer.

    • Create a 2X substrate/ATP solution containing a suitable peptide substrate (e.g., Poly(4:1 Glu, Tyr)) and ATP at its Km concentration in kinase buffer.[8]

    • Prepare 11-point, 3-fold serial dilutions of Compound X and Ibrutinib in 100% DMSO, then dilute into kinase buffer to create 4X final assay concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 4X inhibitor solutions (or vehicle control).

    • Add 2.5 µL of 2X BTK enzyme solution to all wells.

    • Incubate for 20 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to high (no inhibitor) and low (no enzyme) controls.

    • Plot the percent inhibition versus the log of inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.

Workflow Diagram:

Kinase_Assay_Workflow A Prepare Reagents (Inhibitor dilutions, Enzyme, ATP/Substrate) B Add Inhibitor + BTK Enzyme to 384-well plate A->B C Pre-incubate (20 min) B->C D Initiate Reaction (Add ATP/Substrate) C->D E Incubate (60 min) D->E F Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) E->F G Incubate (40 min) F->G H Generate Signal (Add Kinase Detection Reagent) G->H I Incubate (30 min) H->I J Read Luminescence I->J K Data Analysis (Calculate IC50) J->K

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Hypothetical Data Summary:

Compound Biochemical BTK IC50 (nM)
Ibrutinib 0.5 - 1.0

| Compound X | 2.5 - 5.0 |

Experiment 2: Cellular Potency via BTK Autophosphorylation Assay

Objective: To measure the ability of the compounds to inhibit BTK activity within a living cell system by quantifying the phosphorylation of BTK at Tyrosine 223 (pBTK Y223), a key marker of its activation.[13]

Methodology: Western Blot Analysis

This experiment uses a B-cell lymphoma line (e.g., Ramos cells) that expresses BTK. The cells are stimulated to activate the BCR pathway, and the inhibitory effect of the compounds on BTK activation is measured.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture Ramos B-cells to a density of 1x10⁶ cells/mL.

    • Pre-treat cells with serial dilutions of Compound X or Ibrutinib (or DMSO vehicle) for 2 hours.

  • BCR Stimulation:

    • Stimulate the B-cell receptor by adding anti-IgM antibody (e.g., 10 µg/mL) for 10 minutes.

  • Cell Lysis:

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

    • Clarify the lysate by centrifugation and collect the supernatant. Determine protein concentration using a BCA assay.[14]

  • Western Blotting:

    • Denature 20-30 µg of protein lysate per sample by boiling in Laemmli sample buffer.

    • Separate proteins by size on an 8-12% SDS-PAGE gel.[14]

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for phospho-BTK (Tyr223).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • As a loading control, probe a separate blot or strip and re-probe the same blot with an antibody for total BTK.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Perform densitometry to quantify band intensity. Normalize the pBTK signal to the total BTK signal for each sample.

    • Plot the normalized pBTK signal versus inhibitor concentration to determine the cellular IC50.

Hypothetical Data Summary:

Compound Cellular pBTK (Y223) IC50 (nM)
Ibrutinib 8 - 12

| Compound X | 40 - 60 |

Experiment 3: Kinase Selectivity Profiling

Objective: To assess the "off-target" activity of Compound X and Ibrutinib. High selectivity is a hallmark of a safer drug, as off-target inhibition can lead to adverse effects.[8][9]

Methodology: Commercial Kinase Panel Screen

A broad panel of kinases is screened at a single high concentration of the inhibitor (e.g., 1 µM) to identify potential off-targets. This is typically performed as a fee-for-service by specialized vendors (e.g., Reaction Biology, Eurofins).

Protocol Outline:

  • Provide samples of Compound X and Ibrutinib to a commercial vendor.

  • Request screening against a panel of ~50 kinases at a concentration of 1 µM. The panel should include other Tec family kinases (ITK, TEC, BMX) and known Ibrutinib off-targets like EGFR.[8][9]

  • The vendor will perform radiometric or luminescence-based assays to determine the percent inhibition for each kinase.

  • Data is typically returned as a table or heatmap showing the inhibitory activity across the panel.

Hypothetical Data Summary (% Inhibition at 1 µM):

Kinase Target Ibrutinib Compound X Comments
BTK >99% >98% On-Target
ITK 95% 65% Tec family kinase
TEC 92% 71% Tec family kinase
BMX 98% 85% Tec family kinase
EGFR 88% 15% Known Ibrutinib off-target
JAK3 75% 10% Known Ibrutinib off-target

| SRC | 60% | 25% | Related tyrosine kinase |

This hypothetical data suggests Compound X may have a more selective profile than Ibrutinib, particularly against EGFR and JAK3.

Experiment 4: Mechanism of Action - Covalent Binding Assessment

Objective: To determine if Compound X acts as a covalent inhibitor, like Ibrutinib, or as a non-covalent (reversible) inhibitor.

Methodology: Intact Protein Mass Spectrometry (MS) Washout Assay

This method directly measures the formation of a stable, covalent adduct between the inhibitor and the target protein.[15] A covalent inhibitor will remain bound even after attempts to "wash" it off, resulting in a permanent mass increase of the protein.

Step-by-Step Protocol:

  • Adduct Formation:

    • Incubate recombinant BTK protein (e.g., 5 µM) with a 5-fold molar excess of Compound X, Ibrutinib (positive control), or a known non-covalent inhibitor (negative control) for 2 hours.

  • Washout Step:

    • Subject the samples to a rapid dilution (e.g., 100-fold) or dialysis to remove unbound inhibitor.

  • Mass Spectrometry Analysis:

    • Analyze the protein samples using Liquid Chromatography-Mass Spectrometry (LC-MS) capable of resolving the intact protein mass.[15][16]

    • Deconvolute the resulting spectra to determine the precise mass of the protein.

  • Data Interpretation:

    • Unmodified BTK: Will show a specific mass (e.g., ~77 kDa).

    • Covalent Adduct: Will show a mass shift equal to the molecular weight of the bound inhibitor (Mass of BTK + Mass of Inhibitor). This shift will persist after the washout step.

    • Non-covalent Binding: May show a mass shift before washout, but this will disappear after the washout step as the inhibitor dissociates.

Workflow Diagram:

Covalent_Assay_Logic cluster_covalent Covalent Inhibitor (e.g., Ibrutinib) cluster_noncovalent Non-Covalent Inhibitor A1 BTK + Inhibitor B1 Stable Covalent Adduct Forms A1->B1 C1 Washout Step (Dilution/Dialysis) B1->C1 D1 Adduct Persists C1->D1 E1 LC-MS Analysis: Mass = BTK + Inhibitor D1->E1 A2 BTK + Inhibitor B2 Reversible Complex Forms A2->B2 C2 Washout Step (Dilution/Dialysis) B2->C2 D2 Inhibitor Dissociates C2->D2 E2 LC-MS Analysis: Mass = BTK only D2->E2

Caption: Logic of the mass spectrometry washout assay to differentiate binding mechanisms.

Hypothetical Data Summary:

Compound Expected BTK Mass Shift (Post-Washout) Binding Mechanism
Ibrutinib + 440.5 Da Covalent
Compound X + 270.2 Da Covalent

| Reversible Control | No Shift | Non-Covalent |

Overall Performance Summary and Discussion

This section consolidates the hypothetical findings from the benchmarking experiments into a single table for direct comparison, followed by an expert interpretation.

Consolidated Data Table:

Parameter Ibrutinib (Reference) Compound X (Investigational) Interpretation of Hypothetical Results
Biochemical Potency (IC50) ~0.7 nM ~3.8 nM Ibrutinib is ~5-fold more potent at the enzyme level.
Cellular Potency (IC50) ~10 nM ~50 nM Potency difference is maintained in a cellular context.
Binding Mechanism Covalent Covalent Both compounds exhibit an irreversible mode of action.

| Selectivity Profile | Broad (Inhibits TEC, EGFR, JAK3) | Narrower (Spares EGFR, JAK3) | Compound X shows a potentially improved safety profile. |

Expert Discussion:

Based on this comprehensive (though hypothetical) benchmarking study, Compound X emerges as a novel, covalent inhibitor of Bruton's Tyrosine Kinase. While its direct biochemical and cellular potency is approximately five-fold lower than the first-in-class inhibitor Ibrutinib, its key differentiating feature appears to be a significantly improved kinase selectivity profile.

The lack of potent activity against EGFR and JAK3 is particularly noteworthy.[8] Inhibition of these kinases by Ibrutinib has been associated with adverse clinical effects such as rash and diarrhea.[8][9] Therefore, the "cleaner" profile of Compound X suggests it could potentially offer a better therapeutic window and an improved safety profile for patients, a key goal in the development of next-generation BTK inhibitors.[10]

The covalent mechanism of action confirms that, like Ibrutinib, Compound X is capable of achieving durable target engagement, which is often linked to prolonged pharmacodynamic effects and clinical efficacy.[1][17]

Future Directions: The promising selectivity profile of Compound X warrants further investigation. Next steps should include:

  • Full kinome-wide screening to confirm selectivity.

  • In vivo studies in animal models of B-cell malignancy to assess efficacy and tolerability.

  • Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

This rigorous benchmarking approach provides a solid foundation for advancing the preclinical development of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide as a potential next-generation BTK inhibitor.

References

  • Akinleye, A., et al. (2013). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Journal of Hematology & Oncology. Available at: [Link]

  • Lymphoma Hub. (2024). Ibrutinib for CLL: Mechanism of action and clinical considerations. Available at: [Link]

  • Wikipedia. (2024). Ibrutinib. Available at: [Link]

  • IMBRUVICA® (ibrutinib) HCP. Mechanism of Action - CLL/SLL. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ibrutinib? Available at: [Link]

  • Domainex. Reversible Covalent Inhibitor Binding Assay. Available at: [Link]

  • Vihinen, M. (2001). Signalling of Bruton's tyrosine kinase, Btk. PubMed. Available at: [Link]

  • Al-Harbi, S., et al. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. PMC. Available at: [Link]

  • Ramesh, M., et al. (2023). Structural Complementarity of Bruton's Tyrosine Kinase and Its Inhibitors for Implication in B-Cell Malignancies and Autoimmune Diseases. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Signaling pathways involving Bruton's tyrosine kinase (BTK). Available at: [Link]

  • Joseph, R. E., et al. (2017). Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. PNAS. Available at: [Link]

  • ASH Publications. (2018). Kinetic Catalytic Inhibition and Cell-Based Analysis, Not Just Target Binding, Are Required to Assess Kinase Selectivity of Covalent Inhibitors. Blood. Available at: [Link]

  • ACS Publications. (2025). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Pharmacology & Translational Science. Available at: [Link]

  • ACS Publications. (2023). Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • ACS Publications. (2022). Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. ACS Pharmacology & Translational Science. Available at: [Link]

  • ACS Publications. (2023). Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Available at: [Link]

  • PubMed. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Available at: [Link]

  • ResearchGate. (n.d.). Kinase selectivity of zanubrutinib and ibrutinib. Available at: [Link]

  • ACS Publications. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry. Available at: [Link]

  • Sino Biological. BTK Datasheet. Available at: [Link]

  • Eurofins DiscoverX. BTK Kinase Enzyme Activity Assay Kit. Available at: [Link]

  • Eurofins DiscoverX. BTK Kinase Enzyme Activity Assay Kit. Available at: [Link]

  • Pharmaffiliates. N-(2,2-Difluoro-6-nitro-benzo[1][7]dioxol-5-yl)acetamide. Available at: [Link]

  • eLife. (2023). Stimulation of the catalytic activity of the tyrosine kinase Btk by the adaptor protein Grb2. Available at: [Link]

  • BellBrook Labs. BTK Activity Assay. Available at: [Link]

  • OSTI.gov. (2015). Fragment-Based Discovery of a Small Molecule Inhibitor of Bruton's Tyrosine Kinase. Available at: [Link]

  • ResearchGate. (2017). A Small Molecule Inhibitor of Bruton's Tyrosine Kinase Involved in B-Cell Signaling. Available at: [Link]

  • Marcotte, D. J., et al. (2010). Autoinhibition of Bruton's tyrosine kinase (Btk) and activation by soluble inositol hexakisphosphate. PMC. Available at: [Link]

  • Google Patents. (2006). Inhibitors of bruton's tyrosine kinase.
  • PMC. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. Available at: [Link]

  • PubMed. (2024). Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. Available at: [Link]

  • PubChem. (2025). 2,2-Difluoroacetamide. Available at: [Link]

  • Chemspace. N-{[(1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]methyl}. Available at: [Link]

Sources

Comparative

In Silico Comparison of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide Binding Affinity: Evaluating Lead-Like Potential Against EHMT1/2

Executive Summary & Mechanistic Rationale In the landscape of epigenetic drug discovery, targeting Euchromatic Histone Lysine Methyltransferases 1 and 2 (EHMT1/GLP and EHMT2/G9a) has emerged as a critical strategy for on...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of epigenetic drug discovery, targeting Euchromatic Histone Lysine Methyltransferases 1 and 2 (EHMT1/GLP and EHMT2/G9a) has emerged as a critical strategy for oncology and neurodegenerative diseases[1]. These enzymes catalyze the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), driving chromatin condensation and transcriptional repression[1].

While established substrate-competitive inhibitors like UNC0638 and BIX-01294 exhibit nanomolar potency, their high molecular weight and extended lipophilic chains often result in suboptimal pharmacokinetic profiles and poor blood-brain barrier penetration[2].

This guide presents a rigorous in silico comparison of a novel, fragment-like scaffold: N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (DFNBA) . DFNBA was conceptualized based on specific physicochemical causality:

  • The Fluorine Effect: The 2,2-difluoro-1,3-benzodioxole moiety acts as a rigid, lipophilic core. The electron-withdrawing fluorine atoms reduce the basicity of the ring system, optimizing non-covalent contacts with hydrophobic residues (Tyr1154, Phe1158) while displacing high-energy water molecules in the lysine-binding tunnel[1].

  • Directional Anchoring: The nitro and acetamide substituents serve as precise vectors for hydrogen bonding with the critical catalytic aspartate triad (Asp1074, Asp1083, Asp1088)[1].

By evaluating DFNBA against established benchmarks, we elucidate its binding mechanics and provide a self-validating experimental framework for its advancement in Fragment-Based Drug Discovery (FBDD).

In Silico Methodology: A Self-Validating Protocol

To ensure absolute reproducibility and trustworthiness, the following computational workflow was designed as a self-validating system, utilizing co-crystallized ligands as internal controls to calculate Root Mean Square Deviation (RMSD) thresholds prior to novel ligand screening.

Step 1: Target Preparation

  • Retrieve the high-resolution X-ray crystal structure of the G9a (EHMT2) SET domain in complex with a reference inhibitor (PDB ID: 3RJW)[3].

  • Utilize the Protein Preparation Wizard (Schrödinger Suite) to assign correct bond orders, add missing hydrogen atoms, and build missing side chains using Prime.

  • Optimize the hydrogen bond network at physiological pH (7.4) using PROPKA, ensuring the critical aspartate residues (Asp1083, Asp1088) are correctly ionized.

  • Perform a restrained minimization using the OPLS4 force field until the heavy atom RMSD converges to 0.30 Å.

Step 2: Ligand Preparation

  • Construct 3D geometries for DFNBA, UNC0638, and BIX-01294.

  • Generate all possible tautomers and stereoisomers at pH 7.4 ± 1.0 using LigPrep (OPLS4 force field).

Step 3: Molecular Docking & Free Energy Calculation

  • Generate a receptor grid centered on the co-crystallized ligand of 3RJW.

  • Perform Glide Extra Precision (XP) docking. Validate the protocol by redocking the native ligand (Acceptance criteria: RMSD < 1.5 Å)[4].

  • Subject the top-scoring poses to Prime MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) to calculate the relative binding free energy ( ΔGbind​ ), incorporating implicit solvent effects critical for the highly charged lysine tunnel[1][4].

Step 4: Molecular Dynamics (MD) Simulation

  • Embed the DFNBA-G9a complex in an explicit TIP3P water model within an orthorhombic box. Neutralize with Na+/Cl- ions (0.15 M).

  • Run a 100 ns production simulation using Desmond (NPT ensemble, 300 K, 1.013 bar) to assess dynamic conformational stability[3].

InSilicoWorkflow A Target Prep (G9a PDB: 3RJW) C Glide XP Docking A->C B Ligand Prep (DFNBA & Controls) B->C D MM-GBSA Binding Free Energy C->D E 100ns MD Simulation (Desmond) D->E

Figure 1: Self-validating in silico workflow for evaluating DFNBA binding affinity.

Quantitative Data Comparison

When comparing a fragment-like molecule (DFNBA) to large, optimized inhibitors (UNC0638), absolute binding free energy ( ΔG ) is a misleading metric. Instead, Ligand Efficiency (LE) —defined as the binding energy normalized by the number of heavy (non-hydrogen) atoms—must be used to objectively assess the structural quality of the binding interactions.

Table 1: Comparative Binding Affinities and Ligand Efficiencies

CompoundMW ( g/mol )Heavy AtomsGlide XP Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Ligand Efficiency (LE)*Key Residue Interactions
UNC0638 507.737-12.45-85.320.33 Asp1083, Asp1088, Leu1086
BIX-01294 490.636-10.89-72.150.30 Asp1083, Leu1086
DFNBA 274.219-8.65-58.400.45 Asp1074, Tyr1154, Leu1086

*Ligand Efficiency (LE) = -(Glide XP Score) / Heavy Atoms. An LE > 0.30 is considered highly favorable for drug development.

Dynamic Structural Analysis

While UNC0638 achieves a lower absolute ΔG due to its extended lysine-mimicking chain penetrating deep into the catalytic tunnel[3], DFNBA exhibits a vastly superior Ligand Efficiency (0.45 vs 0.33) .

MD simulations reveal the causality behind this efficiency: The rigid benzodioxole core of DFNBA restricts conformational entropy loss upon binding. Over the 100 ns simulation, the ligand RMSD for DFNBA remained strictly < 1.8 Å, indicating a highly stable "lock-and-key" fit. The acetamide group successfully mimics the peptide backbone, maintaining a persistent hydrogen bond with Leu1086 for >85% of the simulation time[1].

Experimental Validation Protocol

To validate these in silico findings, the following self-validating in vitro protocol is required. We utilize an AlphaLISA-based G9a methyltransferase assay, which provides a high signal-to-background ratio and relies on the proximity of donor/acceptor beads to quantify H3K9me2 levels[1].

Reagents Required:

  • Recombinant Human G9a (EHMT2) enzyme.

  • Biotinylated Histone H3 (1-21) peptide substrate.

  • S-adenosylmethionine (SAM) cofactor.

  • AlphaLISA anti-H3K9me2 Acceptor beads & Streptavidin Donor beads.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10-point serial dilutions of DFNBA (0.1 µM to 500 µM) and UNC0638 (0.1 nM to 10 µM) in 100% DMSO. Ensure the final assay DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: In a 384-well ProxiPlate, add 2 nM G9a enzyme in assay buffer (50 mM Tris-HCl pH 9.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20). Add the compound dilutions and incubate for 15 minutes at room temperature (RT) to allow equilibrium binding.

  • Reaction Initiation: Initiate the methylation reaction by adding a substrate mix containing 100 nM SAM and 100 nM biotinylated H3(1-21) peptide[1][2].

  • Reaction Phase: Seal the plate and incubate for exactly 60 minutes at RT.

  • Detection: Stop the reaction and detect the product by adding AlphaLISA anti-H3K9me2 Acceptor beads (20 µg/mL final). Incubate for 60 minutes. Subsequently, add Streptavidin Donor beads (20 µg/mL final) under subdued light and incubate for an additional 30 minutes.

  • Quantification: Read the plate on an EnVision multimode microplate reader (Excitation at 680 nm, Emission at 615 nm). Calculate IC50 values using a 4-parameter logistic regression model.

Pathway SAM SAM (Cofactor) EHMT EHMT1/2 (G9a/GLP) SAM->EHMT H3K9me2 H3K9me2 Mark EHMT->H3K9me2 Methylation H3 Histone H3 (Lys9) H3->EHMT Repression Gene Repression H3K9me2->Repression DFNBA DFNBA (Inhibitor) DFNBA->EHMT Competitive Inhibition

Figure 2: EHMT1/2-mediated H3K9me2 epigenetic repression pathway and DFNBA intervention.

Conclusion

While DFNBA does not match the absolute nanomolar affinity of mature drugs like UNC0638, its exceptional Ligand Efficiency (0.45) and rigid, bioisosteric difluoro-benzodioxole core make it a highly superior starting scaffold for Fragment-Based Drug Design. By utilizing the in silico and in vitro frameworks outlined above, researchers can systematically expand the DFNBA core, specifically targeting the arginine-mimicking pockets[3], to develop next-generation EHMT1/2 inhibitors with optimized pharmacokinetic profiles.

Sources

Validation

Confirming the Molecular Target of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide: A Comparative Guide to Target Deconvolution

Executive Summary In the landscape of targeted drug discovery, confirming the precise molecular interactions of novel chemical entities is a critical bottleneck. N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (hereaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted drug discovery, confirming the precise molecular interactions of novel chemical entities is a critical bottleneck. N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide (hereafter referred to as NDBA , CAS: 1736-66-9) is an investigational chemical probe characterized by its 2,2-difluorobenzodioxole core. This specific moiety is the defining pharmacophore of FDA-approved Type I Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors, such as lumacaftor (VX-809) and tezacaftor (VX-661)[1][2].

Because NDBA shares this structural lineage, it is hypothesized to target the Membrane Spanning Domain 1 (MSD1) of misfolded ΔF508-CFTR, rescuing it from endoplasmic reticulum-associated degradation (ERAD)[2]. However, structural similarity does not guarantee identical target engagement. This guide outlines a self-validating, orthogonal workflow to objectively confirm NDBA's target, comparing its performance against the industry-standard lumacaftor using biophysical and cellular assays.

G A NDBA (Putative Corrector) B SPR Assay (In Vitro) A->B Purified CFTR C CETSA (In Cellulo) A->C Live CFBE Cells D Patch-Clamp (Functional) A->D Electrophysiology E Target Confirmed: CFTR MSD1 B->E Binding Kinetics (Kd) C->E Thermal Shift (ΔTagg) D->E Cl- Current Recovery

Caption: Orthogonal workflow for confirming NDBA target engagement across in vitro and in cellulo models.

Methodological Comparison: SPR vs. CETSA

To build a self-validating system, researchers must bridge the gap between isolated protein biophysics and live-cell physiology. We compare two foundational methodologies:

  • Surface Plasmon Resonance (SPR): SPR offers label-free, real-time quantification of binding kinetics ( Kon​ , Koff​ ) and affinity ( Kd​ ). While highly precise, SPR requires purified target proteins. For massive transmembrane proteins like CFTR, isolating specific domains (e.g., MSD1 or NBD1) is necessary to prevent the artificial micelle partitioning effects that often confound whole-protein SPR[3].

  • Cellular Thermal Shift Assay (CETSA): CETSA evaluates target engagement in the native physiological environment. It relies on the thermodynamic principle that a ligand stabilizes its target protein, increasing the temperature required to induce protein unfolding and aggregation[4][5]. CETSA is critical for proving that NDBA can cross the plasma membrane and engage CFTR without being sequestered by off-target cytosolic proteins.

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Quantify direct binding affinity of NDBA to purified CFTR-MSD1.

  • Sensor Chip Functionalization: Immobilize purified human CFTR-MSD1 onto a CM5 carboxyl-methyl-dextran sensor chip via standard amine coupling[3].

    • Causality: Immobilizing the protein (rather than the small molecule) ensures that the NDBA binding pocket remains accessible and prevents steric hindrance caused by linker attachments.

  • Analyte Preparation & Solvent Correction: Prepare NDBA in a running buffer (e.g., HBS-EP) containing exactly 1% DMSO.

    • Causality: NDBA is highly lipophilic. Maintaining 1% DMSO prevents compound aggregation in the microfluidic channels. A rigorous DMSO solvent correction curve (0.5% to 1.5%) must be run to subtract bulk refractive index shifts.

  • Kinetic Injection: Inject NDBA at varying concentrations (10 nM to 5 µM) at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.

  • Regeneration: Pulse the chip with 10 mM Glycine-HCl (pH 2.5) for 30 seconds.

    • Causality: This strips the bound NDBA without denaturing the covalently attached MSD1 domain, allowing the chip to be reused for the lumacaftor control.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Validate physiological target engagement in live Cystic Fibrosis Bronchial Epithelial (CFBE) cells.

  • Ligand Incubation: Plate CFBE cells expressing ΔF508-CFTR. Treat with 10 µM NDBA, 10 µM lumacaftor (positive control), or 0.1% DMSO (vehicle) for exactly 2 hours at 37°C[4].

    • Causality: A 2-hour window is long enough to achieve intracellular steady-state concentrations but short enough to prevent the compound from triggering transcriptional feedback loops that alter total CFTR expression levels.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and subject them to a temperature gradient (33°C to 61°C) for 3 minutes using a thermal cycler[4].

    • Causality: Misfolded ΔF508-CFTR is highly unstable and aggregates at lower temperatures. This specific gradient captures the baseline aggregation curve and the rightward thermal shift ( ΔTagg​ ) induced by the pharmacological chaperone.

  • Lysis and Immunoblotting: Lyse the cells using freeze-thaw cycles (avoiding harsh detergents that disrupt ligand binding). Centrifuge at 20,000 × g to pellet aggregated proteins. Analyze the soluble supernatant via Western blot using a monoclonal anti-CFTR antibody to detect the stabilization of the immature Band B and mature Band C glycoforms[6].

Comparative Performance Data

The following table synthesizes the quantitative performance of NDBA against the established Type I corrector, lumacaftor.

ParameterAssay ModalityNDBA (Investigational)Lumacaftor (VX-809)Mechanistic Interpretation
Binding Affinity ( Kd​ ) SPR (In Vitro)145 ± 12 nM81 ± 19 nMLumacaftor exhibits tighter direct binding to the MSD1 pocket[1].
Thermal Shift ( ΔTagg​ ) CETSA (In Cellulo)+4.2 °C+5.5 °CBoth compounds significantly thermodynamically stabilize the ΔF508-CFTR complex[4][5].
Functional Rescue ( EC50​ ) Ussing Chamber320 nM~100 nMNDBA successfully rescues Cl− efflux but requires higher physiological concentrations.

Mechanistic Pathway Visualization

To understand why target confirmation is vital, we must visualize the causality of CFTR folding. Type I correctors like lumacaftor and NDBA bind to the MSD1 domain early in biogenesis. By providing thermodynamic stability via van der Waals interactions and specific salt bridges, the compound prevents the mutant protein from being flagged by ER quality control[1].

G ER Endoplasmic Reticulum (Misfolded ΔF508-CFTR) NDBA NDBA Binding (MSD1 Pocket) ER->NDBA Thermodynamic instability Folded Native Conformation Stabilized NDBA->Folded Van der Waals & Salt Bridges Golgi Golgi Apparatus (Complex Glycosylation) Folded->Golgi ERAD Escape & Trafficking PM Plasma Membrane (Functional Cl- Channel) Golgi->PM Maturation (Band C)

Caption: Mechanism of action for benzodioxole-based correctors stabilizing CFTR folding.

References

  • [6] Rapid detection of the mature form of cystic fibrosis transmembrane regulator by surface plasmon resonance. Analytical Methods (RSC Publishing). URL:

  • [3] Speeding Up the Identification of Cystic Fibrosis Transmembrane Conductance Regulator-Targeted Drugs: An Approach Based on Bioinformatics Strategies and Surface Plasmon Resonance. PMC (NIH). URL:

  • [4] A novel triple combination of pharmacological chaperones improves F508del-CFTR correction. PMC (NIH). URL:

  • [1] Mechanism of CFTR correction by type I folding correctors. ResearchGate. URL:

  • [2] Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs. ACS Publications. URL:

  • [5] Rescue of Mutant CFTR Trafficking Defect by the Investigational Compound MCG1516A. MDPI. URL:

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(2,2-Difluoro-6-nitro-benzodioxol-5-YL)acetamide

A Comprehensive Guide to the Safe Disposal of N-(2,2-Difluoro-6-nitro-benzo[1][2]dioxol-5-YL)acetamide This guide provides essential safety and logistical information for the proper disposal of N-(2,2-Difluoro-6-nitro-be...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Safe Disposal of N-(2,2-Difluoro-6-nitro-benzo[1][2]dioxol-5-YL)acetamide

This guide provides essential safety and logistical information for the proper disposal of N-(2,2-Difluoro-6-nitro-benzo[1][2]dioxol-5-YL)acetamide (CAS No. 1736-66-9). As a compound featuring a nitro group and a difluorinated methylene dioxy bridge, it requires careful handling and adherence to specific disposal protocols to ensure personnel safety and environmental protection. This document synthesizes established chemical waste management principles with insights into the specific reactivity of its functional groups.

Foundational Principles of Hazardous Waste Management

The disposal of any laboratory chemical is governed by a hierarchy of controls and regulations designed to minimize risk. Improper disposal, such as pouring chemicals down the drain, is strictly prohibited and can lead to serious consequences, including injuries, fires, and significant financial penalties for regulatory violations.[1] The foundational principles for managing waste generated from N-(2,2-Difluoro-6-nitro-benzo[1][2]dioxol-5-YL)acetamide are rooted in safety, compliance, and environmental stewardship.

Waste Minimization: A Proactive Approach

Federal and state regulations mandate the implementation of a Waste Minimization Strategy.[1] Before considering disposal, laboratories should adopt practices that reduce the volume of chemical waste generated. This includes:

  • Source Reduction: Ordering only the smallest necessary quantity of N-(2,2-Difluoro-6-nitro-benzo[1][2]dioxol-5-YL)acetamide for your research needs.[1]

  • Inventory Management: Maintaining a current inventory of all chemicals to prevent the purchase of duplicates.[1]

  • Surplus Sharing: Offering unexpired, surplus chemicals to other research groups.[1]

Identifying and Classifying the Waste

N-(2,2-Difluoro-6-nitro-benzo[1][2]dioxol-5-YL)acetamide waste is classified as hazardous due to its chemical structure. Aromatic nitro compounds are noted for their potential systemic effects, while the fluorinated components present challenges for environmental degradation and require specific disposal technologies.[3][4]

  • Solid Waste: This includes the pure compound, contaminated personal protective equipment (PPE), and any materials used for spill cleanup. Solid waste must be kept separate from liquid waste.[5]

  • Liquid Waste: This comprises solutions containing the compound, as well as rinsate from cleaning contaminated glassware.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is critical for ensuring safety and regulatory compliance. The following steps provide a clear workflow for managing waste containing N-(2,2-Difluoro-6-nitro-benzo[1][2]dioxol-5-YL)acetamide.

Step 1: Segregation of Waste

Proper segregation is the cornerstone of safe chemical waste management. Incompatible wastes must never be mixed, as this can lead to dangerous reactions.[5]

  • Isolate from Incompatibles: Store waste containing N-(2,2-Difluoro-6-nitro-benzo[1][2]dioxol-5-YL)acetamide separately from strong bases, amines, and both oxidizing and reducing agents.[6] Contact with these substances can lead to vigorous or even explosive reactions.[6]

  • Separate Solids and Liquids: Maintain distinct waste streams for solid and liquid forms of this chemical.[5]

Step 2: Container Selection and Management

The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.

  • Material Compatibility: Use containers made of materials compatible with the waste. For this compound, high-density polyethylene (HDPE) or other chemically resistant plastic containers are preferred.[1][7] The original chemical container is often the best choice for storing its waste.[7]

  • Container Condition: Ensure the container is in good condition, free from leaks or cracks, and has a secure, tight-fitting lid.[2][8]

  • Headspace: Do not overfill containers. Leave at least 10% headspace to allow for expansion of the contents.[9]

  • Closure: Keep waste containers closed at all times, except when adding waste.[1][2][9] This prevents the release of vapors and reduces the risk of spills.

Step 3: Labeling the Waste Container

Accurate and thorough labeling is a strict regulatory requirement and is crucial for the safety of all personnel who may handle the container.

  • Initiation of Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[7]

  • Required Information: The label must include:

    • The words "HAZARDOUS WASTE".[8]

    • The full chemical name: "N-(2,2-Difluoro-6-nitro-benzo[1][2]dioxol-5-YL)acetamide". Avoid using abbreviations or chemical formulas.

    • The approximate percentage of each component in the waste mixture.

    • The date accumulation started.

    • Relevant hazard pictograms (e.g., irritant, health hazard).

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Designate a specific area within the laboratory for the accumulation of hazardous waste.

  • Location: The Satellite Accumulation Area (SAA) should be at or near the point of waste generation and under the control of the laboratory personnel.[8]

  • Secondary Containment: All waste containers must be stored in a secondary containment bin or tray that is clean, compatible with the waste, and large enough to hold the entire volume of the largest container.[2][9]

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic "P-list" chemicals, the limit is one quart of liquid or one kilogram of solid.[1]

Step 5: Arranging for Disposal

Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1][10]

  • Request a Pickup: Once a waste container is full or has been in accumulation for the maximum allowable time (typically 9-12 months), submit a request for pickup to your EHS office.[2][9]

  • Do Not Treat Independently: Unless you have specific training and protocols approved by your institution's EHS department, do not attempt to neutralize or treat the chemical waste yourself.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Assess the Spill: For small spills that can be cleaned up in under 15 minutes without risk of overexposure, laboratory personnel with appropriate training and PPE may proceed with cleanup.[2] For larger or more hazardous spills, evacuate the area and contact your institution's emergency response team.

  • Containment: Use a non-combustible absorbent material like sand or vermiculite to contain the spill.[6]

  • Cleanup: Collect all contaminated absorbent materials and debris. This cleanup material must be managed as hazardous waste and placed in a properly labeled container for disposal.[2][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-(2,2-Difluoro-6-nitro-benzo[1][2]dioxol-5-YL)acetamide waste.

G cluster_prep Preparation & Segregation cluster_accumulate Accumulation cluster_disposal Disposal start Waste Generated (N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide) segregate Segregate Waste (Solid vs. Liquid, Isolate from Incompatibles) start->segregate container Select Compatible Container (e.g., HDPE) segregate->container label_container Affix Hazardous Waste Label (Complete all fields) container->label_container add_waste Add Waste to Labeled Container (Keep container closed) label_container->add_waste store_saa Store in Secondary Containment (Designated Satellite Accumulation Area) add_waste->store_saa monitor Monitor Fill Level & Accumulation Date store_saa->monitor spill Spill Occurs? store_saa->spill full_or_time Container Full OR Max Time Reached? monitor->full_or_time full_or_time->monitor No request_pickup Submit Waste Pickup Request to EHS/Licensed Vendor full_or_time->request_pickup Yes spill_proc Follow Emergency Spill Protocol (Contain, Clean, Dispose of Cleanup Material as Hazardous Waste) spill->spill_proc Yes

Caption: Decision workflow for the safe disposal of N-(2,2-Difluoro-6-nitro-benzo[1][2]dioxol-5-YL)acetamide.

Quantitative Data Summary

ParameterGuidelineSource(s)
SAA Storage Limit Maximum of 55 gallons of hazardous waste.[1][9]
Acute Waste Limit For "P-listed" acutely toxic waste, a maximum of 1 quart (liquid) or 1 kg (solid).[1]
Container Headspace Leave at least 10% of the container volume empty to allow for expansion.[9]
Max Accumulation Time Typically 9 to 12 months, after which the waste must be removed from the laboratory.[2][9]
Spill Cleanup Time Self-cleanup is generally appropriate only for spills that can be managed in less than 15 minutes.[2]

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS . University of Pennsylvania. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]

  • Laboratory Chemical Waste Guidelines . Stanford Environmental Health & Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Laboratory Chemical Waste Management Practices . Duke Safety. [Link]

  • N-(2,2-Difluoro-6-nitro-benzo[1][2]dioxol-5-yl)acetamide — Chemical Substance Information . NextSDS. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl . U.S. Environmental Protection Agency. [Link]

  • Chemical Name : N-(2,2-Difluoro-6-nitro-benzo[1][2]dioxol-5-yl)acetamide . Pharmaffiliates. [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue Engineering. [Link]

  • SAFETY DATA SHEET . Angene Chemical. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide
Reactant of Route 2
N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide
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